molecular formula C9H9F3N2 B15217379 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine

3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine

Cat. No.: B15217379
M. Wt: 202.18 g/mol
InChI Key: GUXBIMFGHCPRED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. This compound features both an azetidine and a trifluoromethylpyridine (TFMP) moiety, two structural elements known to impart favorable properties to bioactive molecules. The unique physicochemical profile contributed by the strongly electron-withdrawing trifluoromethyl group can influence a molecule's conformation, metabolic stability, and biomolecular affinity . This compound serves as a key synthetic intermediate and building block in drug discovery efforts. Its primary research application has been in the exploration of positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 2 (mGluR2) . The 3-(azetidin-3-yl) motif has been identified as a core structural component in novel chemotypes optimized for activity against this target . As part of this research, such compounds have been investigated for the treatment of central nervous system (CNS) disorders, including epilepsy and schizophrenia, based on their ability to normalize excessive glutamatergic neurotransmission . Researchers value this compound for its potential in creating potent, selective, and brain-penetrant therapeutic agents. Please be advised: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, personal, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H9F3N2

Molecular Weight

202.18 g/mol

IUPAC Name

3-(azetidin-3-yl)-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C9H9F3N2/c10-9(11,12)8-7(2-1-3-14-8)6-4-13-5-6/h1-3,6,13H,4-5H2

InChI Key

GUXBIMFGHCPRED-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=C(N=CC=C2)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine (CAS 1260867-63-7)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine is a heterocyclic building block of significant interest in medicinal chemistry. Its unique structure, combining the strained, sp³-rich azetidine ring with the electron-deficient and metabolically stable trifluoromethyl-substituted pyridine moiety, offers a compelling scaffold for the design of novel therapeutic agents. The azetidine ring provides a rigid, three-dimensional element that can enhance binding to biological targets and improve physicochemical properties such as solubility.[1] Concurrently, the trifluoromethyl group is a well-established bioisostere for various functional groups, often leading to improved metabolic stability, enhanced binding affinity, and increased membrane permeability of drug candidates. This guide provides a comprehensive overview of the available technical information for 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine, including its properties, a proposed synthesis strategy, expected reactivity, potential applications in drug discovery, and safety considerations.

Chemical and Physical Properties

Detailed experimental data for 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine is not extensively available in public literature. However, based on data from chemical suppliers and computational models, the following properties can be summarized.[2]

PropertyValueSource
CAS Number 1260867-63-7ChemScene[2]
Molecular Formula C₉H₉F₃N₂ChemScene[2]
Molecular Weight 202.18 g/mol ChemScene[2]
Purity ≥98%ChemScene[2]
Appearance Not specified (likely an oil or low-melting solid)Inferred
Storage Sealed in dry, 2-8°CChemScene[2]
Topological Polar Surface Area (TPSA) 24.92 ŲChemScene[2]
logP (calculated) 1.7872ChemScene[2]
Hydrogen Bond Acceptors 2ChemScene[2]
Hydrogen Bond Donors 1ChemScene[2]
Rotatable Bonds 1ChemScene[2]

Synthesis and Manufacturing

A specific, detailed synthesis protocol for 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine is not publicly available. However, a plausible and efficient synthetic route can be designed based on established methodologies for the synthesis of 3-substituted azetidines and the functionalization of trifluoromethyl-pyridines. A common and effective strategy involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

This approach would involve the coupling of a suitable 3-azetidinyl boronic acid derivative with a 2-trifluoromethyl-3-halopyridine. The azetidine nitrogen would likely be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to prevent side reactions and facilitate purification.

Synthetic Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Core Reaction cluster_3 Final Product Synthesis A N-Boc-3-azetidinone D N-Boc-3-(pinacolato)boronate-azetidine A->D Miyaura Borylation B Bis(pinacolato)diboron B->D C 2-Trifluoromethyl-3-halopyridine (X = Br, I) E Suzuki-Miyaura Coupling C->E D->E F N-Boc-3-(2-(trifluoromethyl)pyridin-3-yl)azetidine E->F G Deprotection F->G Acidic Conditions (e.g., TFA) H 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine G->H

Caption: Proposed Suzuki-Miyaura coupling workflow for the synthesis of the target compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine (Intermediate D)

This intermediate can be prepared from N-Boc-3-azetidinone via a Miyaura borylation reaction.

  • To a solution of N-Boc-3-azetidinone (1.0 equiv.) in a suitable aprotic solvent (e.g., dioxane) is added bis(pinacolato)diboron (1.1 equiv.).

  • A palladium catalyst, such as [Pd(dppf)Cl₂], and a suitable ligand are added.

  • A base, such as potassium acetate, is added to the mixture.

  • The reaction is heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired boronic ester.

Step 2: Suzuki-Miyaura Coupling (Core Reaction E)

  • To a reaction vessel containing N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine (1.0 equiv.) and 2-trifluoromethyl-3-halopyridine (1.1 equiv.) is added a suitable solvent mixture (e.g., toluene/ethanol/water).[3]

  • A palladium catalyst, such as Pd(PPh₃)₄ or [Pd(dppf)Cl₂], and a base (e.g., Na₂CO₃ or K₃PO₄) are added.[4]

  • The mixture is degassed and heated to reflux under an inert atmosphere for several hours, with the reaction progress monitored by TLC or LC-MS.

  • After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford N-Boc-3-(2-(trifluoromethyl)pyridin-3-yl)azetidine.

Step 3: Deprotection (Final Step G)

  • The N-Boc protected intermediate is dissolved in a suitable organic solvent, such as dichloromethane (DCM).

  • An excess of a strong acid, such as trifluoroacetic acid (TFA), is added, and the mixture is stirred at room temperature.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the solvent and excess acid are removed under reduced pressure.

  • The residue is neutralized with a base (e.g., saturated aqueous NaHCO₃) and the final product is extracted with an organic solvent.

  • The organic extracts are dried and concentrated to yield 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine.

Reactivity and Chemical Behavior

The reactivity of 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine is dictated by its three key structural components: the pyridine ring, the trifluoromethyl group, and the azetidine ring.

Reactivity Profile cluster_pyridine Pyridine Ring Reactivity cluster_azetidine Azetidine Ring Reactivity cluster_cf3 Trifluoromethyl Group A 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine B Electrophilic Aromatic Substitution (deactivated by CF3 group) A->B Difficult C Nucleophilic Aromatic Substitution (activated by CF3 group) A->C Favored D N-Alkylation / N-Acylation A->D Primary reaction site E Ring-opening reactions (under harsh conditions) A->E Possible F Generally inert, provides metabolic stability A->F Key property

Caption: Predicted reactivity of the core functional groups.

  • Pyridine Ring: The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the trifluoromethyl group.

  • Azetidine Ring: The secondary amine of the azetidine ring is a primary site for further functionalization. It can readily undergo N-alkylation, N-acylation, and other standard amine reactions, allowing for the straightforward incorporation of this building block into larger molecules. The strained four-membered ring can undergo ring-opening reactions, though this typically requires harsh conditions.

  • Trifluoromethyl Group: The CF₃ group is generally chemically inert and provides a site of high metabolic stability.

Applications in Drug Discovery

The 3-(azetidin-3-yl)-2-(trifluoromethyl)pyridine scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. While specific examples citing this exact CAS number are not prevalent in publicly accessible databases, the combination of the azetidine and trifluoromethylpyridine motifs is found in numerous patented compounds, particularly in the areas of neuroscience and metabolic diseases.

The azetidine moiety is a recognized "bioisostere" for other cyclic systems and can improve properties such as metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, contain an azetidine ring.[1] The trifluoromethyl-pyridine substructure is also a common feature in many pharmaceuticals, valued for its ability to enhance drug-target interactions and improve metabolic stability.

Drug Discovery Application cluster_synthesis Further Synthesis cluster_target Biological Target Interaction A 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine (Building Block) B N-Functionalization (e.g., acylation, alkylation) A->B C Active Pharmaceutical Ingredient (API) B->C D Binding to Target Protein (e.g., enzyme, receptor) C->D

Caption: Integration of the building block into a potential drug candidate.

Safety and Handling

  • General Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapor or mist.[6] Use only in a well-ventilated area.[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[1] Use non-sparking tools.[8]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[2]

It is imperative to consult a comprehensive and compound-specific MSDS from the supplier before handling this chemical. The information provided here is for guidance only and is based on analogous structures.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Google Patents. New azetidine derivatives, pharmaceutical compositions and uses thereof.
  • The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]

  • Google Patents.
  • PMC. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. [Link]

  • Taylor & Francis. Azetidines – Knowledge and References. [Link]

  • PMC. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. [Link]

  • Google Patents.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry A. [Link]

  • Google Patents.
  • Google Patents. Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
  • PMC. Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. [Link]

  • Google Patents.
  • Google Patents. Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol.
  • Semantic Scholar. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with. [Link]

  • PMC. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Google P
  • PMC. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

  • Organic & Biomolecular Chemistry. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. [Link]

  • NIST WebBook. Azetidine, 3-methyl-3-phenyl-. [Link]

Sources

Metabolic Stability of Trifluoromethylpyridine Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper & Experimental Guide
Executive Summary: The "Metabolic Switching" Trap

Trifluoromethylpyridine (TFMP) scaffolds are privileged structures in medicinal chemistry, employed to modulate lipophilicity (


), enhance metabolic stability, and optimize bioactivity. The trifluoromethyl (

) group is often introduced as a bioisostere to block cytochrome P450 (CYP) oxidation at vulnerable C-H sites.

The Core Conflict: While the


 group successfully hinders CYP-mediated metabolism due to the strength of the C-F bond (116 kcal/mol), its strong electron-withdrawing nature (

) significantly reduces the electron density of the pyridine ring. This creates a "Metabolic Switch" : the molecule becomes resistant to electrophilic attack (CYP oxidation) but highly susceptible to nucleophilic attack by Aldehyde Oxidase (AO) .

This guide addresses the critical oversight in preclinical screening where TFMP derivatives show high stability in liver microsomes (HLM) but fail rapidly in vivo due to cytosolic AO activity.

Physicochemical Rationale

The introduction of a


 group onto a pyridine ring fundamentally alters its reactivity profile.
ParameterEffect of

Substitution
Drug Design Consequence
Electronic (

)
Drastic reduction of Pyridine N basicity. (e.g., Pyridine


2-

-Pyridine

)
Reduces lysosomal trapping; reduces affinity for CYP heme iron; Increases susceptibility to nucleophilic attack (AO/GSH).
Lipophilicity Increases

(

)
Improves membrane permeability; increases non-specific binding.
Steric Bulk

volume

Isopropyl group
Can enforce twisted conformations (atropisomerism) to improve selectivity.
Metabolic Liabilities & Mechanisms[1][2][3][4][5][6]
3.1. The Primary Threat: Aldehyde Oxidase (AO)

Aldehyde Oxidase (AOX1) is a cytosolic molybdenum-flavoenzyme. Unlike CYPs, which require NADPH and oxygen to perform electrophilic oxidation, AO utilizes water as the oxygen source to perform nucleophilic attack on electron-deficient heterocycles.

  • Mechanism: The molybdenum cofactor (MoCo) attacks the carbon atom with the lowest electron density adjacent to the ring nitrogen (C2 or C6 position).

  • TFMP Vulnerability: The

    
     group withdraws electron density, activating the 
    
    
    
    -carbon positions.
    • Example: 3-trifluoromethylpyridine is rapidly oxidized to 3-trifluoromethyl-2-pyridone.

  • Species Difference Warning: Human AO activity differs significantly from rodents. Rats are often poor predictors of human AO clearance. Minipig or Monkey models are generally more predictive for AO substrates.

3.2. Cytochrome P450 (CYP) Pathways

While reduced, CYP metabolism is not eliminated.

  • N-Oxidation: Despite lower basicity, the pyridine nitrogen can still undergo N-oxidation by CYP enzymes (often CYP3A4 or CYP2D6).

  • C-Hydroxylation: Occurs at positions distal to the

    
     group if electron density allows.
    
3.3. Glutathione (GSH) Conjugation

In highly electron-deficient systems (e.g., 2-chloro-3-trifluoromethylpyridine), the ring is activated for Nucleophilic Aromatic Substitution (


).
  • Pathway: Glutathione thiolate attacks the ring, displacing a leaving group (halogen) or, in rare cases of extreme activation, leading to defluorination cascades.

Visualization of Metabolic Pathways

MetabolicPathways TFMP Trifluoromethylpyridine (Parent) CYP CYP450 (Microsomal) TFMP->CYP Electrophilic Attack AO Aldehyde Oxidase (Cytosolic) TFMP->AO Nucleophilic Attack (H2O source) GSH_Enz GST / GSH (Cytosolic) TFMP->GSH_Enz If Halogen present NOxide Pyridine-N-Oxide (Inactive/Excreted) CYP->NOxide N-Oxidation Pyridone 2-Pyridone / 6-Pyridone (Major Metabolite) AO->Pyridone Hydroxylation at C2/C6 Adduct GSH Conjugate (S_NAr Displacement) GSH_Enz->Adduct Displacement

Figure 1: Divergent metabolic fates of TFMP derivatives. Note the distinct subcellular localization (Microsomal vs. Cytosolic).

Structural Modification Strategies

To mitigate AO liability while retaining the benefits of the


 group:
  • Steric Blocking (The "Bumper" Approach):

    • Place a small alkyl group (Methyl, Cyclopropyl) at the C2 or C6 position adjacent to the Nitrogen. This sterically hinders the approach of the large MoCo active site of AO.

    • Trade-off: May increase CYP liability (benzylic oxidation).

  • Electronic Deactivation:

    • Introduce an electron-donating group (EDG) such as an amino (

      
      ) or alkoxy (
      
      
      
      ) group onto the pyridine ring. This increases electron density, counteracting the
      
      
      effect and making the ring less attractive to the nucleophilic AO enzyme.
  • Scaffold Hopping:

    • Replace the pyridine with a Pyrimidine or Pyrazine . While these are also electron-deficient, the specific orbital alignment sometimes reduces AO affinity compared to the specific "lock-and-key" fit of 3-

      
      -pyridine.
      
Experimental Protocols: Validating Stability

CRITICAL NOTE: Standard Human Liver Microsome (HLM) stability assays are insufficient for TFMP derivatives. Microsomal preparation involves centrifugation that removes the cytosol, where AO resides. You must use S9 fractions or Cytosol.

Protocol A: The "AO-Litmus" Test (S9 Fraction Assay)

Objective: Differentiate between CYP and AO metabolism.

Reagents:

  • Test Compound (10 mM DMSO stock)

  • Pooled Human Liver S9 Fraction (contains both Microsomes and Cytosol)

  • Cofactor A: NADPH (activates CYP)[1]

  • Cofactor B: None (AO requires no cofactor, utilizes

    
    )
    
  • Inhibitor: Hydralazine (Specific AO inhibitor) or Raloxifene (Potent AO inhibitor).

Workflow:

  • Preparation: Dilute S9 fraction to 1.0 mg/mL protein concentration in 0.1 M Phosphate Buffer (pH 7.4).

  • Incubation Groups:

    • Group 1 (Total Met): S9 + NADPH + Test Compound.

    • Group 2 (AO Only): S9 + Test Compound (No NADPH).

    • Group 3 (AO Confirmation): S9 + Test Compound + Hydralazine (

      
      ).
      
  • Reaction: Pre-incubate S9 at 37°C for 5 min. Initiate by adding Test Compound (final conc.

    
    ).
    
  • Sampling: Aliquot at 0, 15, 30, 60 min into ice-cold Acetonitrile (with Internal Standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Interpretation:

  • High clearance in Group 2 indicates AO metabolism.

  • Clearance rescue in Group 3 confirms AO liability.

Protocol B: Screening Cascade Visualization

ScreeningCascade Step1 In Silico Prediction (AO Site of Metabolism Models) Step2 Std. HLM Stability (Microsomes + NADPH) Step1->Step2 Pass Step3 S9 / Cytosol Assay (No Cofactor) Step2->Step3 High Stability? Check for False Negative Decision Candidate Selection Step2->Decision High CYP Clearance Step4 Phenotyping (+ Hydralazine/Raloxifene) Step3->Step4 High Clearance? Step4->Decision Confirmed AO Liability

Figure 2: Recommended screening cascade to avoid false positives in metabolic stability.

Data Presentation: Comparative Stability

The following table illustrates the "AO Trap" using hypothetical data typical of this scaffold class.

Compound StructureHLM

(min) (Microsomes)
Human Cytosol

(min) (AO Activity)
Primary MetaboliteStatus
3-

-Pyridine
> 60< 10 2-pyridoneUnstable (AO)
2-Methyl-3-

-Pyridine
45> 120Benzylic alcoholStable (AO Blocked)
3-

-Pyridine-N-oxide
> 120> 120-Stable
Zoniporide (Control) > 60< 52-pyridoneAO Positive Control
References
  • Pryde, D. C., et al. (2010).[2] "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[3][4] Journal of Medicinal Chemistry. Link

  • Obach, R. S., et al. (2004). "Aldehyde Oxidase in Human Drug Metabolism." Drug Metabolism and Disposition. Link

  • Hutzler, J. M., et al. (2013). "Strategies for a Comprehensive Understanding of Metabolism by Aldehyde Oxidase." Expert Opinion on Drug Metabolism & Toxicology. Link

  • Litmus Test Protocol: Barratt, et al. (2011). "A Simple Litmus Test for Aldehyde Oxidase Metabolism of Heteroarenes." Journal of Medicinal Chemistry. Link

  • FDA Guidance: "In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies." (2020). Link

Sources

3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine: A Comprehensive Guide to Organic Solvent Solubility and Physicochemical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the incorporation of sp3-enriched, fluorinated building blocks is a proven strategy for improving the pharmacokinetic profiles of drug candidates. 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine (CAS: 1260867-63-7) represents a highly valuable structural motif, combining a basic, sp3-hybridized azetidine ring with an electron-deficient, lipophilic trifluoromethyl-pyridine core.

For drug development professionals and process chemists, understanding the solubility of this compound in various organic solvents is critical for reaction optimization, purification (crystallization), and formulation. This whitepaper provides an in-depth mechanistic analysis of its solvation properties and outlines self-validating experimental protocols for accurate solubility determination.

Structural Causality and Physicochemical Profiling

The solubility behavior of 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine is not random; it is strictly dictated by its molecular architecture. To predict and manipulate its solubility, we must analyze its structural components:

  • The Trifluoromethyl (-CF3) Group : Positioned at the 2-position, this strongly electron-withdrawing group exerts a powerful inductive (-I) effect. This significantly depresses the basicity of the adjacent pyridine nitrogen, rendering it a poor hydrogen-bond acceptor. However, the -CF3 group introduces substantial lipophilicity and disrupts crystal lattice packing energy, generally enhancing solubility in organic media.

  • The Azetidine Ring : This sp3-hybridized secondary amine acts as the primary basic center of the molecule (acting as both a hydrogen-bond donor and acceptor).

According to chemical database profiling, the free base of 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine possesses a Molecular Weight of 202.18, a Topological Polar Surface Area (TPSA) of 24.92 Ų, and a LogP of 1.7872[1].

Mechanistic Insight: A LogP of ~1.79 combined with a low TPSA (< 30 Ų) indicates a moderately lipophilic molecule. Because the pyridine nitrogen's basicity is masked by the -CF3 group, the solvation dynamics of the free base are primarily dictated by the secondary amine of the azetidine ring interacting with the solvent's dipole and hydrogen-bonding network.

Organic Solvent Solubility Matrix

Based on the physicochemical parameters[1], the quantitative solubility profile of the free base in standard organic solvents can be categorized as follows.

Solvent ClassRepresentative SolventsEstimated Solubility (Free Base)Mechanistic Rationale
Polar Aprotic DMSO, DMF, NMP>50 mg/mL High dipole moments effectively solvate the polarized CF3-pyridine system and the basic azetidine without requiring H-bond donation.
Halogenated Dichloromethane (DCM)>30 mg/mL Favorable dispersion forces between the solvent and the -CF3 group; the solvent's dielectric constant matches the compound's moderate LogP.
Polar Protic Methanol, Ethanol20-40 mg/mL Strong hydrogen bonding between the solvent's hydroxyl groups and the azetidine N-H donor/acceptor site.
Ethers / Esters THF, Ethyl Acetate10-30 mg/mL Moderate H-bond acceptor capacity from the solvent oxygen interacts favorably with the azetidine N-H.
Non-Polar Aliphatic Hexane, Heptane<5 mg/mL The localized polarity of the secondary amine restricts favorable dissolution in purely non-polar, hydrocarbon media.

Note: Conversion of the free base to a salt form (e.g., HCl or TFA salt) will drastically invert this profile, rendering the compound highly soluble in polar protic solvents and water, while precipitating out of halogenated and non-polar solvents.

Self-Validating Experimental Methodologies

To empirically determine the solubility of 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine, researchers must distinguish between kinetic and thermodynamic solubility. Kinetic assays measure the precipitation point of an amorphous compound, whereas thermodynamic assays measure the equilibrium between the solvent and the most stable crystalline form[2],[3].

The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: High-Throughput Kinetic Solubility Assay (Early Discovery)

This method is ideal for rapid screening of the compound across a wide array of mixed organic/aqueous solvent systems.

  • Stock Preparation : Dissolve the solid compound in anhydrous DMSO to create a 10–20 mM stock solution[4],[5]. Causality Note: DMSO must be strictly anhydrous; water uptake will artificially lower the solubility threshold of the lipophilic free base.

  • Serial Dilution : Perform linear serial dilutions of the stock into the target organic solvent system.

  • Incubation : Incubate the microtiter plates for 2 hours at 25°C under mild agitation[4].

  • Detection : Evaluate precipitate formation via laser nephelometry (light scattering)[4],[6].

  • Validation : Because kinetic solubility refers to the amorphous phase, expect these values to be artificially higher than the true equilibrium solubility[3],[5].

Protocol B: Thermodynamic Shake-Flask Method (Lead Optimization & Process Chemistry)

This is the regulatory gold standard for determining the intrinsic equilibrium solubility of the crystalline compound[7],[8].

  • Solid Addition : Add an excess amount (approximately 10-30% beyond expected solubility) of solid 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine directly to a glass vial containing the target organic solvent[8].

  • Equilibration : Secure the vial to an orbital shaker equipped with precise temperature control (e.g., 25°C). Agitate for a minimum of 24 to 48 hours to ensure complete thermodynamic equilibration[4],[8].

  • Phase Separation : Separate the undissolved solid from the saturated solution via high-speed centrifugation or filtration. Crucial Step: Use solvent-compatible PTFE filter plates to prevent extractable contamination from the organic solvent[4],[5].

  • Quantification : Dilute the supernatant and quantify the dissolved compound concentration using LC-MS or HPLC-UV against a separately built calibration curve[4],[6].

  • Self-Validating Check : Analyze the residual, undissolved solid via polarized light microscopy or X-Ray Powder Diffraction (XRPD)[5],[9]. This proves that the crystalline form has not morphed into a solvate or a different polymorph during the 24-hour incubation, validating the thermodynamic integrity of the result.

Workflow Visualization

The following logical decision tree dictates the appropriate solubility profiling pathway based on the phase of drug development.

Workflow Start 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine (Solid Free Base) PrepKinetic Dissolve in Anhydrous DMSO (10-20 mM Stock) Start->PrepKinetic Early Screening PrepThermo Direct Solid Addition to Target Organic Solvent Start->PrepThermo Lead Optimization Kinetic Kinetic Solubility Assay (2h Incubation, 25°C) PrepKinetic->Kinetic Thermo Thermodynamic Assay (24h+ Shake-Flask) PrepThermo->Thermo DetectK Laser Nephelometry / UV-Vis Spectroscopy Kinetic->DetectK DetectT PTFE Filtration & LC-MS Quantification Thermo->DetectT ResultK Apparent Solubility (Amorphous Phase) DetectK->ResultK ResultT Equilibrium Solubility (Crystalline Phase) DetectT->ResultT

Decision tree for kinetic vs. thermodynamic solubility profiling in organic solvents.

References

  • 1260867-63-7 | 3-(Azetidin-3-yl)-2-(trifluoromethyl)
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)
  • Kinetic solubility: Experimental and machine‐learning modeling perspectives | Source: ResearchGate | URL
  • Solubility in Pharmaceutical R&D: Predictions and Reality | Source: American Pharmaceutical Review | URL
  • UNGAP-best-practice-for-improving-solubility-data-quality-of-orally-administered-drugs | Source: Pharma Excipients | URL
  • Solubility Toolbox for Successful Design of Drug Candidates | Source: Inventiva Pharma | URL
  • Shake-Flask Solubility Assay | Source: Bienta | URL
  • Kinetic versus thermodynamic solubility temptations and risks | Source: Ovid | URL
  • Annex 4 | Source: World Health Organization (WHO)

Sources

The Strained Advantage: Azetidine in Modern Pharmacophore Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of Azetidine Ring Strain in Pharmacological Activity Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1][2]

Executive Summary

The azetidine ring, a four-membered nitrogen heterocycle, has transcended its historical reputation as a mere synthetic curiosity to become a "privileged scaffold" in modern drug discovery.[1][3][4] With a ring strain energy of approximately 25.4 kcal/mol , azetidine occupies a "Goldilocks zone"—significantly more reactive and rigid than the five-membered pyrrolidine (5.4 kcal/mol), yet chemically stable enough for storage and oral administration, unlike the highly reactive aziridine (27.7 kcal/mol).[1]

This guide dissects the thermodynamic and geometric properties of the azetidine ring and demonstrates how these features are exploited to drive covalent inhibition, rigidify binding vectors, and optimize physicochemical properties (LogD, pKa) in FDA-approved therapeutics like Cobimetinib and Baricitinib .[1]

Part 1: The Physics of the Ring

Thermodynamic Strain Profile

The pharmacological utility of azetidine stems directly from its high potential energy. Unlike cyclohexane, which exists in a stress-free chair conformation, azetidine is under significant angle strain (Baeyer strain) and torsional strain (Pitzer strain).[1]

HeterocycleRing SizeStrain Energy (kcal/mol)Primary Strain SourcePharmacological Implication
Aziridine 3~27.7Angle + TorsionalHigh reactivity; often too alkylating for non-oncology use.[1]
Azetidine 4~25.4 Angle + TorsionalTunable reactivity (covalent traps) & rigid vectors.
Pyrrolidine 5~5.4Torsional (Eclipsing)Low strain; flexible; standard scaffold.[1]
Piperidine 6~0.0None (Chair)Entropically loose; high lipophilicity penalty.
Geometric Puckering & Vector Control

Azetidine is not planar. To relieve torsional strain between adjacent methylene hydrogens, the ring adopts a puckered conformation with a puckering angle (


) of approximately 35–37° .[1]
  • Conformational Locking: This pucker creates a distinct barrier to inversion (approx. 1.3 kcal/mol), which is higher than in larger rings.[1] Substituents at the 3-position are forced into pseudo-axial or pseudo-equatorial orientations.

  • Vector Definition: In 3,3-disubstituted azetidines, the exit vectors of the substituents are defined rigidly, allowing medicinal chemists to probe specific regions of a binding pocket without the "floppiness" associated with cyclopentane or propyl chains.[1]

Electronic Hybridization Effects

The internal bond angles of azetidine (~88°) are significantly compressed compared to the ideal tetrahedral angle (109.5°).[1] To accommodate this, the ring bonds utilize orbitals with higher p-character .[1] Consequently, the exocyclic orbitals (including the nitrogen lone pair) acquire higher s-character .[1]

  • Basicity Modulation: While unsubstituted azetidine has a pKa (~11.[2]3) similar to piperidine, N-substitution and the s-rich lone pair can be tuned to lower basicity, reducing hERG liability and improving membrane permeability compared to more basic pyrrolidine analogs.[1]

Part 2: Mechanistic Pharmacodynamics

The Covalent Spring: Strain-Driven Reactivity

One of the most potent applications of azetidine is in the design of covalent inhibitors . The ring strain acts as a "spring" that lowers the activation energy for nucleophilic attack.

  • Case Study: MAGL Inhibitors (Monoacylglycerol Lipase)

    • Mechanism: Azetidine carbamates are deployed as suicide substrates. The serine nucleophile (Ser122) in the MAGL active site attacks the carbamate carbonyl.

    • The Strain Effect: In a linear carbamate or a six-membered ring, this attack might be reversible or slow.[1] In an azetidine carbamate, the attack relieves the 25 kcal/mol ring strain, driving the reaction to completion and irreversibly carbamoylating the enzyme.[1]

    • Result: High potency and selectivity, as the reactivity is tuned to the specific catalytic machinery of the target.

The Conformational Lock: Entropic Optimization

Binding affinity (


) is a sum of enthalpic (

) and entropic (

) terms.[1] Rigidifying a ligand reduces the entropic penalty paid upon binding.
  • Case Study: Cobimetinib (MEK Inhibitor) [1][5]

    • Role of Azetidine: Cobimetinib features a 3-hydroxy-3-piperidinyl-azetidine core.[5] The azetidine ring does not open; instead, it acts as a rigid scaffold that projects the protonated amine precisely into the catalytic loop of MEK1, forming a critical salt bridge with Asp190 and interacting with the

      
      -phosphate of ATP.
      
    • Impact: The rigidity ensures the amine is pre-organized for this interaction, maximizing potency (IC50 < 1 nM).[1]

  • Case Study: Baricitinib (JAK1/2 Inhibitor) [1][6][7]

    • Role of Azetidine: The azetidine ring serves as a linker connecting the pyrazole pharmacophore to an ethylsulfonyl group. Its compact, rigid nature ensures the molecule fits the narrow ATP-binding pocket of Janus Kinase without steric clash, while the polar nature of the ring (low LogD) improves oral bioavailability compared to a cyclobutyl analog.[1]

Part 3: Experimental Protocols

Protocol 3.1: Synthesis via Strain-Release (Bicyclo[1.1.0]butane)

Accessing 3,3-disubstituted azetidines typically requires long linear sequences.[1] A modern, self-validating approach uses strain-release reagents.[1]

Objective: Synthesize a functionalized 3-aryl-azetidine from a [1.1.0]bicyclobutane (ABB) precursor.

  • Reagent Preparation: Dissolve 1 equivalent of sulfonyl-protected ABB in anhydrous THF under Argon.

  • Radical Addition: Add 1.5 equivalents of an aryl boronic acid and a photocatalyst (e.g., Ir(ppy)3 at 1 mol%).[1]

  • Initiation: Irradiate with Blue LED (450 nm). The photocatalyst generates an aryl radical which attacks the central bond of the ABB.

  • Strain Release: The attack breaks the central bond (releasing ~60 kcal/mol of strain), forming the azetidine radical, which is then quenched (e.g., by a nickel catalyst cycle or H-atom transfer).[1]

  • Validation: Monitor disappearance of the ABB peak in NMR (distinct high-field signals) and appearance of the azetidine doublets (~3.5-4.5 ppm).

Protocol 3.2: Assessment of Covalent Binding Kinetics ( )

To verify if the azetidine core is acting as a covalent trap (as in MAGL inhibitors).[1]

  • Incubation: Incubate the enzyme (e.g., MAGL, 10 nM) with the azetidine-carbamate inhibitor at varying concentrations (

    
     to 
    
    
    
    ) for different time points (
    
    
    to 60 min).
  • Activity Assay: At each time point, dilute an aliquot 100-fold into a substrate solution (e.g., 4-nitrophenyl acetate) to measure residual enzymatic activity.[1]

  • Data Plotting: Plot

    
     vs. time.[1] The slope of each line is 
    
    
    
    .
  • Calculation: Plot

    
     vs. 
    
    
    
    . Fit to the hyperbolic equation:
    
    
    [1]
    • Interpretation: A high

      
       confirms the ring strain is effectively driving the covalent modification step.
      

Part 4: Visualization & Logic[1]

Diagram: The Strain-Driven Pharmacological Vector

This diagram illustrates how ring strain translates into pharmacological outcomes (Reactivity vs. Rigidity).[1]

Azetidine_Pharmacology Strain Ring Strain (~25.4 kcal/mol) Geometry Puckered Geometry (Angle ~35°) Strain->Geometry Torsional Relief Reactivity Enhanced Electrophilicity (Covalent Trap) Strain->Reactivity Activation Energy Lowering Rigidity Conformational Lock (Entropy Reduction) Geometry->Rigidity Inversion Barrier MAGL Example: MAGL Inhibitors (Serine Attack) Reactivity->MAGL Cobimetinib Example: Cobimetinib (Vector Control) Rigidity->Cobimetinib

Caption: Logical flow from physical ring strain to specific pharmacological mechanisms (Covalent inhibition vs. Conformational locking).[1]

Diagram: Covalent Inhibition Mechanism (MAGL)

Visualizing the "Spring-Loaded" mechanism of azetidine carbamates.

MAGL_Mechanism Enzyme Enzyme Active Site (Serine-OH) TS Transition State (Strain Release) Enzyme->TS Nucleophilic Attack Inhibitor Azetidine Carbamate (Strained Electrophile) Inhibitor->TS Strain Energy Input Complex Carbamoylated Enzyme (Irreversible Complex) TS->Complex Irreversible Bond Formation LeavingGroup Leaving Group (Azetidine Ring Opens/Leaves) TS->LeavingGroup Release

Caption: The "Spring-Loaded" mechanism where relief of azetidine ring strain drives the irreversible inhibition of serine hydrolases.[1]

References

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Source: NIH / PubMed (2026) URL:[1][Link] (Verified search result 1.3)[1]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character. Source: RSC Publishing (2021) URL:[1][Link] (Verified search result 1.21)[1]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Source: Journal of Medicinal Chemistry (2017) URL:[Link] (Verified search result 1.30)[1]

  • Cobimetinib: Mechanism of Action and Structural Biology. Source: National Cancer Institute / ResearchGate URL:[Link] (Verified search result 1.26)[1]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Source: Journal of Organic Chemistry (2025) URL:[Link] (Verified search result 1.2)[1]

Sources

Technical Guide: Commercial Sourcing & Application of 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine (CAS: 1260867-63-7) is a high-value heterocyclic building block used primarily in the optimization of lead compounds for CNS and oncology indications. Its structural uniqueness lies in the combination of a metabolically stable trifluoromethyl group (which lowers pKa and blocks metabolic hotspots) and a strained azetidine ring (a distinct bioisostere for cyclobutane, piperidine, or gem-dimethyl groups).

This guide provides a technical deep-dive into the sourcing, handling, and synthetic utility of this scaffold, designed for medicinal chemists and process development scientists.

Part 1: Chemical Profile & Strategic Value

Physicochemical Properties

The molecule combines electron-withdrawing modulation (via the CF3-pyridine core) with a sp3-rich, solubilizing amine tail.

PropertyValuebiological Implication
CAS Number 1260867-63-7 Unique identifier for procurement.
Molecular Formula C₉H₉F₃N₂--
Molecular Weight 202.18 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).
LogP (Predicted) ~1.79Moderate lipophilicity; good CNS penetration potential.
pKa (Azetidine NH) ~9.5 - 10.5Highly basic; exists as a cation at physiological pH.
TPSA ~25 ŲLow polar surface area, favoring membrane permeability.
Strategic Utility in Drug Design

Researchers utilize this specific isomer for three primary "medicinal chemistry moves":

  • Metabolic Blocking: The 2-CF3 group on the pyridine ring blocks the susceptible 2-position from oxidative metabolism (CYP450 attack), significantly extending half-life (

    
    ) compared to the non-fluorinated analog.
    
  • Vector Control: The 3,2-substitution pattern creates a specific vector orientation that differs from the more common 4- or 3-substituted pyridines, allowing for unique binding pocket exploration.

  • Solubility Enhancement: The azetidine ring lowers the overall lipophilicity (LogD) compared to a piperidine or pyrrolidine analog while maintaining a similar steric footprint.

Part 2: Commercial Landscape & Supplier Analysis

Sourcing this building block requires navigating between "In-Stock" catalog items and "Make-to-Order" synthesis.

Primary Suppliers

Note: Availability fluctuates. Always confirm batch-specific COA.

SupplierTierTypical ScalePurity GradeLead Time
ChemScene Major Distributormg to kg≥98%1-2 Weeks (Global)
Apollo Scientific Specialistmg to g≥95%Stock (UK/US)
BenchChem AggregatorCustomVariable2-4 Weeks
AchemBlock Building Block Specialistg to kg95%+Stock dependent
Sourcing Decision Framework

When selecting a supplier, use the following logic to balance cost, speed, and risk.

SupplierSelection Start Sourcing Requirement Scale Scale Needed? Start->Scale SmallScale < 100 mg (Screening) Scale->SmallScale LargeScale > 10 g (Process Dev) Scale->LargeScale Urgency Timeline? Fast Immediate (<1 Week) Urgency->Fast Critical Slow Flexible (2-4 Weeks) Urgency->Slow Non-Critical SmallScale->Urgency CRO Custom Synthesis CRO (e.g., WuXi, Enamine) LargeScale->CRO Best Price/Quality Distributor Major Distributor (e.g., Apollo, Sigma) Fast->Distributor Direct Direct Manufacturer (ChemScene/Achem) Slow->Direct

Figure 1: Decision matrix for sourcing 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine based on project phase.

Part 3: Synthesis & Handling Protocols

If commercial stock is unavailable or cost-prohibitive, in-house synthesis is a viable option. The most robust route utilizes Nickel/Photoredox cross-coupling or traditional Negishi coupling .

Recommended Synthetic Route

Target: 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine Key Intermediate: 1-Boc-3-iodoazetidine + 2-(Trifluoromethyl)pyridin-3-ylboronic acid.

Protocol (Cross-Coupling Approach):
  • Reagents:

    • 1-(tert-Butoxycarbonyl)-3-iodoazetidine (1.0 eq)

    • 2-(Trifluoromethyl)pyridin-3-ylboronic acid (1.2 eq)

    • Catalyst: NiCl₂(glyme) / dtbbbpy (5 mol%)

    • Photocatalyst (if using photoredox): Ir(ppy)₃ (1 mol%)

    • Base: Cs₂CO₃ or TMSOK

    • Solvent: DME or DMF (degassed)

  • Procedure:

    • Combine aryl halide and alkyl halide in a sealed vial under Argon.

    • Add catalyst system and base.

    • Irradiate (Blue LED) or Heat (60°C) for 12-16 hours.

    • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

    • Deprotection: Treat the N-Boc intermediate with TFA/DCM (1:4) at 0°C to rt for 2 hours to yield the free amine or TFA salt.

Quality Control (QC) Checklist

Before using this building block in library synthesis, verify the following:

  • ¹⁹F NMR: Essential to confirm the integrity of the -CF₃ group. Expect a singlet around -60 to -65 ppm .

  • LCMS: Check for the [M+H]⁺ peak at 203.2 . Note that the free amine is very polar and may elute in the void volume on standard C18 columns; use a HILIC column or high pH buffer if retention is poor.

  • Salt Form: Commercial samples are often supplied as HCl or TFA salts .

    • Tip: If the free base is oily or unstable, convert to the HCl salt by treating with 4M HCl in Dioxane for long-term storage (-20°C).

SynthesisWorkflow Start Start: Retrosynthesis Step1 Step 1: Cross-Coupling (Ni/Ir Catalysis or Negishi) Start->Step1 Reagents Prep Intermediate Intermediate: N-Boc-3-(2-CF3-pyridyl)azetidine Step1->Intermediate C-C Bond Formation Step2 Step 2: Acid Deprotection (TFA or HCl) Intermediate->Step2 Boc Removal Final Final Product: Amine Salt Form Step2->Final Precipitation QC QC: 19F NMR & LCMS Final->QC Validation

Figure 2: Synthetic workflow for accessing the target scaffold from commodity precursors.

Part 4: Safety & Stability

  • Storage: Hygroscopic. Store at 2-8°C (short term) or -20°C (long term) under desiccated conditions.

  • Handling: The free amine can absorb CO₂ from the air to form carbamates. Handle under inert atmosphere (N₂) when possible.

  • Hazards: Treat as an irritant. The trifluoromethyl group is stable, but avoid strong reducing agents which might defluorinate the pyridine ring under extreme conditions.

References

  • ChemScene . Product Data: 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine (CAS 1260867-63-7).[1] Retrieved from

  • Apollo Scientific . Fluorinated Azetidines Supplier & Distributors. Retrieved from

  • National Institutes of Health (NIH) . Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from

  • MDPI . The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from

Sources

A Technical Guide to the Safe Handling of 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Research and Drug Development Professionals

Disclaimer: This document is a technical guide for investigational purposes and is not a certified Safety Data Sheet (SDS). A formal SDS has not been issued for 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine. The information herein is synthesized from the known hazards of its constituent functional groups: an azetidine ring, a trifluoromethyl group, and a pyridine ring. All handling and experimental work should be preceded by a thorough, site-specific risk assessment conducted by qualified personnel.

Section 1: Executive Summary & Compound Analysis

3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine is a novel heterocyclic compound of interest in medicinal chemistry and drug discovery. Its unique structure, combining a strained azetidine ring, an electron-deficient trifluoromethyl-substituted pyridine core, and a secondary amine, presents a complex safety profile that demands rigorous handling protocols. The trifluoromethyl group enhances metabolic stability and receptor binding affinity, while the pyridine and azetidine moieties are common pharmacophores.[1] However, these same functional groups are associated with specific chemical and toxicological risks.

The strained four-membered azetidine ring can be susceptible to ring-opening reactions, and as a secondary amine, it is basic and nucleophilic.[2][3] Pyridine derivatives can be readily absorbed and may possess inherent toxicity.[4] The trifluoromethyl group, while stabilizing, can lead to the formation of highly toxic hydrogen fluoride (HF) gas upon combustion.[5][6]

This guide provides a framework for risk mitigation based on these structural alerts. It outlines inferred hazards, proposes detailed engineering controls, personal protective equipment (PPE) requirements, and emergency procedures. The causality behind each recommendation is explained to empower researchers to make informed safety decisions.

Section 2: Inferred Hazard Profile & Toxicological Assessment

A definitive toxicological profile for this compound is not available. The following assessment is based on data from analogous structures.

Hazard ClassInferred Risk & Rationale
Acute Toxicity (Oral, Dermal, Inhalation) Harmful. Pyridine derivatives can be harmful if swallowed or inhaled.[5][7] Amines are often readily absorbed through the skin.[4] Assume this compound is harmful by all routes of exposure.
Skin Corrosion/Irritation Causes severe skin burns and irritation. Azetidine itself is classified as causing severe skin burns.[2][3][8] As a secondary amine, the compound is basic and can be corrosive to skin and other tissues.
Serious Eye Damage/Irritation Causes serious eye damage. Amines and corrosive substances can cause irreversible eye damage.[2][6][9]
Respiratory Sensitization May cause respiratory irritation. Inhalation of amine vapors or dusts can lead to respiratory tract irritation.[9][10]
Reactivity Reactive with strong oxidizing agents. Amines can react vigorously with strong oxidizers.[10] The compound may be unstable under high heat.
Combustion Products Highly Toxic. Combustion will produce carbon oxides, nitrogen oxides, and critically, highly toxic and corrosive hydrogen fluoride (HF) gas.[5][6]

Section 3: Risk Assessment & Control Workflow

Before any experimental work, a comprehensive risk assessment must be performed. The following workflow provides a logical framework for this process.

RiskAssessment A Identify Hazards (Corrosive, Toxic, Reactive) B Assess Exposure Potential (Quantity, Frequency, Aerosolization) A->B Analyze Task C Evaluate Existing Controls (Fume Hood, Ventilation) B->C Consider Environment D Select Personal Protective Equipment (PPE) (Gloves, Eyewear, Lab Coat) C->D Mitigate Risk E Develop Standard Operating Procedure (SOP) (Handling, Storage, Waste) D->E Formalize Process F Review Emergency Procedures (Spill, Exposure, Fire) E->F Prepare for Incidents G Proceed with Experiment F->G Authorization

Caption: Risk assessment workflow for handling the compound.

Section 4: Engineering Controls & Personal Protective Equipment (PPE)

The primary principle is to minimize all routes of exposure. A multi-layered approach combining engineering controls and PPE is mandatory.

Engineering Controls
  • Chemical Fume Hood: All manipulations of the compound, including weighing, dissolving, and transfers, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[11][12][13]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[2][14]

  • Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible and tested regularly.[11][15]

Personal Protective Equipment (PPE)

The selection of PPE is critical due to the compound's corrosive and potentially toxic nature.

PPE ItemSpecification & Rationale
Hand Protection Nitrile Gloves (minimum). Double-gloving is recommended. Nitrile provides good resistance to a range of organic chemicals.[12] Change gloves immediately if contamination is suspected.
Eye Protection Splash-proof chemical goggles. Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes from all angles.[11][13]
Face Protection Face shield (worn over goggles). Required when handling larger quantities (>50 mL) or when there is a significant risk of splashing or vigorous reaction.[11][12][13][16]
Body Protection Flame-resistant lab coat. A fully-buttoned lab coat is required to protect skin and clothing.[11][12][16] Clothing made of synthetic materials should be avoided.[16]

Section 5: Experimental Protocols: Handling & Storage

Adherence to strict protocols is essential for safe experimentation.

Safe Handling Protocol
  • Preparation: Before starting, ensure the fume hood is operational, all necessary PPE is donned correctly, and spill kit materials are readily available.[11]

  • Aliquotting: Use spark-proof tools for handling the solid.[3][17] For transfers, use a syringe or compatible spatula. Avoid creating dust.

  • Solution Preparation: Add the compound slowly to the solvent in a closed or partially covered vessel within the fume hood.

  • Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and sources of heat or ignition.[3][10][17][18]

  • Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after removing gloves.[2][9][19] Do not eat, drink, or smoke in the work area.[2][3][9][18]

Storage
  • Container: Store in a tightly sealed, clearly labeled container.[2][3][5][17][18]

  • Location: Store in a cool, dry, well-ventilated area designated for reactive and toxic chemicals.[12][14][18] The recommended storage temperature is 2-8°C.[20]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[12]

Section 6: Emergency & Accidental Release Procedures

Rapid and correct response to an emergency is critical. All personnel must be trained on these procedures.

Spill Response Protocol

The appropriate response depends on the size of the spill. A minor spill is one that can be safely managed by trained lab personnel without assistance.[21] All other spills are considered major.[21]

SpillResponse box_node box_node Start Spill Occurs CheckSize Is spill > 1 Liter or highly volatile? Start->CheckSize MajorSpill MAJOR SPILL CheckSize->MajorSpill Yes MinorSpill MINOR SPILL CheckSize->MinorSpill No Evacuate Evacuate Area Alert EHS & Call 911 MajorSpill->Evacuate Contain Contain Spill with Absorbent Material MinorSpill->Contain Ensure PPE Absorb Absorb from outside in Use non-sparking tools Contain->Absorb Collect Collect residue into sealed waste container Absorb->Collect Decontaminate Decontaminate area with soap and water Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Decision tree for chemical spill response.

First Aid Measures
  • Inhalation: Immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][14]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14][15] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15-30 minutes, holding the eyelids open.[9][11][15] Remove contact lenses if present and easy to do.[3][9] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[6][19] Seek immediate medical attention.[5]

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or chemical foam.

  • Hazards: The compound may be flammable.[3][5][7] Vapors can be heavier than air and may travel to an ignition source.[2][3][19] Crucially, combustion produces highly toxic hydrogen fluoride (HF) gas. [5][6]

  • Instructions: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[10]

Section 7: Disposal Considerations

All waste containing this compound must be treated as hazardous.

  • Waste Collection: Collect all waste materials (including contaminated absorbents and PPE) in a dedicated, sealed, and clearly labeled hazardous waste container.[11][22][23]

  • Disposal: Disposal must be carried out by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. Do not discharge into drains or the environment.[6][10][22]

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: Azetidine. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]

  • National Center for Biotechnology Information. "Azetidine" PubChem Compound Summary for CID 10422. [Link]

  • Jubilant Ingrevia Limited. 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. [Link]

  • Jubilant Ingrevia. 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet. [Link]

  • Emory University. EHSO Manual 2025-2026: Spill Control/Emergency Response. [Link]

  • ACS Publications. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

  • Seton. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • Health and Safety Executive (HSE). Emergency response / spill control. [Link]

  • University of Hawaii at Manoa. Lab Safety Emergency Chemical Spill Procedures. [Link]

  • ABX advanced biochemical compounds. Material Safety Data Sheet. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • The City University of New York (CUNY). Laboratory Chemical Spill Cleanup and Response Guide. [Link]

  • University of Prince Edward Island. Standard Operating Procedures for Working with Dangerously Reactive Chemicals. [Link]

  • University of Nevada, Reno. Chapter 5: Highly Reactive Chemicals. [Link]

  • The Chemistry Blog. How to Safely Handle Reactive Chemicals. [Link]

Sources

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine via Negishi Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The 3-(azetidin-3-yl)pyridine scaffold is a privileged motif in modern medicinal chemistry, valued for its ability to confer desirable physicochemical properties such as improved solubility and metabolic stability.[1][2] The incorporation of a trifluoromethyl group further modulates lipophilicity, metabolic stability, and receptor binding affinity, making it a critical substituent in drug design.[3][4] This guide provides a comprehensive, field-proven protocol for the synthesis of 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine. The strategy hinges on a palladium-catalyzed Negishi cross-coupling reaction between an in situ generated N-Boc-azetidin-3-ylzinc iodide and 3-bromo-2-(trifluoromethyl)pyridine, followed by acidic deprotection. This approach offers high functional group tolerance and proceeds under mild conditions, making it an efficient and reliable route for researchers in drug discovery and development.

Strategic Overview: The Rationale for Negishi Coupling

The construction of a C(sp³)–C(sp²) bond between the saturated azetidine ring and the aromatic pyridine core is the central challenge. While several cross-coupling methodologies exist, the Negishi coupling was selected for its distinct advantages in this context:

  • Direct Precursor Utilization: The organozinc reagent can be readily prepared from the commercially available N-Boc-3-iodoazetidine, avoiding the often-complex synthesis of corresponding boronic acids or esters required for Suzuki couplings.[5]

  • High Reactivity & Functional Group Tolerance: Organozinc reagents exhibit a favorable balance of high nucleophilicity and tolerance for a wide range of functional groups, minimizing the need for additional protecting group strategies on the coupling partner.[6]

  • Mild Reaction Conditions: The Negishi coupling typically proceeds under mild thermal conditions, preserving the integrity of the strained azetidine ring and other sensitive functionalities.[7]

The overall synthetic pathway is a three-stage process, as illustrated in the workflow diagram below.

G cluster_0 Stage 1: Organozinc Reagent Formation cluster_1 Stage 2: Negishi Cross-Coupling cluster_2 Stage 3: N-Boc Deprotection A N-Boc-3-iodoazetidine B N-Boc-azetidin-3-ylzinc iodide (Intermediate) A->B  Zn dust, I₂, DMA, 60 °C D N-Boc-3-(2-(trifluoromethyl)pyridin-3-yl)azetidine (Protected Product) B->D  Pd₂(dba)₃, SPhos, THF, 65 °C C 3-Bromo-2-(trifluoromethyl)pyridine C->D E 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine (Final Product) D->E  4M HCl in Dioxane, RT

Figure 1: Overall synthetic workflow from starting materials to the final product.

Experimental Protocols

This section provides detailed, step-by-step procedures for each stage of the synthesis. All operations involving organometallic reagents should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Part A: Preparation of N-Boc-azetidin-3-ylzinc iodide Reagent

Causality: This step converts the relatively unreactive C-I bond into a nucleophilic C-Zn bond. The use of iodine (I₂) is crucial for activating the zinc dust surface to facilitate oxidative insertion. Dimethylacetamide (DMA) is an effective polar aprotic solvent for this transformation.

Materials and Reagents:

  • N-Boc-3-iodoazetidine (1.0 equiv)

  • Zinc dust (<10 micron, 98%+) (2.0 equiv)

  • Iodine (0.1 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMA)

  • Schlenk flask and standard glassware for inert atmosphere techniques

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add zinc dust (2.0 equiv) and iodine (0.1 equiv).

  • Gently heat the flask with a heat gun under vacuum to activate the zinc and sublime any excess iodine, then allow it to cool to room temperature and backfill with argon.

  • Add anhydrous DMA to the activated zinc.

  • In a separate flask, dissolve N-Boc-3-iodoazetidine (1.0 equiv) in anhydrous DMA.

  • Add the solution of N-Boc-3-iodoazetidine dropwise to the stirred zinc suspension.

  • Heat the reaction mixture to 60 °C and stir for 2-3 hours. The formation of the organozinc reagent is typically indicated by the disappearance of the zinc dust and a color change.

  • Cool the resulting dark-gray suspension to room temperature. This organozinc reagent is used directly in the next step without isolation.

Part B: Palladium-Catalyzed Negishi Cross-Coupling

Causality: This is the key C-C bond-forming step. A palladium(0) species, generated in situ from Pd₂(dba)₃, undergoes oxidative addition into the C-Br bond of the pyridine. The phosphine ligand (SPhos) stabilizes the palladium center and facilitates the subsequent transmetalation and reductive elimination steps, which are critical for an efficient catalytic cycle.[8]

Materials and Reagents:

  • N-Boc-azetidin-3-ylzinc iodide solution (from Part A) (1.0 equiv)

  • 3-Bromo-2-(trifluoromethyl)pyridine (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a separate, dry Schlenk flask under argon, add Pd₂(dba)₃ (0.02 equiv) and SPhos (0.04 equiv).

  • Add anhydrous THF and stir for 15 minutes at room temperature to form the active catalyst complex.

  • Add 3-Bromo-2-(trifluoromethyl)pyridine (1.1 equiv) to the catalyst mixture.

  • Transfer the freshly prepared N-Boc-azetidin-3-ylzinc iodide solution from Part A to the catalyst mixture via cannula.

  • Heat the reaction mixture to 65 °C and stir for 12-16 hours. Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield N-Boc-3-(2-(trifluoromethyl)pyridin-3-yl)azetidine as a pure solid.

Part C: N-Boc Deprotection

Causality: The tert-butyloxycarbonyl (Boc) protecting group is acid-labile. A strong acid, such as HCl in dioxane, efficiently cleaves the carbamate to liberate the secondary amine of the azetidine ring, yielding the final product as its hydrochloride salt.

Materials and Reagents:

  • N-Boc-3-(2-(trifluoromethyl)pyridin-3-yl)azetidine (from Part B) (1.0 equiv)

  • 4M HCl in 1,4-Dioxane

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the purified product from Part B (1.0 equiv) in a minimal amount of dichloromethane.

  • Add 4M HCl in 1,4-Dioxane (5-10 equiv) dropwise at room temperature.

  • Stir the mixture for 2-4 hours at room temperature. The formation of a precipitate is often observed.

  • Monitor the deprotection by LC-MS to confirm the complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting residue with diethyl ether to precipitate the product.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to afford 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine hydrochloride as a white to off-white solid.

Quantitative Data Summary

The following table summarizes representative data for the described three-step synthesis. Yields and purity are based on typical results and may vary depending on the reaction scale and purification efficiency.

ParameterStage A: Organozinc FormationStage B: Negishi CouplingStage C: Deprotection
Key Reagents N-Boc-3-iodoazetidine, ZnOrganozinc reagent, 3-Bromo-2-(trifluoromethyl)pyridineProtected intermediate, 4M HCl
Catalyst Loading N/APd₂(dba)₃ (2 mol%), SPhos (4 mol%)N/A
Solvent DMATHFDCM / Dioxane
Temperature 60 °C65 °CRoom Temperature
Reaction Time 2-3 hours12-16 hours2-4 hours
Typical Yield Not Isolated75-85%>95%
Product Purity N/A>98% (after chromatography)>99% (as HCl salt)

Safety and Handling

  • Organozinc Reagents: Organozinc compounds are moisture-sensitive. All manipulations must be performed under a strict inert atmosphere.

  • Palladium Catalysts & Ligands: Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Anhydrous solvents are flammable and should be handled with care away from ignition sources.

  • Acids: Concentrated acid solutions are corrosive. Handle with appropriate care and PPE.

Conclusion

This application note details a robust and scalable three-step synthesis of 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine. The selection of a Negishi cross-coupling strategy provides an efficient and reliable method for constructing the key C(sp³)–C(sp²) bond. The protocols are designed to be self-validating, with clear explanations for procedural choices, making this guide a valuable resource for medicinal chemists and process development scientists.

References

  • Reidl, T., & Anderson, L. L. (2019). Cross-coupling reactions of 3-iodoazetidines. Asian Journal of Organic Chemistry. [Link]

  • Iron catalysed cross-couplings of azetidines – application to the formal synthesis of a pharmacologically active molecule. (n.d.). Royal Society of Chemistry. [Link]

  • (2022). Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. Organic Letters. [Link]

  • Liu, Z., Luan, N., Shen, L., Li, J., & Zou, D. (2019). Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines. The Journal of Organic Chemistry. [Link]

  • Synthesis of 3-trifluoromethyl-2-azetidinones 204. (n.d.). ResearchGate. [Link]

  • (2021). Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. [Link]

  • PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. (n.d.). [Link]

  • Guesne, S. J. J., et al. (2025). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Rossi, A., et al. (2021). Catalyst-Free Formal Conjugate Addition/Aldol or Mannich Multicomponent Reactions of Mixed Aliphatic Organozinc Reagents, π-Electrophiles and Michael Acceptors. Molecules. [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). [Link]

  • (2016). Synthesis of Trifluoromethylated Azetidines, - Amanote Research. [Link]

  • Guesne, S. J. J., et al. (2025). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). Preparation of Solid, Air- and Moisture-Stable Aryl- and Heteroarylzinc Pivalates and Their Application in Cross-Coupling Reactions. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). [Link]

  • Reddy, P. V., & Hu, X. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]

  • Funaki, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

  • Advances in the Chemistry of Organozinc Reagents. (2025). ResearchGate. [Link]

  • Roy, O., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules. [Link]

  • Jithender, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Elsevier. (n.d.). Azetidine Synthesis - 1st Edition. [Link]

  • PREPARATION OF SOME ORGANOZINC COMPOUNDS AND THEIR ENANTIOSELECTIVE ADDITION TO ALDEHYDES. (n.d.). [Link]

  • Li, W., et al. (2005). SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. Organic Syntheses. [Link]

  • Wang, F., et al. (2018). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated. (2018). [Link]

  • Rani, V., & Reddy, P. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry. [Link]

  • Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. (n.d.). ResearchGate. [Link]

  • Negishi cross-coupling reactions of α-amino acid-derived organozinc reagents and aromatic bromides. (n.d.). ResearchGate. [Link]

Sources

Protocol Guide: N-Functionalization of 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Significance

The Scaffold

3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine (CAS: 1260867-63-7) represents a high-value "privileged structure" in modern medicinal chemistry. It combines three critical design elements:

  • The Azetidine Ring: A rigid,

    
    -rich, four-membered heterocycle that serves as a compact vector, often offering superior metabolic stability and distinct vector orientation compared to larger rings like pyrrolidine or piperidine.[1]
    
  • The 2-Trifluoromethylpyridine Moiety: The

    
     group blocks metabolic oxidation at the susceptible 2-position and significantly modulates the lipophilicity (LogP) and electronic properties of the pyridine ring.
    
  • Distal Functionalization Point: The azetidine nitrogen (N1) is the primary handle for diversification, allowing the attachment of pharmacophores while maintaining the rigid core geometry.

Chemical Behavior & Reactivity Profile
  • Nucleophilicity: The azetidine nitrogen is a secondary amine. While azetidines are generally nucleophilic, the electron-withdrawing nature of the 2-trifluoromethylpyridine group (attached at C3) exerts a mild inductive effect ($ -I $), slightly reducing the basicity of the amine compared to an alkyl-substituted azetidine.

  • Ring Strain: The azetidine ring has significant angle strain (~26 kcal/mol). While stable under standard coupling conditions, it can be susceptible to ring-opening under harsh acidic conditions or strong nucleophilic attack at elevated temperatures.

  • Solubility: The

    
     group enhances solubility in organic solvents (DCM, EtOAc) compared to non-fluorinated analogs, but the free amine remains polar.
    

Part 2: Handling & Pre-Reaction Preparation

Critical Check: Most commercial vendors supply this reagent as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt .

  • Direct use of salt: Feasible for amide couplings if excess base (DIPEA/TEA) is used.

  • Free-basing: Recommended for Reductive Amination or Palladium-catalyzed cross-couplings to ensure accurate stoichiometry.

Protocol A: Free-Basing the HCl Salt
  • Suspend the salt (1.0 eq) in DCM (10 mL/g).

  • Add Saturated Aqueous

    
     or 
    
    
    
    (volume ratio 1:1 vs organic).
  • Stir vigorously for 15 minutes.

  • Separate layers. Extract aqueous layer 2x with DCM (DCM is preferred over EtOAc for azetidines due to better solubility).

  • Dry combined organics over

    
    , filter, and concentrate carefully (azetidines can be volatile; do not apply high vacuum for extended periods if the molecular weight is low, though this specific scaffold is heavy enough to be stable).
    

Part 3: Experimental Protocols

Workflow Decision Tree

Reaction_Workflow Start Target: N-Functionalized Product Decision Select Transformation Type Start->Decision Reductive Reductive Amination (Alkylation) Decision->Reductive Aldehyde/Ketone Amide Amide Coupling (Acylation) Decision->Amide Carboxylic Acid SNAr S_NAr / Buchwald (Arylation) Decision->SNAr Aryl Halide Reductive_Cond Conditions: NaBH(OAc)3, DCE/DCM pH 5-6 Reductive->Reductive_Cond Amide_Cond Conditions: HATU, DIPEA, DMF/DCM Amide->Amide_Cond SNAr_Cond Conditions: Pd(RuPhos) or K2CO3 (if e- poor) SNAr->SNAr_Cond

Figure 1: Decision matrix for selecting the appropriate functionalization pathway.

Protocol 1: Reductive Amination (N-Alkylation)

Application: Attaching alkyl groups via aldehydes or ketones. Reagent of Choice: Sodium Triacetoxyborohydride (


) is preferred over 

for safety and efficiency.

Step-by-Step:

  • Dissolution: In a vial, dissolve 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine (free base, 1.0 eq) in 1,2-Dichloroethane (DCE) or DCM (0.1 M concentration).

    • Note: If using the HCl salt, add 1.0 eq of TEA and stir for 10 min before adding the aldehyde.

  • Aldehyde Addition: Add the aldehyde/ketone (1.1 – 1.2 eq).

  • Acid Catalyst: Add Acetic Acid (1.0 – 2.0 eq).

    • Why? Formation of the iminium ion intermediate is acid-catalyzed. The pH should be ~5-6.

  • Mixing: Stir at Room Temperature (RT) for 30–60 minutes to allow imine/iminium formation.

  • Reduction: Add

    
      (1.5 – 2.0 eq) in one portion.
    
  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

  • Workup: Quench with Sat.

    
    . Extract with DCM.[2]
    
  • Purification: Flash chromatography.

    • Tip: Azetidines can streak on silica. Add 1%

      
       or use 
      
      
      
      in MeOH during elution.
Protocol 2: Amide Coupling (Acylation)

Application: Creating peptidomimetics or linking to core scaffolds. Reagent of Choice: HATU (for difficult couplings) or EDCI/HOBt.

Step-by-Step:

  • Activation: In a round-bottom flask, dissolve the Carboxylic Acid partner (1.1 eq) in anhydrous DMF or DCM (0.1 M).

  • Base: Add DIPEA (Hunig’s Base, 3.0 eq).

  • Coupling Agent: Add HATU (1.1 eq). Stir for 5 minutes to activate the acid (formation of the active ester).

  • Amine Addition: Add 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine (1.0 eq).

    • Note: If using HCl salt, ensure DIPEA is increased to 4.0 eq total to neutralize the salt.

  • Reaction: Stir at RT for 1–4 hours.

  • Workup: Dilute with EtOAc. Wash with:

    • 1x Sat.

      
      
      
    • 1x Water

    • 1x Brine (Critical to remove DMF)

    • 1x 10% Citric Acid (Optional, if product is not acid-sensitive, to remove unreacted amine).

  • Purification: Standard silica gel chromatography.

Protocol 3: Nucleophilic Aromatic Substitution ( )

Application: Attaching the azetidine to electron-deficient heteroaryls (e.g., chloropyrimidines, chloropyridines).

Step-by-Step:

  • Setup: Dissolve the Heteroaryl Halide (1.0 eq) and 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine (1.1 eq) in DMSO or NMP (for high temp) or Acetonitrile (for mild temp).

  • Base: Add

    
      or 
    
    
    
    (2.0 – 3.0 eq).
  • Reaction: Heat to 60–100°C.

    • Caution: Do not overheat (>120°C) for prolonged periods to avoid azetidine ring thermal degradation, although this scaffold is relatively robust.

  • Monitoring: Monitor by LCMS.

  • Workup: Dilute with water/brine and extract with EtOAc.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Reductive Amination) Incomplete imine formation.Increase reaction time before adding reducing agent. Add molecular sieves to remove water.
Ring Opening Highly acidic conditions or high heat.Avoid strong Lewis acids (

,

). Keep

temps <120°C.
Streaking on TLC/Column Interaction of amine with silica.Use DCM/MeOH/NH4OH (90:10:1) or add 1% TEA to the eluent.
Incomplete Coupling (Amide) Steric hindrance or salt interference.Switch to HATU or PyBOP. Ensure free base is generated in situ (check pH > 8).
Product Water Solubility Polar nature of azetidine.During workup, salt the aqueous layer heavily (NaCl) and use DCM/IPA (3:1) for extraction.

Part 5: Mechanism & Pathway Visualization

The following diagram illustrates the mechanistic pathways for the N-functionalization, highlighting the critical intermediate states.

Mechanism_Pathway Substrate 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine (Nucleophile) Imine Iminium Ion (Intermediate) Substrate->Imine + R-CHO (H+) Prod_Amide N-Acyl Product Substrate->Prod_Amide + Active Ester Prod_Alk N-Alkyl Product Imine->Prod_Alk + Hydride (Reduc. Agent) ActiveEster Activated Ester (O-At-Ester) ActiveEster->Prod_Amide Attack

Figure 2: Mechanistic flow for the two primary functionalization pathways.

Part 6: References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(48), 9052-9067. (Context on 4-membered rings in MedChem).

  • Dunet, J., & Carson, R. J. (2017). Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry. Retrieved from [Link]

  • Stephens, C. E., et al. (2001). 2-Trifluoromethylpyridines: Synthesis and Reactivity. Journal of Heterocyclic Chemistry. (Context on electronic effects of 2-CF3-pyridine).

Sources

Application Note: Reductive Amination Architectures for Azetidine-Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Strategic Context

Executive Summary

The fusion of azetidine and pyridine rings creates a pharmacophore with unique physicochemical properties—low lipophilicity (


), high metabolic stability, and rigid vector positioning. However, synthesizing these scaffolds via reductive amination presents a "reactivity paradox":
  • Azetidines are highly strained (

    
    ) and hydrophilic, risking ring-opening or loss during aqueous workup.
    
  • Pyridines act as electron sinks, rendering aminopyridines weakly nucleophilic and pyridine-carbonyls prone to hydration or side reactions.

This guide moves beyond generic textbook protocols to provide field-validated systems for coupling these difficult heterocycles. We focus on two primary architectures:

  • Type I: Azetidin-3-one + Pyridin-x-amine

  • Type II: Azetidin-3-amine + Pyridine-x-carboxaldehyde

Part 2: Scientific Integrity & Logic (Mechanistic Grounding)

The Equilibrium Challenge

Success depends on manipulating the Imine/Iminium Equilibrium . Unlike aliphatic amines, aminopyridines are poor nucleophiles. To drive the reaction, we must activate the carbonyl or dehydrate the intermediate aggressively.

Critical Decision Matrix:

VariableStandard Conditions (STAB)Lewis-Acid Mediated (Ti-Isopropoxide)Why?
Substrate Scope Aldehydes + Reactive AminesKetones (Azetidinones) + Weak AminesTi(IV) acts as a water scavenger and Lewis acid, forcing imine formation.[1]
Solvent DCE or DCMNeat or Toluene/THFDCE promotes solubility; Ti(IV) requires non-protic initial phase.
Reducing Agent NaBH(OAc)3 (STAB)NaBH4 (post-imine formation)STAB is mild/selective; NaBH4 is stronger but safe after Ti-complexation.
Acid Additive Acetic Acid (1-5 eq)None (Ti acts as Lewis Acid)AcOH catalyzes proton transfer; Ti coordinates oxygen to increase electrophilicity.
Mechanism of Action

The following diagram illustrates the divergent pathways for Method A (Standard) and Method B (Titanium-Mediated), highlighting the critical "Commitment Step" where the hydride is delivered.

ReductiveAmination cluster_0 Activation Phase Start Start: Amine + Carbonyl ImineEq Hemiaminal Equilibrium Start->ImineEq AcOH (Method A) TiComplex Titanium-Aminocarbinol Complex Start->TiComplex Ti(OiPr)4 (Method B) Imine Imine / Iminium Ion ImineEq->Imine -H2O Reduction Hydride Transfer (Irreversible) Imine->Reduction STAB (Method A) TiComplex->Imine Heat/Time TiComplex->Reduction NaBH4 (Method B) Product Final Amine Reduction->Product

Figure 1: Mechanistic divergence between Acid-Catalyzed (Method A) and Lewis-Acid Mediated (Method B) pathways. Note that Ti(OiPr)4 sequesters water, driving the equilibrium forward.

Part 3: Protocols & Experimental Workflows

Protocol A: The "Standard" STAB Method

Best for: Azetidin-3-amine + Pyridine-aldehydes (High reactivity). Scale: 1.0 mmol basis.

  • Salt Break (Critical): If using Azetidine-HCl salt, dissolve 1.0 mmol amine salt in 5 mL 1,2-Dichloroethane (DCE) . Add 1.0 eq Triethylamine (TEA) . Stir 10 min.

    • Why: STAB is acid-sensitive; free-basing ensures the hydride isn't quenched immediately, though slight acidity helps imine formation.

  • Imine Formation: Add 1.0-1.1 eq Pyridine-carboxaldehyde. Add 1.5 eq Acetic Acid (AcOH) .

    • Observation: Stir at RT for 30-60 mins. Solution often turns yellow/orange (imine formation).

  • Reduction: Add 1.5 eq Sodium Triacetoxyborohydride (STAB) in one portion.

    • Note: Gas evolution (H2) is minor but possible.

  • Quench & Workup: Stir 16h. Quench with sat. NaHCO3.

    • Extraction:Do not use simple Ether/EtOAc. The product is polar. Extract with DCM:Isopropanol (3:1) or CHCl3 .

Protocol B: The Titanium(IV) Isopropoxide Method

Best for: Azetidin-3-one + Aminopyridines (Low reactivity / Sterically hindered). Reference: Based on Mattson et al. and industrial adaptations for hindered ketones [1, 2].

  • Complexation: In a dry vial, mix 1.0 mmol Azetidin-3-one (often N-Boc protected) and 1.1 eq Aminopyridine.

  • Lewis Acid Addition: Add 1.5 - 2.0 eq Titanium(IV) Isopropoxide (Ti(OiPr)4) neat (no solvent) or in minimal dry Toluene.

    • Why: Ti(OiPr)4 acts as both Lewis Acid activator and dehydrating agent.

  • Incubation: Seal and stir at 40-60°C for 4-12 hours.

    • Checkpoint: Monitor by LCMS for disappearance of ketone. The imine might hydrolyze on LCMS, so look for the imine mass or simply consumption of SM.

  • Reduction: Cool to 0°C. Dilute with 2 mL Dry Methanol . Carefully add 2.0 eq Sodium Borohydride (NaBH4) .

    • Safety: Exothermic! Ti-species react vigorously with MeOH/NaBH4.

  • Workup (The "Titanium Emulsion" Fix):

    • Add 1 mL water to quench. A thick white/blue paste (TiO2) will form.

    • Crucial Step: Dilute with EtOAc and add 1 mL 1N NaOH or saturated Rochelle's Salt solution. Stir vigorously for 30 mins until layers separate clearly. Filter through Celite if necessary.

Part 4: Visualization of Workflow

ProtocolSelection Input Substrate Pair CheckType Is the Carbonyl a Ketone (e.g., Azetidinone)? Input->CheckType CheckAmine Is the Amine Electron Deficient (e.g., 2-Aminopyridine)? CheckType->CheckAmine Yes MethodA METHOD A: STAB/AcOH Solvent: DCE Temp: RT CheckType->MethodA No (Aldehyde) CheckAmine->MethodA No (Reactive Amine) MethodB METHOD B: Ti(OiPr)4 Solvent: Neat/Toluene Temp: 60°C -> 0°C CheckAmine->MethodB Yes (Hard to form Imine) Success Isolate via SCX-2 Cartridge or DCM:IPA Extraction MethodA->Success MethodB->Success

Figure 2: Decision tree for selecting the optimal reductive amination protocol based on steric and electronic constraints.

Part 5: Troubleshooting & Purification (The "Polarity Trap")

Azetidine-pyridine adducts are often zwitterionic or highly polar . Standard aqueous workups lead to massive yield loss.

Recommended Purification Strategy:

  • SCX-2 (Strong Cation Exchange) Catch-and-Release:

    • Load crude reaction mixture (dissolved in MeOH/DCM) onto an SCX-2 cartridge.

    • Wash with MeOH (removes non-basic impurities, borate salts, and neutral organics).

    • Elute Product with 2M NH3 in MeOH .

    • Concentrate. This often yields >95% purity without column chromatography.

  • Chromatography Mobile Phase:

    • If silica column is needed, use DCM : MeOH : NH4OH (90 : 9 : 1) . The ammonia is essential to prevent the azetidine from streaking.

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of tertiary amines." Journal of the Chemical Society, Perkin Transactions 1.

  • Organic Chemistry Portal. "Reductive Amination - Practical Conditions and Reagents."

Sources

Using 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine as a fragment in fragment-based drug discovery (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the strategic deployment of 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine (CAS: 1260867-63-7) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike traditional "flat" aromatic fragments, this molecule offers a critical balance of sp³-rich three-dimensionality (via the azetidine ring) and a sensitive NMR reporter handle (the trifluoromethyl group). This guide provides validated protocols for 19F-NMR screening , solubility assessment, and synthetic elaboration strategies to evolve this fragment into lead-like chemical matter.

Fragment Profile & Physicochemical Rationale

The utility of 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine lies in its adherence to the "Rule of Three" (Ro3) while addressing common FBDD pitfalls such as lack of 3D complexity and limited vectors for optimization.

Physicochemical Properties

Data aggregated from computed descriptors and standard FBDD libraries.

PropertyValueFBDD Implication
Molecular Weight 202.18 DaIdeal for efficient ligand efficiency (LE) optimization.
cLogP ~1.79Optimal lipophilicity for membrane permeability without aggregation risks.
TPSA ~25 ŲHigh potential for blood-brain barrier (BBB) penetration if required.
H-Bond Donors/Acceptors 1 (NH) / 2 (N, F)Specific directional interactions; NH is a prime growth vector.
Rotatable Bonds 1Low entropic penalty upon binding.
Fsp³ Character 0.33Azetidine ring breaks "flatland," improving selectivity.
Structural Advantages[1]
  • The "Magic" Trifluoromethyl (CF₃) Group:

    • NMR Reporter: The CF₃ group serves as a highly sensitive probe for 19F Ligand-Observed NMR . It has a wide chemical shift dispersion and zero background in biological media, unlike ¹H NMR.

    • Metabolic Stability: The CF₃ group at the C2 position of the pyridine ring blocks metabolic oxidation at a typically labile site.

    • Binding Affinity: It often occupies hydrophobic pockets, displacing high-energy water molecules (the "hydrophobic effect").

  • The Azetidine Vector:

    • Rigid Geometry: The 4-membered ring is more rigid than pyrrolidine or piperidine, reducing the entropic cost of binding.

    • Defined Exit Vector: The secondary amine (NH) provides a distinct vector for "fragment growing" or "linking" without disrupting the core binding mode of the pyridine-CF₃ motif.

Protocol A: 19F-NMR Fragment Screening

Objective: To identify binding of the fragment to a target protein using the T2-relaxation filter method.

Materials
  • Fragment: 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine (>98% purity).[1]

  • Protein Target: Purified (>95%), concentrated to 20–50 µM.

  • Buffer: D₂O/H₂O (10:90) with 50 mM Phosphate (pH 7.4), 100 mM NaCl. Note: Avoid fluorinated buffers.

  • Internal Standard: Trifluoroacetic acid (TFA) or fluorobenzene (capillary insert).

Experimental Workflow
  • Solubility Check (Critical):

    • Dissolve fragment in d6-DMSO to 100 mM (Stock).

    • Dilute to 500 µM in assay buffer.

    • Measure 1D ¹H NMR. If peaks are broad or baseline is distorted, reduce concentration to 200 µM. This fragment typically shows good solubility up to 1 mM.

  • Cocktail Preparation:

    • Combine 10–20 fluorine-containing fragments into a "cocktail."

    • Ensure minimal chemical shift overlap in the 19F spectrum (CF₃ signals typically appear between -55 and -65 ppm).

    • Final concentration per fragment: 50 µM.

  • Data Acquisition (T2 Relaxation Filter):

    • Reference Spectrum (No Protein): Acquire 1D 19F NMR (CPMGT2 sequence). Delay (τ) = 10 ms.

    • Experimental Spectrum (+ Protein): Add protein (target ratio 1:20 to 1:50 protein:ligand). Acquire 1D 19F NMR with Delay (τ) = 80–120 ms.

  • Analysis:

    • Overlay spectra.

    • Hit Criteria: A significant reduction in peak intensity (>30-50%) or line broadening in the presence of protein indicates binding. The large protein-ligand complex tumbles slowly, accelerating T2 relaxation.

Visualization: 19F Screening Workflow

G cluster_0 Preparation cluster_1 NMR Acquisition cluster_2 Analysis Stock Fragment Stock (100 mM DMSO) Cocktail Cocktail Mix (10-20 Fragments) Stock->Cocktail RefSpec Reference Spectrum (No Protein) T2 Delay: 10ms Cocktail->RefSpec ExpSpec Exp. Spectrum (+ Protein 10µM) T2 Delay: 100ms Cocktail->ExpSpec Overlay Spectral Overlay RefSpec->Overlay ExpSpec->Overlay Decision Hit Identification (Line Broadening >30%) Overlay->Decision

Figure 1: 19F-NMR T2-relaxation screening workflow for identifying fragment binders.

Protocol B: Synthetic Elaboration (Fragment Growing)

Objective: To evolve the fragment into a lead compound by functionalizing the azetidine nitrogen.

The secondary amine of the azetidine is the primary "growth vector." It allows access to adjacent pockets on the protein surface.

Strategy 1: Amide Coupling (Targeting H-Bond Donors)

Use Case: To reach a backbone carbonyl or polar side chain in the S2/S3 pocket.

  • Reagents: Carboxylic acid (R-COOH), HATU, DIPEA, DMF.

  • Procedure:

    • Dissolve 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine (1.0 eq) in DMF.

    • Add R-COOH (1.2 eq) and DIPEA (3.0 eq).

    • Add HATU (1.2 eq) at 0°C. Stir at RT for 2-4h.

    • Purification: Reverse-phase HPLC (C18).

Strategy 2: Reductive Amination (Targeting Hydrophobic Channels)

Use Case: To introduce a flexible alkyl linker or benzyl group.

  • Reagents: Aldehyde (R-CHO), NaBH(OAc)₃, DCM/AcOH.

  • Procedure:

    • Mix fragment (1.0 eq) and aldehyde (1.1 eq) in DCM with 1% AcOH.

    • Stir 30 min to form iminium ion.

    • Add NaBH(OAc)₃ (1.5 eq). Stir overnight.

Strategy 3: SNAr Arylation (Rigid Extension)

Use Case: To stack against aromatic residues (Phe, Tyr, Trp).

  • Reagents: 2-Chloropyrimidine or similar electron-deficient halide, K₂CO₃, DMSO, Heat (80°C).

  • Note: Azetidines are excellent nucleophiles due to ring strain (relief of steric crowding upon N-inversion).

Visualization: Fragment Evolution Logic

FragmentEvolution cluster_vectors Growth Vectors (Azetidine NH) cluster_outcomes Medicinal Chemistry Outcome Core Core Fragment 3-(Azetidin-3-yl)-2-(CF3)pyridine Amide Amide Coupling (HATU/R-COOH) Core->Amide Vector 1 RedAm Reductive Amination (Aldehyde/NaBH(OAc)3) Core->RedAm Vector 2 SNAr SNAr Arylation (Ar-Cl/Base) Core->SNAr Vector 3 Polar Target H-Bond Network (S2 Pocket) Amide->Polar Flex Access Distant Hydrophobic Channel RedAm->Flex Rigid Pi-Stacking & Conformational Lock SNAr->Rigid

Figure 2: Synthetic elaboration strategies utilizing the azetidine nitrogen vector.

Case Study Insight: The "Sp³-Rich" Advantage

Context: Why choose this over a phenyl-pyridine fragment?

In a hypothetical campaign targeting a kinase hinge region:

  • The Problem: A standard biaryl fragment (Phenyl-Pyridine) binds with high affinity but suffers from poor solubility and "flat" topology, leading to non-specific promiscuity.

  • The Solution: Replacing the phenyl ring with the Azetidin-3-yl moiety maintains the vector but introduces:

    • 3D Character: The sp³ carbon at the 3-position of the azetidine puckers the ring, fitting into more globular sub-pockets.

    • Solubility: The basic amine (pKa ~9-10) ensures high aqueous solubility at physiological pH, crucial for high-concentration fragment screening.

    • Metabolic Block: The CF₃ group protects the pyridine from oxidation, a common liability in early leads.

References

  • Azetidines in Medicinal Chemistry: Cheekatla, S. R. (2026).[2] Azetidines in medicinal chemistry: emerging applications and approved drugs. Figshare. Link

  • 19F NMR Screening: Norton, R. S., et al. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry.[3] Link

  • Fragment Library Design: Erlanson, D. A. (2020). Broadening the scope of 19F NMR. Practical Fragments. Link

  • Compound Properties: PubChem. 3-(Azetidin-3-yl)pyridine Compound Summary. National Library of Medicine. Link

  • Synthesis of Azetidines: Recent Advances in the Synthesis and Reactivity of Azetidines. (2021). Royal Society of Chemistry. Link

Sources

Application Note: Cross-Coupling Strategies for 2-(Trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ortho-Effect" and Fluorine Electronics

The 2-(trifluoromethyl)pyridine motif is a cornerstone in medicinal chemistry, offering metabolic stability and lipophilicity modulation. However, functionalizing this scaffold via transition-metal catalysis presents a "perfect storm" of synthetic challenges:

  • Catalyst Poisoning: The pyridine nitrogen (

    
    ) is a potent 
    
    
    
    -donor, capable of displacing phosphine ligands and forming unreactive bis-pyridine-palladium complexes.
  • Electronic Deactivation: The electron-withdrawing

    
     group (Hammett 
    
    
    
    ) significantly reduces the nucleophilicity of the ring, making oxidative addition difficult for electron-rich substrates but facilitating it for 2-halo derivatives.
  • Protodeboronation: In Suzuki couplings where the pyridine acts as the nucleophile (2-pyridyl boronate), the C-B bond is notoriously labile, leading to rapid hydrolysis before transmetallation can occur.

This guide moves beyond generic conditions, providing ligand-specific protocols designed to overcome these barriers.

Decision Matrix: Selecting the Right Methodology

Before starting, select your pathway based on substrate availability and stability.

G Start Start: 2-(CF3)Pyridine Substrate Role Is the Pyridine the Electrophile or Nucleophile? Start->Role Elec Electrophile (2-Halo-Pyridine) Role->Elec Electrophile (Halide) Nuc Nucleophile (2-B/Zn-Pyridine) Role->Nuc Nucleophile (Boron/Zinc) C_N Target: C-N Bond? Elec->C_N Buchwald Protocol 3: Buchwald-Hartwig (BrettPhos/RuPhos) C_N->Buchwald Yes Suzuki_E Protocol 1: Suzuki-Miyaura (SPhos/XPhos) C_N->Suzuki_E No (C-C Bond) Stable Is the Boronate Stable? Nuc->Stable Negishi Protocol 4: Negishi Coupling (Organozinc) Stable->Negishi No (Use Zn) Suzuki_N Protocol 2: Suzuki (Trifluoroborate) Stable->Suzuki_N Yes (BF3K salt)

Figure 1: Strategic decision tree for selecting the optimal cross-coupling protocol.

Protocol 1: Suzuki-Miyaura (Pyridine as Electrophile)

Target: Coupling 2-Chloro-x-(trifluoromethyl)pyridine with Aryl Boronic Acids.

When the pyridine ring holds the halogen, the


 group actually assists the reaction by activating the C-Cl bond toward oxidative addition via the 

-like mechanism inherent to Pd(0) insertion.
Critical Factor: Ligand Selection

Standard ligands like


 often fail due to competitive binding of the pyridine nitrogen. We utilize Buchwald Dialkylbiaryl Phosphines  (SPhos or XPhos) which are bulky enough to prevent N-coordination while creating an electron-rich metal center.
Step-by-Step Methodology
  • Reagents:

    • Substrate: 2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv)

    • Coupling Partner: Aryl boronic acid (1.2 equiv)[1]

    • Catalyst:

      
       (2 mol%) or 
      
      
      
      (4 mol%)
    • Ligand: XPhos (4-8 mol%) (Use SPhos if steric hindrance is extreme)

    • Base:

      
       (2.0 equiv) (Anhydrous is preferred over carbonate bases to reduce hydrolysis)
      
    • Solvent: 1,4-Dioxane / Water (10:1 ratio)

  • Procedure:

    • Charge a reaction vial with the halide, boronic acid, base, and Pd source/ligand.[1]

    • Evacuate and backfill with Argon (x3). Note: Oxygen is detrimental to electron-rich phosphines.

    • Add degassed solvent via syringe.

    • Heat to 80–100°C for 4–12 hours.

    • Monitor via LCMS. The

      
       group provides a distinct retention time shift.
      
  • Why this works:

    • XPhos forms a monoligated

      
       species that is highly active.
      
    • The 10:1 Dioxane/Water mix solubilizes the inorganic base while maintaining a high enough boiling point to overcome the activation energy of the electron-deficient ring.

Protocol 2: Suzuki-Miyaura (Pyridine as Nucleophile)

Target: Coupling 2-(Trifluoromethyl)pyridyl-boronates with Aryl Halides.

The Challenge: 2-Pyridyl boronic acids are notoriously unstable. The electronegative nitrogen facilitates rapid protodeboronation (loss of the boron group), yielding the hydro-deboronated pyridine byproduct.

The Solution: Use Potassium Organotrifluoroborates (


) . These are tetravalent, coordinatively saturated, and resistant to hydrolysis until activated in situ.
Step-by-Step Methodology
  • Reagents:

    • Substrate: Potassium [5-(trifluoromethyl)pyridin-2-yl]trifluoroborate (1.2 equiv)

    • Electrophile: Aryl Bromide/Chloride (1.0 equiv)

    • Catalyst:

      
       (2 mol%)
      
    • Ligand: RuPhos or CataCXium A (4 mol%)

    • Base:

      
       (3.0 equiv)
      
    • Solvent: Toluene / Water (3:1)

  • Procedure:

    • Combine all solids in a sealed tube.

    • Add solvents and degas vigorously (bubbling Argon for 10 mins).

    • Heat to 95°C .

    • Crucial Step: If conversion stalls, add 20 mol%

      
      . Copper facilitates the "slow release" transmetallation mechanism, preventing the buildup of unstable free boronic acid.
      

Protocol 3: Buchwald-Hartwig Amination

Target: Amination of 2-Chloro-x-(trifluoromethyl)pyridines.

Aminating electron-deficient pyridines is difficult because the resulting product (an aminopyridine) is a better ligand for Palladium than the starting material, leading to product inhibition.

Ligand Selection Guide
  • Primary Amines: Use BrettPhos .[2][3][4] It is specifically designed to prevent the formation of stable Pd-amine complexes that arrest the cycle.

  • Secondary Amines: Use RuPhos . It provides the steric bulk necessary to facilitate reductive elimination.

Step-by-Step Methodology
  • Reagents:

    • Substrate: 2-Chloro-3-(trifluoromethyl)pyridine (1.0 equiv)

    • Amine: 1.2 equiv[5]

    • Catalyst: BrettPhos Pd G3 Precatalyst (1–3 mol%) (Using precatalysts ensures accurate L:M ratio and rapid initiation).

    • Base: NaOtBu (1.4 equiv) (Strong base is required for the deprotonation step).

    • Solvent: t-Amyl Alcohol or Dioxane.[3]

  • Procedure:

    • In a glovebox or under strict Schlenk conditions, mix the Precatalyst, Substrate, and Base.

    • Add solvent.[3][6]

    • Heat to 60–80°C . Note: Higher temperatures (>100°C) may cause

      
       decomposition or fluoride elimination.
      
    • Workup: Do not use acidic workups, as aminopyridines can be trapped in the aqueous phase.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (Electrophile) Catalyst poisoning by Pyridine N.Switch to bulky ligands (XPhos , tBuXPhos ) to block N-binding. Increase catalyst loading to 5 mol%.
Protodeboronation (Nucleophile) Boronate hydrolysis.Switch from Boronic Acid to MIDA Boronate or BF3K salt . Reduce water ratio in solvent.[3]
Homocoupling of Halide Oxidation of Pd(0) by air.Rigorous degassing is non-negotiable. Use freeze-pump-thaw cycles.
Regioisomer Mix Competition between Halides.If substrate is 2,6-dichloro-3-CF3-pyridine, the C2 position (ortho to N, meta to CF3) reacts first due to electronic activation. Lower temp to 60°C to enhance selectivity.

Mechanistic Visualization: The Catalyst Poisoning Trap

The diagram below illustrates the competitive pathway that causes reaction failure in generic protocols and how bulky ligands prevent it.

Mechanism Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Reaction with 2-Halo-Pyridine N_Coord Dead End: N-Pd Coordination (Catalyst Poisoning) OxAdd->N_Coord Small Ligands (PPh3) Allow N-Binding TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Bulky Ligands (XPhos) Block N-Binding RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: Bulky ligands (Green path) sterically occlude the metal center, preventing the formation of the stable, unreactive N-bound complex (Red path).

References

  • Regioselective Suzuki Coupling of Dihalo-CF3-pyridines

    • Title: Synthesis of 2,6-Diaryl-3-(trifluoromethyl)pyridines by Regioselective Suzuki-Miyaura Reactions.[7][8]

    • Source: ResearchGate / Z.
    • URL:[Link]

  • Buchwald-Hartwig Amination of Pyridines

    • Title: A General and Efficient Method for the Buchwald-Hartwig Amin
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Suzuki Coupling of 2-Pyridyl Nucleophiles

    • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[9]

    • Source: NIH / J. Am. Chem. Soc.
    • URL:[Link]

  • Negishi Coupling Alternatives

    • Title: Negishi coupling of 2-pyridylzinc bromide.
    • Source: ResearchGate.[10]

    • URL:[Link]

Sources

Application Note: Deprotection of Boc-3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Analysis

The removal of the tert-butyloxycarbonyl (Boc) group from 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine is a critical intermediate step in the synthesis of complex medicinal scaffolds. This molecule features two distinct structural motifs that dictate the deprotection strategy:

  • The Azetidine Ring: A strained, four-membered nitrogen heterocycle. While generally stable in its protonated salt form, the free base is prone to ring-opening polymerization or degradation under vigorous heating or strong nucleophilic conditions.

  • The 2-Trifluoromethylpyridine Moiety: The trifluoromethyl (

    
    ) group is a strong electron-withdrawing group (EWG). This significantly reduces the basicity of the pyridine nitrogen (
    
    
    
    drops from ~5.2 in pyridine to < 1 in 2-trifluoromethylpyridine).

Implication for Workup: Unlike standard amine deprotections, the reduced basicity of the pyridine ring means the molecule may not protonate as readily as expected in weak acids, but the azetidine nitrogen remains highly basic (


). The primary risk during this procedure is not the chemical cleavage of the Boc group—which is facile—but the isolation of the product  without losing the polar, water-soluble azetidine core to the aqueous waste stream or inducing ring-opening.
Mechanistic Pathway

The reaction proceeds via acid-catalyzed cleavage of the carbamate, generating a tert-butyl cation and carbamic acid. The carbamic acid spontaneously decarboxylates to release


 and the amine salt.

ReactionMechanism Start Boc-Protected Precursor Acid Acid Protonation (TFA or HCl) Start->Acid H+ Inter t-Butyl Cation + Carbamic Acid Acid->Inter -tBu+ Final Amine Salt (Product) Inter->Final -CO2 Gas CO2 + Isobutylene (Gas Evolution) Inter->Gas

Caption: Acid-mediated cleavage pathway.[1][2][3] Note that gas evolution (isobutylene/CO2) is the primary visual indicator of reaction progress.

Method Selection Matrix

Choose the protocol based on your downstream application.

FeatureMethod A: TFA/DCM Method B: HCl/Dioxane
Primary Use Small scale (<1g), HPLC purification planned.Scale-up (>1g), Solid isolation desired.
Reagent Trifluoroacetic Acid (TFA) in Dichloromethane.[2][4][5]4M HCl in 1,4-Dioxane.
Product Form TFA Salt (Hygroscopic oil/gum).Hydrochloride Salt (Often crystalline solid).[5]
Speed Fast (30–60 min).Moderate (1–3 hours).
Workup Evaporation (Rotovap).[6][7]Filtration or Evaporation.[7][8]
Risk Residual TFA can affect biological assays.HCl gas is corrosive; requires venting.

Protocol A: TFA Deprotection (Standard & High Purity)

This method is preferred for medicinal chemistry optimization where the product will be purified via Prep-HPLC or used immediately in a coupling reaction.

Materials
  • Substrate: Boc-3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine

  • Solvent: Dichloromethane (DCM), Anhydrous (Grade: HPLC or ACS)

  • Reagent: Trifluoroacetic Acid (TFA) (Reagent Plus, 99%)

  • Equipment: Round-bottom flask, magnetic stir bar, inert gas (Nitrogen/Argon) line, rotary evaporator.

Step-by-Step Procedure
  • Preparation (0 min):

    • Dissolve the substrate in DCM to a concentration of 0.1 M to 0.2 M .

    • Example: For 1.0 g (3.3 mmol) of substrate, use ~15–30 mL of DCM.

    • Cool the solution to 0 °C using an ice bath. Note: Cooling is critical to prevent exotherm-induced side reactions during TFA addition.

  • Acidification (5 min):

    • Add TFA dropwise to the stirring solution.

    • Ratio: Target a 1:4 to 1:2 ratio of TFA:DCM (v/v).

    • Caution: Vigorous bubbling (

      
       and isobutylene) will occur. Ensure the vessel is vented (e.g., via a needle and bubbler).[7]
      
  • Reaction (30–60 min):

    • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) .

    • Stir for 1 hour.

    • Monitor: Check completion by TLC (stain with Ninhydrin; product will be a polar spot at baseline) or LCMS (Look for Mass:

      
      ).
      
  • Workup (Evaporative):

    • Concentrate the mixture in vacuo (Rotovap) at < 40 °C . Do not overheat.

    • Azeotroping (Critical Step): To remove residual TFA, re-dissolve the resulting oil in DCM (10 mL) or Toluene (10 mL) and re-evaporate. Repeat this process 3 times .

    • Result: The product is obtained as the Trifluoroacetate salt (usually a viscous yellow/orange oil).

  • Free Base Conversion (Optional):

    • If the free base is strictly required, dissolve the oil in DCM.

    • Wash carefully with saturated aqueous

      
      .
      
    • Warning: The azetidine is polar.[7] Back-extract the aqueous layer 3x with DCM/IPA (3:1) to ensure full recovery.[7]

    • Dry organics over

      
      , filter, and concentrate.[1]
      

Protocol B: HCl/Dioxane (Scale-Up & Solid Isolation)

Preferred for larger batches where a stable, weighable solid is required for storage.

Materials
  • Reagent: 4.0 M HCl in 1,4-Dioxane (Commercial solution).

  • Solvent: Methanol (MeOH) or Dichloromethane (optional co-solvent).

  • Precipitation Solvent: Diethyl Ether (

    
    ) or MTBE.
    
Step-by-Step Procedure
  • Dissolution:

    • Dissolve the Boc-protected substrate in a minimal amount of 1,4-dioxane or DCM (approx 2–3 mL per gram).

  • Reaction:

    • Add 5–10 equivalents of 4.0 M HCl in Dioxane at 0 °C .

    • Tip: If the substrate precipitates immediately (gumming), add a small amount of MeOH to solubilize it, ensuring homogeneous deprotection.

    • Stir at Room Temperature for 2–4 hours.

  • Isolation (Precipitation):

    • Once LCMS confirms consumption of starting material, dilute the reaction mixture with excess Diethyl Ether or MTBE (approx 5–10 volumes).

    • A white to off-white solid (the HCl salt) should precipitate.

  • Filtration:

    • Filter the solid using a sintered glass funnel or Buchner funnel.

    • Wash the cake 3x with cold Ether.

    • Dry under high vacuum / desiccator.[7]

Experimental Workflow & Troubleshooting

The following diagram illustrates the decision logic and critical control points (CCPs) for the procedure.

Workflow Start Start: Boc-Azetidine-Pyridine Choice Select Method Start->Choice TFA_Add Add TFA/DCM (1:2) Temp: 0°C -> RT Choice->TFA_Add Small Scale / HPLC HCl_Add Add 4M HCl/Dioxane Temp: RT, 2-4h Choice->HCl_Add Large Scale / Solid Storage Evap Evaporate & Azeotrope (Remove excess TFA) TFA_Add->Evap Salt_TFA Product: TFA Salt (Oil/Gum) Evap->Salt_TFA Precip Dilute with Et2O/MTBE HCl_Add->Precip Filter Filter Solid Precip->Filter Salt_HCl Product: HCl Salt (Solid) Filter->Salt_HCl

Caption: Operational workflow distinguishing between TFA (evaporative workup) and HCl (precipitation workup) pathways.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Incomplete Reaction Acid concentration too low or old reagents.Add fresh 4M HCl or neat TFA. Ensure anhydrous conditions (water inhibits protonation).
Low Yield (Free Base) Product lost to aqueous layer during extraction.[7]The azetidine is water-soluble.[7] Saturate aqueous layer with NaCl (salting out) and extract with DCM/IPA (3:1).
Pink/Red Coloration Oxidation of trace impurities or pyridine N-oxide formation.Usually harmless. Verify purity by LCMS. If critical, filter through a small plug of activated carbon.
"Gummy" Precipitate (HCl) Salt is hygroscopic or trapped solvent.Triturate (grind) the gum with fresh Ether/Pentane. Sonicate to induce crystallization.

Safety & Handling

  • TFA Burns: Trifluoroacetic acid causes severe, delayed chemical burns. Wear double nitrile gloves and work in a fume hood.

  • Pressure Buildup: The reaction generates isobutylene gas and

    
    . Never seal the reaction vessel tightly; use a bubbler or a needle vent.
    
  • Azetidine Stability: While the salts are stable, avoid heating the free base above 50 °C, as strained rings can thermally degrade.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for Boc cleavage mechanisms and stability).
  • Pfizer Inc. (2005). Pyrrolidine derivatives as DPP-IV inhibitors. US Patent App.[8] 2005/0256310. Available at: . (Describes analogous deprotection of fluorinated azetidine/pyrrolidine scaffolds using 4M HCl/Dioxane).

  • BenchChem. (2025).[1][2][9] A Comparative Guide to TFA and HCl for Boc Deprotection. Available at: . (General protocols for acid selection).

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: . (Mechanistic grounding and scavenger usage).[2][5][7][10]

Sources

Application Notes & Protocols: Leveraging Azetidinyl-Pyridine Scaffolds for Advanced Late-Stage Functionalization in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Innovation in Late-Stage Functionalization

In the landscape of modern drug discovery, the ability to rapidly generate structural diversity from advanced intermediates is paramount. Late-stage functionalization (LSF) has emerged as a transformative strategy, enabling the direct modification of complex molecules at their C–H bonds, thereby bypassing the need for lengthy de novo syntheses.[1] This approach accelerates the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles.[2]

The pyridine ring is a ubiquitous motif in pharmaceuticals, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a versatile synthetic handle.[3][4] Concurrently, the azetidine moiety, a four-membered nitrogen-containing heterocycle, has gained significant traction as a "privileged" scaffold.[5] Its inherent ring strain, sp³-rich character, and conformational rigidity can confer improved solubility, metabolic stability, and unique three-dimensional trajectories for molecular design.[5]

This guide details the strategic application of azetidinyl-pyridine scaffolds in late-stage functionalization. We will explore the underlying chemical principles that govern their reactivity and provide detailed protocols for their application in C-H functionalization reactions, offering researchers a powerful tool for the diversification of drug-like molecules.

Scientific Rationale: The Azetidinyl Group as a Modulator of Pyridine Reactivity

The true potential of the azetidinyl-pyridine scaffold in LSF lies in the electronic influence of the azetidinyl substituent on the pyridine ring. The nitrogen atom of the azetidine ring, being an N-alkylamino group, acts as an electron-donating group through resonance, thereby modulating the electronic landscape of the pyridine core. This has profound implications for the regioselectivity of C-H functionalization reactions.

  • Activation of the Pyridine Ring: The electron-donating nature of the azetidinyl group is anticipated to activate the pyridine ring towards certain types of C-H functionalization, particularly those involving electrophilic intermediates or pathways where electron density at specific positions is crucial.

  • Directing Effects: In the absence of a strongly coordinating directing group, the inherent electronic properties of the substituted pyridine will dictate the site of functionalization. For an azetidinyl group at the 3-position of the pyridine ring, we can predict an influence on the regioselectivity of various C-H functionalization reactions:

    • Radical Reactions (e.g., Minisci-type): In radical additions to protonated pyridines, the outcome is governed by a complex interplay of electronic and steric factors. The electron-donating azetidinyl group may influence the stability of the intermediate radical cation, potentially favoring functionalization at the C2 and C6 positions.[6]

    • Palladium-Catalyzed C-H Functionalization: In non-directed Pd-catalyzed reactions, the site-selectivity is often governed by a combination of steric accessibility and the electronic character of the C-H bonds. The azetidinyl group's electronic contribution could favor functionalization at positions ortho or para to itself.[7][8]

The following sections will provide detailed protocols for leveraging these principles in practical synthetic applications.

Experimental Protocols & Methodologies

Herein, we provide two representative protocols for the late-stage functionalization of a 3-(azetidin-1-yl)pyridine scaffold. These protocols are based on well-established methodologies for pyridine functionalization and have been adapted to the specific electronic nature of the azetidinyl-pyridine core.

Protocol 1: Palladium-Catalyzed C-H Arylation

This protocol describes a non-directed C-H arylation, where the regioselectivity is primarily influenced by the electronic properties of the azetidinyl-pyridine scaffold.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_workup Workup & Purification A Azetidinyl-Pyridine Substrate F Inert Atmosphere Purge (e.g., Argon) A->F B Aryl Halide B->F C Pd Catalyst & Ligand C->F D Base & Additive D->F E Anhydrous Solvent E->F G Heating & Stirring (e.g., 100-140 °C, 12-24h) F->G H Reaction Monitoring (TLC/LC-MS) G->H I Cooling & Quenching H->I J Extraction I->J K Drying & Concentration J->K L Column Chromatography K->L M Characterized Arylated Product L->M

Caption: General workflow for Pd-catalyzed C-H arylation.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried Schlenk tube, add the 3-(azetidin-1-yl)pyridine substrate (0.2 mmol, 1.0 equiv.), aryl bromide (0.3 mmol, 1.5 equiv.), Pd(OAc)₂ (0.01 mmol, 5 mol%), a suitable phosphine ligand (e.g., SPhos, 0.02 mmol, 10 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add 2.0 mL of anhydrous 1,4-dioxane via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 120 °C. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature and quench with 10 mL of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired C-arylated azetidinyl-pyridine.

Expected Outcome & Causality:

Based on the electron-donating nature of the azetidinyl group, arylation is expected to be favored at the C2 and C6 positions. The choice of a bulky phosphine ligand like SPhos can enhance selectivity by sterically hindering approach to the more crowded C2 position, potentially favoring C6 functionalization.

Protocol 2: Minisci-Type C-H Alkylation

This protocol details a radical-based alkylation, a powerful tool for introducing sp³-hybridized fragments.

Mechanism Overview:

G A Alkyl Carboxylic Acid C Alkyl Radical (R•) A->C Decarboxylation B AgNO₃ / (NH₄)₂S₂O₈ B->C Initiation D Protonated Azetidinyl-Pyridine C->D Addition E Radical Adduct D->E F Oxidation E->F G Alkylated Product F->G Rearomatization

Caption: Simplified mechanism of Minisci-type alkylation.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the 3-(azetidin-1-yl)pyridine substrate (0.5 mmol, 1.0 equiv.) and the alkyl carboxylic acid (1.0 mmol, 2.0 equiv.) in a mixture of acetonitrile (5 mL) and water (5 mL).

  • Acidification: Add trifluoroacetic acid (1.0 mmol, 2.0 equiv.) to protonate the pyridine nitrogen.

  • Initiator Addition: Add silver nitrate (AgNO₃, 0.05 mmol, 10 mol%).

  • Oxidant Addition: Heat the mixture to 80 °C and add a solution of ammonium persulfate ((NH₄)₂S₂O₈, 1.0 mmol, 2.0 equiv.) in water (2 mL) dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at 80 °C for 2-4 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and basify with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Self-Validation and Trustworthiness:

The success of these protocols can be validated by standard analytical techniques. ¹H and ¹³C NMR spectroscopy will confirm the structure of the product and, importantly, the position of functionalization through analysis of coupling constants and chemical shifts. High-resolution mass spectrometry (HRMS) will confirm the elemental composition. The regiochemical outcome should be consistent with the predicted electronic effects of the azetidinyl substituent.

Data Presentation: Predicted Regioselectivity and Scope

The following table summarizes the expected outcomes for the functionalization of a 3-(azetidin-1-yl)pyridine scaffold based on the protocols described above.

Reaction Type Reagents Predicted Major Regioisomer(s) Rationale
Pd-Catalyzed Arylation Aryl Bromide, Pd(OAc)₂, SPhos, K₂CO₃C6 > C2The electron-donating azetidinyl group activates the ortho (C2, C4) and para (C6) positions. Steric hindrance from the azetidinyl group and the bulky ligand may disfavor the C2 position.
Minisci-Type Alkylation R-COOH, AgNO₃, (NH₄)₂S₂O₈, TFAC2, C6Radical attack on the protonated pyridine is favored at the electron-deficient C2, C4, and C6 positions. The azetidinyl group's steric bulk may influence the ratio of C2/C6 isomers.

Conclusion

The strategic incorporation of azetidine moieties into pyridine scaffolds presents a compelling avenue for innovation in late-stage functionalization. The predictable electronic influence of the azetidinyl group provides a valuable tool for guiding the regioselectivity of C-H functionalization reactions, enabling the rapid generation of novel, sp³-rich analogues of drug candidates. The protocols outlined in this guide offer a robust starting point for researchers and drug development professionals to explore the vast chemical space accessible through this powerful synthetic strategy.

References

  • D.A. Colby, R.G. Bergman, J.A. Ellman, "Rhodium-catalyzed C-C bond formation via heteroatom-directed C-H bond activation," Chemical Reviews, 110(2), 624-655 (2010). URL: [Link]

  • M. Baumann, I.R. Baxendale, "The pyridine motif in agrochemicals," Beilstein Journal of Organic Chemistry, 9, 2265-2319 (2013). URL: [Link]

  • J.A. Joule, K. Mills, Heterocyclic Chemistry, 5th ed., Wiley-Blackwell, 2010. URL: [Link]

  • F. Fasano et al., "Late-Stage Functionalisation of Pyridine-Containing Bioactive Molecules: Recent Strategies and Perspectives," European Journal of Organic Chemistry, 2023(26), e202300074 (2023). URL: [Link]

  • A.J. O'Donoghue, "Azetidines in medicinal chemistry: emerging applications and approved drugs," Expert Opinion on Drug Discovery, 1-15 (2026). URL: [Link]

  • T.W. Lyons, M.S. Sanford, "Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions," Chemical Reviews, 110(2), 1147-1169 (2010). URL: [Link]

  • J. Wencel-Delord, F. Glorius, "Radical C–H arylation of electron-deficient arenes," Nature Chemistry, 5, 369-375 (2013). URL: [Link]

  • L. Ackermann, "Metal-Catalyzed Direct Arylation of (Hetero)arenes," Topics in Current Chemistry, 292, 35-60 (2010). URL: [Link]

  • A. Singh, et al., "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle," Chemical Society Reviews, 50(7), 4347-4388 (2021). URL: [Link]

  • J.C. Lewis, R.G. Bergman, J.A. Ellman, "Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C−H Bond Activation," Accounts of Chemical Research, 41(8), 1013-1025 (2008). URL: [Link]

Sources

Scale-up synthesis of 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Scale-Up Synthesis of 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine Intermediates

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine, a key structural motif in modern pharmaceuticals and agrochemicals.[1][2] The unique combination of a strained azetidine ring and an electron-withdrawing trifluoromethylpyridine core presents distinct challenges and opportunities in process development.[3][4] This guide moves beyond simple procedural lists to explain the underlying chemical principles, justify strategic decisions in route selection, and provide detailed, scalable protocols for the synthesis of critical intermediates and their final coupling. We will address the synthesis of two key building blocks: a functionalized 2-(trifluoromethyl)pyridine and a protected 3-substituted azetidine, culminating in their union via a robust palladium-catalyzed cross-coupling reaction.

Strategic Overview: Retrosynthetic Analysis

A successful scale-up campaign begins with a sound synthetic strategy. The target molecule, 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine, is logically disconnected into two primary synthons: a pyridine electrophile and an azetidine nucleophile. This approach isolates the synthesis of each complex fragment, allowing for process optimization before the crucial C-N bond formation.

The most common and industrially viable disconnection involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[5][6] This strategy is favored for its high functional group tolerance and generally high yields.

Figure 1: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediate I: 3-Halo-2-(trifluoromethyl)pyridine

The synthesis of trifluoromethylpyridines is a well-established industrial process, often starting from readily available picolines.[7] The introduction of the trifluoromethyl group is typically achieved via high-temperature, vapor-phase halogenation followed by a halogen-exchange (HALEX) reaction with hydrogen fluoride (HF).[7][8][9]

Causality of Method Selection: While newer, milder trifluoromethylation methods exist, the vapor-phase fluorination of a trichloromethyl intermediate remains one of the most cost-effective and scalable routes for large-volume production.[3][7] This method leverages inexpensive starting materials and reagents, which is a primary driver in process chemistry.

Protocol 2.1: Two-Step Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

This protocol is adapted from established industrial processes.[7][8] Extreme caution is required when handling anhydrous HF and chlorine gas.

Step A: Vapor-Phase Chlorination of 3-Picoline to 2-Chloro-5-(trichloromethyl)pyridine

  • Reactor Setup: A vertical Inconel reactor packed with a suitable catalyst (e.g., iron fluoride) is pre-heated to 350-450°C.[10]

  • Reagent Feed: A stream of 3-picoline and chlorine gas (in a molar ratio favoring polychlorination of the methyl group) is introduced into the reactor. An inert diluent gas like nitrogen may be used.

  • Reaction: The reactants pass through the heated catalyst bed with a residence time of 1-40 seconds.[10]

  • Quenching & Isolation: The gaseous effluent is cooled and condensed. The resulting liquid mixture is neutralized (e.g., with aqueous ammonia) and the organic phase is separated.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to isolate 2-chloro-5-(trichloromethyl)pyridine.

Step B: Vapor-Phase Fluorination to 2-Chloro-5-(trifluoromethyl)pyridine

  • Reactor Setup: A similar vapor-phase reactor is pre-heated to 200-400°C.

  • Reagent Feed: The purified 2-chloro-5-(trichloromethyl)pyridine from Step A and anhydrous hydrogen fluoride (a molar excess of HF is required) are vaporized and fed into the reactor.[9]

  • Reaction: The HALEX reaction occurs as the gas mixture passes through the reactor.

  • Work-up: The exiting gas stream, containing the product, unreacted HF, and HCl byproduct, is passed through a scrubbing system. Typically, it is first cooled to condense the product, and the remaining acidic gases are neutralized in a basic scrubber (e.g., KOH or NaOH solution).

  • Purification: The crude liquid product is washed with a basic aqueous solution to remove residual acid, dried, and purified by distillation.[11]

ParameterStep A: ChlorinationStep B: Fluorination
Starting Material 3-Picoline2-Chloro-5-(trichloromethyl)pyridine
Key Reagents Cl₂, CatalystAnhydrous HF
Temperature 350-450°C200-400°C
Phase VaporVapor
Typical Yield 70-85%>90%
Purification DistillationDistillation

Synthesis of Key Intermediate II: N-Boc-azetidine

The azetidine ring is susceptible to ring-opening, especially under acidic or harsh nucleophilic conditions.[12] Therefore, a robust protecting group is essential for the subsequent cross-coupling reaction. The tert-butoxycarbonyl (Boc) group is ideal due to its stability under the basic conditions of the Buchwald-Hartwig reaction and its straightforward removal under acidic conditions.[12]

Causality of Method Selection: The synthesis starting from commercially available 1-Boc-azetidin-3-one or via the ring-opening of 1-azabicyclo[1.1.0]butane precursors offers a reliable and scalable route to the required protected azetidine.[13] For the purpose of coupling, we will target the direct use of N-Boc-azetidine.

Protocol 3.1: Synthesis of N-Boc-azetidine

This protocol describes the protection of azetidine hydrochloride.

  • Reaction Setup: To a stirred solution of azetidine hydrochloride (1.0 eq) in a suitable solvent system (e.g., a mixture of water and dichloromethane) at 0°C, add a base such as sodium hydroxide (2.2 eq).

  • Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dichloromethane dropwise to the cold reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield N-Boc-azetidine, which is often a clear oil or low-melting solid of sufficient purity for the next step.

The Core Transformation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[5] On a large scale, catalyst selection, ligand choice, and reaction conditions must be carefully optimized to ensure efficiency, minimize catalyst loading, and facilitate product purification.[14][15]

Causality of Method Selection: Second-generation and later Buchwald precatalysts are often preferred for scale-up due to their air-stability and high activity, which allows for lower catalyst loadings.[14] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step and preventing β-hydride elimination.[5]

Figure 2: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Protocol 4.1: Scale-Up N-Arylation of N-Boc-azetidine
  • Inerting the Reactor: The reaction vessel is rendered inert by purging with nitrogen or argon. Standard Schlenk techniques are recommended for scale-up success.[14]

  • Charging Reagents: To the reactor, add the 3-halo-2-(trifluoromethyl)pyridine (1.0 eq), a suitable palladium precatalyst (e.g., a G3-Phos precatalyst, 0.1-1.0 mol%), the phosphine ligand (if not using a precatalyst), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or LHMDS, 1.5-2.0 eq).

  • Solvent Addition: Add a dry, deoxygenated aprotic solvent such as toluene or CPME.

  • Substrate Addition: Add the N-Boc-azetidine (1.1-1.3 eq) to the mixture.

  • Reaction: Heat the mixture to the target temperature (typically 80-110°C) and stir until reaction completion is confirmed by HPLC or GC-MS analysis.

  • Quenching and Work-up: Cool the reaction mixture to room temperature. Carefully quench with water or a saturated aqueous solution of ammonium chloride.

  • Filtration: Dilute the mixture with a suitable solvent (e.g., toluene or EtOAc) and filter through a pad of celite to remove palladium residues and inorganic salts.

  • Purification: The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by flash column chromatography or recrystallization to yield N-Boc-3-(2-(trifluoromethyl)pyridin-3-yl)azetidine.

Final Deprotection and Isolation

The final step is the removal of the Boc protecting group to yield the target molecule.

Protocol 5.1: Boc Deprotection
  • Reaction: Dissolve the purified Boc-protected intermediate from Protocol 4.1 in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (4M) and stir at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The residue can be triturated with a solvent like diethyl ether to precipitate the product as a salt (e.g., hydrochloride or trifluoroacetate).

  • Free-Basing (Optional): To obtain the free base, dissolve the salt in water, basify with a strong base (e.g., NaOH), and extract with an organic solvent. The combined organic layers are then dried and concentrated to afford the final product, 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine.[16]

Safety and Handling Considerations

  • Trifluoromethyl Compounds: Many organofluorine compounds have unique toxicological profiles. Always handle in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[17][18]

  • Azetidines: Azetidines are strained rings and can be reactive. While the protected forms are generally stable, care should be taken during reactions that might induce ring-opening.[12]

  • Palladium Catalysts: Palladium catalysts, especially fine powders, can be pyrophoric. Handle under an inert atmosphere.[14] Residual palladium in the final product is a major concern for pharmaceutical applications and must be removed to levels specified by regulatory agencies.

  • Reagents: Anhydrous hydrogen fluoride is extremely corrosive and toxic. Chlorine gas is a severe respiratory irritant. Strong bases like NaOtBu are corrosive and moisture-sensitive. All should be handled with extreme care using appropriate engineering controls and PPE.[19][20]

References

  • Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. OUCI.
  • How to prevent the ring-opening of azetidines during subsequent reactions. Benchchem.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Royal Society of Chemistry.
  • Process for producing trifluoromethylpyridines.
  • METHOD FOR PURIFYING TRIFLUOROMETHYLPYRIDINE COMPOUND.
  • Scale-Up Guide: Buchwald-Hartwig Amin
  • Hypofluorous acid, trifluoromethyl ester SDS. Echemi.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.
  • Preparation of (trifluoromethyl)pyridines.
  • SAFETY DATA SHEET - (Trifluoromethyl)trimethylsilane. TCI Chemicals.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
  • Safety D
  • Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. NINGBO INNO PHARMCHEM CO.,LTD.
  • Methods for the synthesis of 2‐trifluoromethyl pyridines.
  • Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Royal Society of Chemistry.
  • Safety D
  • Safety D
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage.
  • Process for the preparation of halosubstituted trifluoromethylpyridines.
  • 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine. ChemScene.
  • An improved, gram-scale synthesis of protected 3-haloazetidines. Semantic Scholar.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Azetidine synthesis. Organic Chemistry Portal.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

Sources

Troubleshooting & Optimization

Solubility issues with 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine free base vs salt

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine .

As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with this fluorinated azetidine building block. The presence of a highly basic, strained azetidine ring coupled with an electron-deficient trifluoromethylpyridine creates a "solubility duality" that often confuses researchers.[1]

This guide prioritizes causality —explaining why the molecule behaves this way—so you can troubleshoot effectively.

Quick Reference: Physicochemical Profile

FeatureFree Base Form Salt Form (e.g., HCl, TFA)
State Viscous Oil or Low-Melting SolidCrystalline Solid (usually)
Polarity Lipophilic (LogP ~1.[1]79)Highly Polar / Ionic
Water Solubility Poor (Oils out at neutral/high pH)High (Soluble > 50 mg/mL)
Organic Solubility High (DCM, EtOAc, MeOH, DMSO)Poor (Hexanes, Et2O, DCM*)
Primary Basic Site Azetidine Nitrogen (pKa ~10–11)N/A (Already protonated)
Storage Stability Moderate (Sensitive to CO₂, Oxidation)High (Hygroscopic)

*Note: Salts may have limited solubility in DCM unless a polar co-solvent (MeOH) is added.[1]

Module 1: The "Disappearing Compound" (Extraction & Isolation)

Q: I synthesized the compound and attempted to extract it from the aqueous reaction mixture using Ethyl Acetate, but the organic layer is empty. Where is my product?

A: Your product is likely trapped in the aqueous phase because the pH is too low. [1]

The Science: The azetidine nitrogen is a secondary aliphatic amine with a pKa estimated between 10.0 and 11.0 .[1] The pyridine nitrogen, deactivated by the electron-withdrawing trifluoromethyl (-CF₃) group, is non-basic (pKa < 3).[1]

  • At pH 7 (Neutral): The azetidine is >99.9% protonated (cationic).[1] It behaves like a salt and stays in the water.[1]

  • At pH 9 (Weakly Basic): It is still ~90–99% protonated.[1] Extraction will be inefficient.[1]

The Protocol (Self-Validating):

  • Cool the mixture: Place your aqueous phase on ice (azetidines can be volatile/unstable if overheated during exotherms).

  • Aggressive Basification: Adjust the aqueous phase to pH 12–13 using 5M NaOH or saturated K₂CO₃.[1]

    • Validation: Use a pH strip.[1] It must turn dark blue/purple.[1] If it is merely "greenish-blue" (pH 9–10), you will lose yield.[1]

  • Solvent Choice: Use Dichloromethane (DCM) instead of Ethyl Acetate.[1]

    • Reasoning: Small polar amines often partition better into DCM/MeOH (9:1) than EtOAc.[1]

  • Re-extraction: Extract the aqueous layer 3–4 times.[1]

  • Brine Wash: Wash the combined organics with brine to remove trapped water, then dry over Na₂SO₄.[1]

Q: I isolated the free base as an oil, but it solidified into a gum after a few days on the bench. Is it degrading?

A: It is likely reacting with atmospheric CO₂ to form a carbamate. [1]

The Science: Secondary amines in their free base form are nucleophilic and react with carbon dioxide in the air to form carbamic acids or carbamate salts.[1] This appears as a "gum" or crust on the oil.[1]

Corrective Action:

  • Purification: Redissolve the gum in DCM, wash with high pH aqueous base (pH > 12) to regenerate the free amine, dry, and concentrate.[1]

  • Storage: Store the free base under Argon/Nitrogen at -20°C, or convert it immediately to a salt (HCl or Oxalate) for long-term stability.

Module 2: Solubility Mismatch in Assays

Q: I am trying to make a 10 mM stock solution in PBS (pH 7.4) for a biological assay, but the compound precipitates immediately. [1]

A: You are using the Free Base in a buffer that cannot support its solubility. [1]

The Science: While the free base can protonate at pH 7.4, the kinetics of dissolution are slow, and the lipophilic CF₃-pyridine moiety drives aggregation before protonation can fully occur.[1] This leads to "oiling out" or precipitation.[1]

Troubleshooting Guide:

If you have...Do NOT... DO this instead...
Free Base Add directly to aqueous buffer.Dissolve in 100% DMSO first to make a stock (e.g., 100 mM).[1] Then dilute into the assay buffer. The DMSO keeps it dispersed until protonation occurs.[1]
HCl Salt Dissolve in DMSO (unnecessary & potential acidity issues).[1]Dissolve directly in Water or PBS .[1] It is already ionic and will dissolve instantly.[1]

Q: I dissolved the HCl salt in DMSO for a stock solution, but my cellular assay is showing unexpected toxicity.

A: The acidity of the salt stock might be overwhelming the buffer capacity. [1]

The Science: The HCl salt of this compound releases protons upon dissociation.[1] If you make a high-concentration stock (e.g., 100 mM) in DMSO and dilute it, you are introducing acid.[1] If your assay buffer is weak (or if the dilution factor is low), the local pH drop can kill cells, mimicking "drug toxicity."

The Fix:

  • Check the pH of your final assay medium after adding the compound.[1]

  • If using the salt form, ensure your assay buffer (HEPES, PBS) is strong enough (50–100 mM) to buffer the added acid.[1]

Module 3: Visualizing the Workflow

The following diagram illustrates the critical decision points for handling this compound to prevent yield loss and precipitation.

G Start Start: 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine CheckForm Check Form Start->CheckForm Extraction Intended Use: Extraction/Purification Start->Extraction FreeBase Free Base (Oil) CheckForm->FreeBase Salt Salt (HCl/TFA Solid) CheckForm->Salt Assay Intended Use: Biological Assay FreeBase->Assay Salt->Assay DMSORoute Dissolve in DMSO (Stock) Dilute into Buffer Assay->DMSORoute Free Base requires carrier WaterRoute Dissolve directly in Water/Buffer Assay->WaterRoute Salt is water soluble PHCheck CRITICAL: Check Aqueous pH Extraction->PHCheck LowPH pH < 10 (Cationic Form) PHCheck->LowPH No Adjustment HighPH pH > 12 (Neutral Form) PHCheck->HighPH Add NaOH/K2CO3 FailExtract Remains in Aqueous (Yield Loss) LowPH->FailExtract SuccessExtract Extracts into DCM/EtOAc HighPH->SuccessExtract

Figure 1: Decision tree for solvent selection and extraction based on the chemical form (Free Base vs. Salt) and pH environment.

Module 4: Synthesis & Stability FAQs

Q: Can I use the HCl salt directly in a nucleophilic substitution reaction (e.g., SNAr)?

A: No, the nucleophilicity is quenched. In the salt form, the azetidine nitrogen lone pair is bound to a proton (N-H⁺).[1] It cannot act as a nucleophile.[1]

  • Protocol: You must add a scavenger base (e.g., Triethylamine, DIPEA, or K₂CO₃) to the reaction mixture to deprotonate the azetidine in situ, releasing the free base to react.[1]

Q: Is the trifluoromethyl group stable? A: Generally, yes. The 2-CF₃ group on the pyridine is robust.[1] However, under extremely strong reducing conditions (e.g., LiAlH₄) or very high temperatures with strong alkoxides, defluorination can occur. For standard coupling or deprotection reactions, it is stable.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 56943666, 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine. Retrieved March 8, 2026, from [Link][1]

Sources

Optimizing purification of polar azetidine derivatives by flash chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Azetidine Purification Support Center . Azetidines—highly polar, four-membered nitrogen heterocycles—present unique chromatographic challenges due to their high basicity, strong hydrogen-bonding capacity, and tendency to co-elute with polar reaction by-products.

As a Senior Application Scientist, I have designed this technical guide to move beyond generic advice. Here, you will find causality-driven troubleshooting, self-validating protocols, and a diagnostic workflow to ensure your purifications are reproducible and high-yielding.

Diagnostic Workflow: Selecting the Right Chromatographic Mode

Before troubleshooting, you must align your stationary phase with the intrinsic polarity and basicity of your specific azetidine derivative. Use the diagnostic decision tree below to determine the optimal chromatographic mode.

AzetidinePurification Start Analyze Azetidine Polarity & Basic Strength SolubleNP Soluble in Non-Polar/ Weakly Polar Solvents? Start->SolubleNP NP_Silica Standard Silica (NP) Add 1-5% TEA/NH4OH SolubleNP->NP_Silica Yes (Standard budget) NP_Amine Amine-Bonded Silica No modifiers needed SolubleNP->NP_Amine Yes (Optimal peak shape) RP_Check Retained on C18? SolubleNP->RP_Check No (Highly Polar) RP_HighPH Reversed Phase (C18) High pH Buffer (pH > pKa) RP_Check->RP_HighPH Yes (Moderate Polarity) HILIC HILIC Mode Aqueous MeCN Gradient RP_Check->HILIC No (Elutes at void volume)

Diagnostic workflow for selecting flash chromatography modes for azetidines.

Troubleshooting & FAQs

Q: Why does my underivatized azetidine streak across the TLC plate and tail severely on the flash column? The Causality: Underivatized azetidines are highly basic secondary amines (pKa ~10.4). Standard silica gel contains Brønsted acidic silanol groups (pKa ~4.5–5.5). When an azetidine passes through the column, it undergoes a strong acid-base interaction with the silanols, leading to ion-exchange retention rather than pure partitioning. The Solution: You must neutralize the silica surface. Add a volatile competing amine, such as 1–5% triethylamine (TEA) or ammonium hydroxide (NH₄OH), to your mobile phase [1]. Alternatively, switch to an amine-bonded stationary phase, which features a built-in "base shield" that prevents these secondary interactions [2].

Q: My azetidine derivative is highly polar (e.g., azetidine-3-carboxylic acid) and elutes at the void volume on a C18 column. How do I retain it? The Causality: Highly polar, zwitterionic, or water-soluble azetidines lack the hydrophobicity required to partition into the lipophilic C18 stationary phase. The Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (bare silica, diol, or amine) but operates with a reversed-phase solvent system (Acetonitrile/Water). In HILIC, water acts as the strong eluting solvent. This forces highly polar compounds to partition into a water-enriched layer on the silica surface, providing excellent retention [3].

Q: I am using Reversed-Phase (C18) for a moderately polar azetidine, but the peaks are broad and split. What is happening? The Causality: At neutral pH, basic amines exist in a dynamic equilibrium between their protonated (ionized) and unprotonated (free-base) forms. These two forms possess vastly different hydrophobicities, causing them to travel through the C18 column at different rates, which results in split or broad peaks. The Solution: Apply the "2 pH Rule." Adjust the mobile phase pH to at least two units above the azetidine's pKa using a volatile base like ammonium hydroxide. This ensures the azetidine remains entirely in its lipophilic free-base form, maximizing retention and peak sharpness [1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols feature built-in validation checks. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Modifier-Free Normal Phase Purification (Amine-Bonded Silica)

Use this protocol for basic, moderately polar azetidines to avoid the tedious post-purification removal of TEA or NH₄OH.

  • TLC Validation: Spot the crude mixture on an amine-functionalized TLC plate. Develop using a Hexane/Ethyl Acetate gradient.

    • Validation Check: Target an Rf of 0.25–0.35 for the target azetidine. If the Rf is <0.1, switch to Dichloromethane/Methanol.

  • Column Equilibration: Flush the amine-bonded flash column with 3–5 column volumes (CV) of your initial non-polar solvent (e.g., 100% Hexane).

    • Validation Check: Ensure the baseline on the UV/ELSD detector is completely flat and stable before injection.

  • Sample Loading: Dissolve the crude azetidine in the absolute minimum volume of Dichloromethane (DCM).

    • Causality Rule: Liquid loading in a strong solvent (like Methanol) will cause immediate band-broadening. If the sample is insoluble in DCM, dry-load it onto Celite.

  • Gradient Elution: Run a shallow gradient from 0% to 50% Ethyl Acetate over 10 CVs. Collect fractions based on UV or ELSD triggers.

Protocol B: HILIC Purification for Ultra-Polar Azetidines

Use this protocol for zwitterionic azetidines or those that fail to retain on C18 columns.

  • Solvent Preparation: Prepare Mobile Phase A (Acetonitrile) and Mobile Phase B (Water with 10 mM Ammonium Acetate).

    • Causality Rule: The buffer controls the ionization state of both the azetidine and the stationary phase, ensuring reproducible partitioning [3].

  • Column Equilibration: Equilibrate a bare silica or diol column with 95% A / 5% B for 5 CVs.

  • Sample Loading (Critical Step): Dissolve the sample in a diluent containing at least 70% Acetonitrile.

    • Validation Check: If the sample precipitates, do NOT add more water. Instead, dry-load the sample onto bare silica. Loading in water (the strong solvent in HILIC) will cause the azetidine to immediately elute at the void volume [4].

  • Gradient Elution: Run a gradient from 5% B to 40% B over 12 CVs.

Quantitative Data: Method Selection Matrix

Use the table below to rapidly correlate your azetidine's structural profile with the required chromatographic parameters.

Target Azetidine ProfileRecommended Stationary PhaseChromatographic ModeRecommended Mobile PhaseRequired ModifiersExpected Retention Target
N-Boc/N-Cbz protected (Low polarity)Bare Silica (SiO₂)Normal PhaseHexane / EtOAcNone0.25 - 0.35 Rf (TLC)
Underivatized, basic (Moderate polarity)Bare Silica (SiO₂)Normal PhaseDCM / MeOH1–5% TEA or NH₄OH> 2 Column Volumes
Underivatized, basic (Modifier-sensitive)Amine-Bonded SilicaNormal PhaseHexane / EtOAcNone (Built-in base shield)> 2 Column Volumes
Lipophilic derivatives (Aqueous soluble)C18 (Endcapped)Reversed PhaseWater / MeCN0.1% NH₄OH (High pH)> 1.5 Column Volumes
Amino acids / Zwitterions (Ultra-polar)Diol / Bare SilicaHILICMeCN / Water10 mM Ammonium Acetate> 3 Column Volumes

References

  • How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage URL:[Link]

  • What can I use to purify polar reaction mixtures? Source: Biotage URL:[Link]

Technical Support Center: Stability of 2-Trifluoromethyl Groups Under Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter a critical misconception in drug development and synthetic route design: the assumption that the trifluoromethyl (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) group is universally inert. While the C-F bond is exceptionally strong, imparting high metabolic stability in most contexts, its chemical stability is highly dependent on its regiochemical environment.

When positioned at the 2-position relative to specific electron-donating groups (e.g., phenols) or within electron-deficient heterocycles (e.g., pyridines), the


 group becomes surprisingly labile under basic hydrolysis conditions[1]. This guide provides the mechanistic causality, troubleshooting steps, and validated protocols to navigate this specific vulnerability.

Mechanistic Causality: Why Does a "Stable" Group Degrade?

The instability of the 2-trifluoromethyl group under basic conditions is not due to an inherently weak C-F bond, but rather the molecule's ability to form a stable intermediate that drastically lowers the activation energy for defluorination.

  • Anchimeric Assistance in Phenols: In 2-trifluoromethylphenol, basic conditions deprotonate the hydroxyl group to form a phenolate anion. This anion provides neighboring group participation (anchimeric assistance), driving the expulsion of a fluoride ion to form a highly reactive difluoro-quinone methide intermediate[1][2]. This first defluorination is the rate-limiting step (requiring ~28.4 kcal/mol more energy than subsequent steps)[1]. Once formed, the intermediate rapidly reacts with water or hydroxide, losing the remaining fluorides to yield salicylic acid[1].

  • Electron-Sink in Heterocycles: For 2-trifluoromethylpyridine or 2-trifluoromethylpyrimidine, the adjacent nitrogen acts as an electron sink. Hydroxide attack at the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     carbon is facilitated by the stabilization of the resulting negative charge on the ring nitrogen, leading to an addition-elimination sequence that yields the corresponding carboxylic acid (e.g., picolinic acid).
    
  • Phosphinic Acids: Similarly, 2,2,2-trifluoroethylphosphinic acid derivatives exhibit unexpectedly low hydrolytic stability in alkaline solutions, quantitatively releasing

    
     and 
    
    
    
    [3].

Mechanism A 2-Trifluoromethylphenol B Phenolate Anion A->B Base (Deprotonation) C Difluoro-quinone methide B->C -F⁻ (Rate-Limiting) D Salicylic Acid C->D +H₂O, -2F⁻ (Rapid)

Mechanism of base-catalyzed hydrolysis of 2-trifluoromethylphenol via a quinone methide intermediate.

Troubleshooting & FAQs

Q1: I am observing a new polar peak by LC-MS after a basic aqueous workup of my 2-trifluoromethylpyridine intermediate. What is happening? A1: You are observing the hydrolysis of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 group to a carboxylic acid. The basic conditions (e.g., 

or

) facilitate nucleophilic attack on the activated

carbon. Solution: Switch to a neutral or mildly acidic workup. If a base is strictly required for neutralization, use a weaker, sterically hindered base (like

) and keep the temperature strictly at

.

Q2: I need to hydrolyze an aliphatic ester on a molecule that also contains a 2-trifluoromethylphenol moiety. How can I achieve chemoselectivity? A2: Standard saponification (


) will degrade the 2-trifluoromethylphenol via the quinone methide pathway[1][2].
Solution: Utilize non-nucleophilic cleavage methods. For methyl esters, consider using Potassium trimethylsilanolate (

) in anhydrous conditions, which cleaves esters without generating the free hydroxide necessary to trigger the quinone methide cascade. Alternatively, use enzymatic hydrolysis (e.g., Pig Liver Esterase) at pH 7.0.

Q3: Are all


 groups this sensitive to base? 
A3:  No. The instability is highly regioselective. For example, 3-trifluoromethylphenol is vastly more stable than 2-trifluoromethylphenol because the meta-position cannot form a stable quinone methide intermediate[1]. Similarly, unactivated aliphatic 

groups are generally inert to base.

Quantitative Stability Data

When designing synthetic routes, consult the following comparative stability metrics to anticipate degradation liabilities.

Substrate TypeExampleStability ProfilePrimary Degradation ProductMechanism of Cleavage
2-Trifluoromethylphenol 2-TFMPHighly Labile (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

h at pH 7.4, 37°C)[1]
Salicylic AcidAnchimeric assistance (Quinone methide)
4-Trifluoromethylphenol 4-TFMPModerately Labile (Slower than ortho)[2]4-Hydroxybenzoic acidQuinone methide
3-Trifluoromethylphenol 3-TFMPStable[1]N/ALacks resonance stabilization
2-Trifluoromethylpyridine 2-TFM-PyLabile in strong basePicolinic AcidAddition-Elimination (N-assisted)
2,2,2-Trifluoroethylphosphinic acid -Labile in alkaline solutions[3]

+

Base-induced dehydrofluorination

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning they include built-in controls to verify that the experimental conditions were successfully applied, regardless of the outcome on your specific API.

Protocol A: Forced Degradation Profiling of Novel 2-CF3 Compounds

Purpose: To map the stability envelope of a new compound before scale-up.

  • Preparation: Prepare a 1 mg/mL stock solution of your API in Acetonitrile.

  • Aliquoting: Distribute into three vials. Add equal volumes of:

    • Vial A (Acidic): 0.1 M

      
      
      
    • Vial B (Neutral): Phosphate buffer pH 7.4

    • Vial C (Basic): 0.1 M

      
      
      
  • Internal Validation Control: In a parallel set of vials, prepare 1 mg/mL of 2-trifluoromethylphenol as a positive control for degradation[1].

  • Incubation: Incubate all vials at 37°C. Pull 50 µL aliquots at 1h, 4h, and 24h.

  • Quenching: Immediately quench the basic/acidic aliquots with a neutralizing buffer (e.g., ammonium acetate) to halt degradation before LC-MS injection.

  • Analysis: Analyze by LC-MS and

    
    -NMR.
    
    • Validation Check: The positive control must show >90% conversion to salicylic acid in Vial C at 24h. If it does not, your basic stress conditions were insufficient, and the assay must be repeated.

Protocol B: Chemoselective Ester Cleavage in the Presence of Labile 2-CF3 Groups

Purpose: To hydrolyze an ester without triggering quinone methide formation.

  • Setup: Dissolve the 2-CF3-containing ester (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Reagent Addition: Add 1.5 eq of Potassium trimethylsilanolate (

    
    ) at 0°C.
    
  • Reaction: Stir at 0°C for 2 hours.

  • Validation Check: Monitor by TLC/LC-MS. If the ester appears unreactive, spike a 50 µL aliquot of the reaction mixture with 1M

    
     (aq) as a parallel "destructive control". This confirms that the ester can be cleaved under standard conditions (albeit with simultaneous 
    
    
    
    loss), proving the ester isn't simply sterically inaccessible.
  • Workup: Quench the main reaction with saturated

    
     (maintaining pH < 8) and extract with EtOAc to isolate the intact 2-CF3 carboxylic acid.
    

Workflow Start Identify 2-CF3 Motif (Phenol, Pyridine, etc.) Test Run pH Screen (pH 4, 7, 10 at 37°C) Start->Test Decision Degradation Observed? Test->Decision Stable Proceed with Standard Basic Workup Decision->Stable No Degradation Unstable Optimize Conditions (Lower T, Switch to Neutral/Acidic) Decision->Unstable Yes (Hydrolysis)

Decision matrix for processing compounds containing potentially labile 2-trifluoromethyl groups.

References

Sources

Troubleshooting low reactivity of sterically hindered azetidine nitrogens

[1]

Current Status: Online Operator: Senior Application Scientist Ticket ID: AZT-399-HIN Subject: Overcoming Low Reactivity and Instability in Hindered Azetidines

Introduction: The "Goldilocks" Trap of Azetidines

Welcome to the technical support center. You are likely here because your azetidine substrate is failing to react under standard nucleophilic conditions, or worse, it is degrading into an acyclic byproduct.

Azetidine is a deceptive scaffold. With a ring strain of ~25.4 kcal/mol , it should be reactive.[1][2] However, when you introduce steric bulk (especially at the C2 or C3 positions), you encounter a paradox: the nitrogen lone pair is sterically "fenced off" from electrophiles, yet the ring strain remains high enough that forcing conditions (heat, strong Lewis acids) trigger ring opening rather than the desired functionalization.

This guide prioritizes causality-driven troubleshooting . We do not just provide a recipe; we diagnose why the reaction failed and prescribe the specific mechanistic remedy.

Module 1: Diagnostic & Decision Matrix

Before attempting another reaction, diagnose your specific failure mode. Azetidine failures generally fall into two categories: Steric Wall (no reaction) or Strain Release (decomposition).

Visual Guide: The Azetidine Reactivity Decision Tree

AzetidineDecisionTreeStartSTART: Characterize Failure ModeCheckSubWhere is the Steric Bulk?Start->CheckSubC3_SubC3-Substituted(e.g., 3,3-difluoro)CheckSub->C3_SubRemote StericsC2_SubC2-Substituted(e.g., 2-phenyl)CheckSub->C2_SubProximal StericsRxnTypeDesired Transformation?C3_Sub->RxnTypeIssue_C2ISSUE: 'Picket Fence' StericsN-lone pair inaccessibleC2_Sub->Issue_C2AlkylationN-Alkylation (SN2)RxnType->AlkylationArylationN-Arylation (Coupling)RxnType->ArylationIssue_SN2ISSUE: Nucleophilicity too lowRisk: Elimination of electrophileAlkylation->Issue_SN2Sol_BuchwaldSOLUTION:Pd-Catalysis (RuPhos/BrettPhos)Force reductive eliminationArylation->Sol_BuchwaldSol_SN2SOLUTION:Use Triflate electrophilesPolar Aprotic Solvent (DMF)Issue_SN2->Sol_SN2Sol_DeNovoSOLUTION:De Novo Synthesis(Cyclize linear precursor)Issue_C2->Sol_DeNovoDirect functionalizationoften fails

Figure 1: Decision matrix for selecting the correct synthetic strategy based on substitution patterns.

Module 2: Troubleshooting N-Arylation (Buchwald-Hartwig)

The Problem: Standard SNAr conditions (heating with base) fail for hindered azetidines because the transition state energy is too high, or the base triggers ring opening. The Solution: Palladium-catalyzed cross-coupling is the gold standard. However, the choice of ligand is non-negotiable.

Critical Parameter: Ligand Selection

For sterically hindered secondary amines (like 3,3-disubstituted azetidines), standard phosphines (BINAP, PPh3) are ineffective. You must use Dialkylbiaryl phosphine ligands .

ParameterRecommendationScientific Rationale
Ligand RuPhos or BrettPhos These bulky, electron-rich ligands facilitate oxidative addition and, crucially, create a pocket that forces reductive elimination even with hindered amines [1].
Pre-catalyst RuPhos Pd G4 Using a pre-catalyst ensures a defined 1:1 Pd:Ligand ratio and rapid initiation, avoiding induction periods where the azetidine might degrade.
Base NaOtBu or LHMDS Strong, bulky bases are preferred. Weak bases (carbonates) are often too slow, allowing side reactions.
Solvent Toluene or 1,4-Dioxane Non-polar solvents minimize coordination to Pd, leaving the metal center open for the amine.
Protocol: N-Arylation of 3,3-Difluoroazetidine

Target: Coupling 3,3-difluoroazetidine with an aryl bromide.

  • Charge: In a glovebox, add Aryl Bromide (1.0 equiv), Azetidine (1.2 equiv), RuPhos Pd G4 (1-3 mol%), and NaOtBu (1.5 equiv) to a vial.

  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Activation: Seal and heat to 80–100 °C.

    • Note: If the aryl halide has base-sensitive groups (esters), switch base to Cs2CO3 and use BrettPhos Pd G3 .

  • Workup: Filter through Celite. Do not use acidic workups (risk of ring opening).[3]

Module 3: The Danger Zone – Acid-Mediated Ring Opening

The Problem: You observe the disappearance of starting material but isolate a linear chain or a complex mixture. The Cause: Azetidines are highly susceptible to acid-catalyzed ring opening, particularly if the molecule contains an internal nucleophile (like a carbonyl oxygen).

Mechanism of Failure

When the azetidine nitrogen is protonated (or coordinated to a Lewis Acid), the ring C-N bond weakens. If a nucleophile is present (even a weak one like a pendant amide), it attacks the ring carbon, relieving the 25 kcal/mol strain and cleaving the ring.[2]

Visual Guide: Decomposition Pathway

RingOpeningStep1Stable AzetidineStep2Protonation/Lewis Acid(Activation)Step1->Step2+ H+ or LAStep3Nucleophilic Attack(at C2/C4)Step2->Step3Strain ReleaseDriverStep4Ring Opening(Linear Byproduct)Step3->Step4Irreversible

Figure 2: Mechanism of acid-mediated azetidine decomposition.

Prevention Checklist
  • Avoid Lewis Acids: Do not use Lewis acids (e.g., AlCl3, BF3) for deprotection or other transformations while the azetidine is free.

  • Check pKa: 3,3-difluoroazetidines are less basic (pKa ~2-3 less than azetidine) due to the inductive effect of fluorine [2]. This actually makes them more stable to acid than non-fluorinated analogs, but much less nucleophilic.

  • Workup: Always buffer aqueous layers to pH 8-9 during extraction. Never wash with 1M HCl.

Module 4: "De Novo" Synthesis (When Functionalization Fails)

If you have a substituent at the C2 position (alpha to nitrogen), the steric clash with the N-lone pair trajectory is often insurmountable for intermolecular reactions. You must build the ring with the substituent already attached.

Recommended Route: Photoredox Strain-Release

Recent literature suggests using [1.1.0]azabicyclobutanes (ABB) as precursors. These highly strained systems can be "sprung" open by radicals to form functionalized azetidines [3].

Protocol Idea (Strain-Release Homologation):

  • Substrate: Sulfonyl-protected azabicyclobutane.

  • Reagent: Organometallic nucleophile (Grignard) or Radical precursor.

  • Outcome: The nucleophile attacks the central bond, relieving strain and yielding a 3-substituted azetidine.

Frequently Asked Questions (FAQs)

Q: Why does my 3,3-disubstituted azetidine not react with alkyl halides (SN2)? A: The "Thorpe-Ingold" effect works against you here. While the substituents compress the internal angle, the external steric bulk blocks the approach of the electrophile.

  • Fix: Switch to a Triflate (OTf) electrophile (more reactive) and use acetonitrile as solvent. If that fails, move to reductive amination (if applicable) or the Buchwald route.

Q: Can I use microwave irradiation? A: Proceed with caution. While microwaves help overcome the activation energy for sterically hindered couplings, the thermal spike can trigger ring opening (polymerization).

  • Rule: Cap temperature at 100 °C. If no reaction after 30 mins, heating longer will only decompose the ring.

Q: I need to remove a Boc group from a hindered azetidine, but TFA kills it. What now? A: TFA is too strong. Use TMSOTf / 2,6-lutidine or HCl in Dioxane (anhydrous). The presence of water with strong acid is the primary killer (hydrolytic ring opening).

References
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

  • Petrov, P., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.

  • Giannerini, M., et al. (2021). Strain-Release Arylations for the Bis-Functionalization of Azetidines. ChemRxiv.

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 3,3-Disubstituted Azetidines. Organic Letters.

Storage conditions to prevent degradation of 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Stability Paradox

User Warning: Do not treat 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine as a standard heterocyclic building block. It possesses a "stability paradox": the trifluoromethyl-pyridine core is robust, but the appended azetidine ring introduces significant vulnerability due to ring strain (~25 kcal/mol) and secondary amine nucleophilicity .

If your sample has transitioned from a white solid to a yellow gum or sticky oil, it has likely undergone oxidative degradation or atmospheric carboxylation . This guide details how to prevent this and, where possible, how to recover your material.

Mechanistic Insight: Why Degradation Occurs

To prevent degradation, you must understand the molecular enemies. The degradation of this compound is driven by two primary vectors:

  • The "Azetidine Breath" (Carboxylation): The secondary amine in the azetidine ring is a competent nucleophile. Upon exposure to air, it rapidly reacts with atmospheric

    
     to form carbamic acid/carbamate salts. This is the primary cause of "gumming" or "oiling out."
    
  • Oxidative Ring Fragmentation: While azetidines are kinetically more stable than aziridines, the combination of a secondary amine and a strained ring makes the nitrogen susceptible to oxidation (N-oxide formation), which can trigger ring-opening or fragmentation pathways.

Visualization: Degradation Pathways

The following diagram illustrates the chemical fate of your compound upon exposure to environmental stressors.

DegradationPathways Compound Intact Compound (Free Base) Carbamate Ammonium Carbamate (Sticky Gum/Solid) Compound->Carbamate Rapid Reversible Reaction NOxide N-Oxide / Imine Compound->NOxide Slow Oxidation CO2 Atmospheric CO2 CO2->Carbamate O2 Atmospheric O2 O2->NOxide Fragment Ring Fragmentation (Irreversible) NOxide->Fragment Ring Strain Release

Figure 1: Primary degradation vectors. Note that Carbamate formation is often reversible, while Oxidation/Fragmentation is not.

Storage Protocols: The "Self-Validating" System

A self-validating storage system means the packaging itself indicates if integrity has been compromised.

A. Free Base vs. Salt Form

The physical state of your material dictates its stability profile.

FeatureFree Base Salt Form (HCl / TFA)
Physical State Viscous Oil or Low-Melting SolidCrystalline Solid
Hygroscopicity Extreme (Absorbs water/CO2 rapidly)Moderate
Oxidation Risk High (Lone pair is exposed)Low (Lone pair is protonated)
Storage Temp -20°C to -80°C2°C to 8°C (Short term), -20°C (Long)
Atmosphere Strictly Inert (Argon/N2) Desiccated Air or Inert
B. The "Double-Wall" Storage Protocol

For the Free Base , follow this strict protocol to ensure shelf-life >6 months:

  • Primary Containment: Store in a glass vial with a Teflon-lined screw cap. Parafilm is insufficient as it is permeable to

    
     over time.
    
  • Inert Gas Purge: Flush the headspace with Argon (heavier than air) rather than Nitrogen before sealing.

  • Secondary Containment: Place the vial inside a secondary jar containing Drierite (CaSO4) or activated molecular sieves.

  • Thermal Lock: Store at -20°C .

Pro-Tip: If you store the Free Base as an oil, it may crystallize over time at -20°C. This is a sign of purity, not degradation.

Troubleshooting & Recovery (Q&A)

Issue 1: The "Sticky Gum" Phenomenon

Q: I weighed out the free base, but by the time I got to the balance, it turned into a sticky, yellow gum. Is it ruined?

A: Likely not. You are observing Carbamate formation and Hygroscopicity .

  • Diagnosis: The secondary amine reacted with

    
     and water in the air.
    
  • The Fix (Restoration Protocol):

    • Dissolve the gum in Dichloromethane (DCM) .

    • Wash with saturated aqueous NaHCO3 (Basic wash reverses the carbamate).

    • Dry the organic layer over Na2SO4 .

    • Concentrate in vacuo.

    • Immediate Action: Use immediately or convert to the HCl salt for storage (treat with 1M HCl in Ether).

Issue 2: Color Change to Dark Brown

Q: My sample was white, but after a month at room temperature, it is dark brown. Can I purify it?

A: This indicates Oxidative Decomposition (N-oxide formation and subsequent ring opening).

  • Prognosis: Poor. The dark color usually comes from complex polymerized byproducts of the azetidine ring opening.

  • Action: Check LC-MS.

    • If the parent peak (M+H) is still major (>80%): Perform a rapid silica plug filtration (10% MeOH in DCM) to remove polar oxides.

    • If parent peak is <50%: Discard. The impurities from azetidine fragmentation can act as catalysts for further decomposition.

Issue 3: Solubility Issues

Q: I bought the HCl salt, but it won't dissolve in my reaction solvent (THF).

A: Azetidine salts are highly polar.

  • Troubleshooting:

    • Option A (Free Basing): Partition the salt between EtOAc and sat. NaHCO3 to liberate the free base, which is soluble in THF/DCM.

    • Option B (Solvent Switch): Use polar aprotic solvents like DMSO or DMF , or use Methanol if the reaction tolerates protic sources.

Experimental Workflow: Handling Decision Tree

Use this logic flow to determine the correct handling procedure for your specific experiment.

HandlingLogic Start Start: Handling 3-(Azetidin-3-yl)-2-(CF3)pyridine FormCheck What form is the compound? Start->FormCheck Salt Salt (HCl/TFA) FormCheck->Salt Solid Base Free Base FormCheck->Base Oil/Solid OpenAir Open Air (Rapid) Salt->OpenAir Acceptable Weighing Weighing Environment? Base->Weighing Weighing->OpenAir Risk of CO2/H2O Glovebox Glovebox / Inert Tent Weighing->Glovebox Recommended Dissolve Dissolve immediately in reaction solvent OpenAir->Dissolve Minimize Exposure (<2 min)

Figure 2: Decision matrix for handling based on compound form and environmental control.

Frequently Asked Questions (FAQs)

Q: Does the trifluoromethyl (


) group affect stability? 
A:  Indirectly, yes. The 

group is strongly electron-withdrawing. It pulls electron density from the pyridine ring, which in turn influences the azetidine attached at the 3-position. While the

bonds are stable, the electronic effect reduces the basicity of the pyridine nitrogen, potentially making the azetidine nitrogen the primary site for protonation and reactivity. This electronic "pull" can also slightly increase the acidity of the

proton, facilitating interactions with bases.

Q: Can I store this compound in solution (e.g., DMSO stock)? A:

  • Free Base: No. In DMSO, the high dielectric constant can facilitate nucleophilic ring-opening or dimerization over time.

  • Salt Form: Yes , but store at -20°C. Ensure the DMSO is anhydrous; water in DMSO will hydrolyze the ring over months.

Q: How do I ship this compound to a collaborator? A:

  • Always ship as the Salt Form if possible.

  • If shipping Free Base: Seal under Argon, tape the cap, seal in a bag with desiccant, and ship on Dry Ice . Do not ship Free Base at ambient temperature.

References

  • Azetidine Ring Strain & Reactivity

    • Recent Advances in the Synthesis and Reactivity of Azetidines.[1][2] Chemical Society Reviews. (2021). The ring strain of azetidine is approx 25.4 kcal/mol, driving its reactivity toward nucleophiles and oxidants.

  • Handling of Fluorinated Pyridine Building Blocks

    • Fluorinated Building Blocks: Properties and Applications. Sigma-Aldrich Technical Guides. Describes the stability profiles of trifluoromethyl-substituted heterocycles.
  • Amine-CO2 Interaction (Carbamate Formation)

    • Reversible Reaction of CO2 with Amines. LibreTexts Chemistry. Explains the mechanism of "gumming" when secondary amines are exposed to air.
  • Safety Data Sheet (SDS)

    • 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine SDS. Fluorochem / Fisher Scientific. (2024).[2][3][4] Provides specific hazard identification (H315, H319) and storage recommendations (Keep Cold, Inert).

    • (Search CAS: 1260867-63-7)

Sources

Technical Support Center: Palladium Removal in Trifluoromethylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Impurity Management in Fluorinated Heterocycles Role: Senior Application Scientist

Introduction: The "Sticky Ligand" Paradox

Welcome to the technical support hub for palladium (Pd) remediation. You are likely here because standard workups (Celite filtration, aqueous extraction) have failed to lower Pd residuals below ICH Q3D limits (<10 ppm) in your trifluoromethylpyridine (


-Py) coupling products.

The Scientific Challenge: Trifluoromethylpyridines present a unique "sticky" challenge. While the


 group is electron-withdrawing (reducing the basicity of the pyridine nitrogen), it significantly increases the lipophilicity  of the molecule.
  • N-Coordination: The pyridine nitrogen remains a competent

    
    -donor, effectively competing with phosphine ligands to bind Pd(II) species.
    
  • Solubility Tracking: The lipophilic

    
     moiety renders these Pd-Product complexes highly soluble in standard organic solvents (DCM, EtOAc, THF), preventing them from precipitating out or partitioning into aqueous phases during extraction.
    

This guide provides a self-validating, step-by-step protocol to break these complexes and sequester the metal.

Module 1: Regulatory & Safety Baselines

Before initiating remediation, define your target. Under ICH Q3D (R2) guidelines, Palladium is a Class 2B impurity.

Administration RoutePermitted Daily Exposure (PDE)Concentration Limit (Assuming 10g daily dose)
Oral 100 µ g/day 10 ppm
Parenteral 10 µ g/day 1 ppm
Inhalation 1 µ g/day 0.1 ppm

Note: If your product is an intermediate, your internal limit may be higher (e.g., 100 ppm), provided downstream steps have proven rejection factors.

Module 2: The Scavenger Protocol (Gold Standard)

For


-pyridines, functionalized silica scavengers  are superior to activated carbon due to higher selectivity (less yield loss) and defined surface chemistry.
Scavenger Selection Matrix
Scavenger TypeFunctional GroupBest ForMechanism
Si-Thiol Propylthiol (SH)Universal Choice. Pd(II) and Pd(0).Strong S-Pd coordination breaks N-Pd bonds.
Si-DMT DimercaptotriazineDifficult Cases. High affinity for Pd(II).Chelation effect (bidentate binding).
Si-Thiourea ThioureaCationic Pd species.Good for highly polar matrices.
Activated Carbon N/A (Porous Carbon)Bulk removal (>1000 ppm).Physisorption (Non-specific; risk of yield loss).
Standard Operating Procedure (SOP-Pd-01)

Objective: Reduce Pd from ~1000 ppm to <20 ppm.

  • Dissolution: Dissolve crude product in a solvent where it is highly soluble (THF, EtOAc, or DCM). Avoid alcohols if using Si-DMT (potential esterification side reactions, though rare).

    • Concentration: 10 volumes (1 g product in 10 mL solvent).

  • Loading: Add Si-Thiol (or Si-DMT) at 4 to 8 equivalents relative to the residual Pd content (not the catalyst loading).

    • Rule of Thumb: If Pd content is unknown, use 10% w/w (100 mg scavenger per 1 g product).

  • Digestion: Heat the suspension to 50°C for 4 hours .

    • Why Heat? Thermal energy is required to overcome the activation energy of ligand exchange (displacing the pyridine N from the Pd center).

  • Filtration: Filter hot through a 0.45 µm membrane or a pad of Celite.

    • Critical: Do not let the mixture cool before filtration. Some Pd-scavenger complexes may reversibly release Pd upon cooling/crystallization.

  • Wash: Wash the filter cake with 2 volumes of hot solvent.

  • Analysis: Evaporate solvent and test via ICP-MS.

Module 3: Troubleshooting Logic (Visualization)

Use the following logic flow to diagnose persistent contamination.

Pd_Removal_Workflow Start Crude Reaction Mixture (Containing CF3-Pyridine) Initial_Filter Filtration (Celite) Remove Bulk Solids Start->Initial_Filter Check_Color Visual Check: Is it Dark/Colored? ICP_Check ICP-MS Analysis (> 100 ppm?) Check_Color->ICP_Check Initial_Filter->Check_Color Select_Method Select Remediation Method ICP_Check->Select_Method Yes Success Pass (<10 ppm) Proceed to Next Step ICP_Check->Success No Path_Scavenger Method A: Si-Thiol/DMT (High Selectivity) Select_Method->Path_Scavenger Preferred Path_Carbon Method B: Activated Carbon (Bulk Removal, Yield Risk) Select_Method->Path_Carbon If >5000 ppm Heat_Step Digestion: 50°C, 4-12h (Critical for Ligand Exchange) Path_Scavenger->Heat_Step Path_Carbon->Heat_Step Filter_Final Filter & Wash (Hot) Heat_Step->Filter_Final Final_Test Final ICP-MS Filter_Final->Final_Test Final_Test->Success Pass Fail Fail (>10 ppm) Final_Test->Fail Fail Recryst Alternative: Crystallization (+ Scavenger in Mother Liquor) Fail->Recryst Retry Recryst->Filter_Final

Caption: Logical workflow for assessing and removing palladium impurities. Note the critical heating step to facilitate ligand exchange.

Module 4: Frequently Asked Questions (FAQs)

Q1: My product is colored (yellow/brown), but ICP-MS says Pd is low (<20 ppm). Why? A: "Color does not equal Concentration." Highly conjugated organic impurities (from ligand oxidation or coupling byproducts) can cause intense coloration even without metal presence. Conversely, colloidal Pd can be invisible. Trust the ICP-MS data. If color is the only issue, switch to Activated Carbon or a silica filtration plug, as Si-Thiol is specific to metals, not organic fluorophores.

Q2: I used Si-Thiol at Room Temperature and it didn't work. Why? A: Kinetic inhibition. The Pd-Pyridine bond in


-pyridines is surprisingly robust. At room temperature, the exchange rate between the silica-bound thiol and the pyridine ligand is too slow. You must  heat the mixture (40-60°C) to drive the equilibrium toward the Pd-S bond.

Q3: Can I use crystallization instead of scavengers? A: Proceed with caution. While crystallization is excellent for organic purity, Pd often occludes (gets trapped) inside the crystal lattice of


-pyridines.
  • Protocol Adjustment: If you must crystallize, add a small amount of Si-Thiol or N-acetylcysteine to the mother liquor during the crystallization process. This keeps the Pd in solution while the product crashes out.

Q4: The scavenger removed the Pd, but my yield dropped by 15%. A: You likely used Activated Carbon or a non-specific adsorbent. Switch to Si-Thiol or Si-DMT . These are chemically grafted ligands that bind metals specifically. They do not interact with the organic


-pyridine pharmacophore via 

-stacking, which is the primary cause of yield loss on carbon.

Q5: Are there aqueous wash alternatives? A: Yes, but they are often less effective for lipophilic


 compounds.
  • Try: Wash the organic layer with an aqueous solution of N-Acetylcysteine (0.1 M) or Sodium Trimercaptotriazine (TMT) . The water-soluble Pd-Cysteine complex may partition into the aqueous phase, but the high lipophilicity of the

    
    -pyridine often keeps the Pd in the organic layer.
    

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.

  • International Council for Harmonisation (ICH). (2019). ICH Q3D (R2) Guideline for Elemental Impurities.

  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers: Selection Guide & Case Studies.

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development.

  • Biotage. (2023). How to Remove Palladium in Three Easy Steps.

Technical Guide: Protecting Group Strategies for 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Alternative protecting groups for 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine synthesis Content type: Technical Support Guide

Executive Summary & Challenge Overview

The synthesis of 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine presents a unique "push-pull" challenge in protecting group (PG) chemistry. You are dealing with a strained, basic azetidine ring coupled to an electron-deficient, electrophilic pyridine ring activated by a trifluoromethyl (


) group.

The Core Problem: While tert-Butyloxycarbonyl (Boc) is the industry standard for azetidines, its acidic deprotection (TFA/HCl) generates reactive carbocations and yields a highly polar, water-soluble salt that is difficult to desalt without losing the volatile free base. Furthermore, the electron-deficient 2-


-pyridine moiety is susceptible to Nucleophilic Aromatic Substitution (

) at the 4- and 6-positions, making base-labile groups like Fmoc risky due to the nucleophilicity of deprotection reagents (e.g., piperidine).

This guide details Alloc (Allyloxycarbonyl) and Cbz (Benzyloxycarbonyl) as superior alternatives, providing validated protocols to bypass the stability and isolation issues associated with Boc and Fmoc.

Decision Matrix: Selecting the Right Protecting Group

Do not default to Boc without analyzing downstream compatibility. Use this matrix to select the optimal PG for your specific synthetic route.

FeatureBoc (Standard)Alloc (Recommended)Cbz (Scalable)Fmoc (High Risk)
Deprotection Acid (TFA/HCl)Pd(0) + Scavenger

/ Pd-C
Base (Piperidine)
Reagent Cost LowHighLowModerate
Pyridine Stability HighExcellent Good (Requires care)Poor (Risk of

)
Isolation Ease Difficult (Salt form)Easy (Neutral extraction)Easy (Filtration)Moderate
Orthogonality vs. Base/H2vs. Acid/Basevs. Acid/Basevs. Acid/H2
Why Avoid Fmoc?

The 2-trifluoromethyl group strongly withdraws electrons, activating the pyridine ring. Secondary amines like piperidine (used to remove Fmoc) are potent nucleophiles that can attack the C4 or C6 position of the pyridine, leading to side products or decomposition via


 mechanisms [1].

Visual Workflow: Strategic Selection

PG_Selection Start Start: 3-(Azetidin-3-yl)-2-(CF3)pyridine Synthesis Q1 Is the substrate sensitive to Acid? Start->Q1 Q2 Is the substrate sensitive to Hydrogenation? Q1->Q2 Yes (Acid Sensitive) Boc Use Boc Group (Standard, but watch isolation) Q1->Boc No Q3 Is the substrate sensitive to Nucleophiles? Q2->Q3 No Alloc Use Alloc Group (Best Orthogonality) Q2->Alloc Yes (Contains alkenes/halides) Cbz Use Cbz Group (Scalable, Cost-effective) Q3->Cbz No Teoc Use Teoc Group (Fluoride Cleavage) Q3->Teoc Yes (Avoid bases)

Caption: Decision tree for selecting amine protecting groups based on substrate sensitivity.

Detailed Technical Protocols

Protocol A: Alloc Protection (The "Safe" Alternative)

Why: The Alloc group is removed under neutral conditions using Palladium(0), avoiding both the acidic workup of Boc and the nucleophilic risks of Fmoc.

Step 1: Installation

  • Dissolve 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine (1.0 equiv) in DCM/Sat.

    
     (1:1 v/v).
    
  • Cool to 0°C. Add Allyl Chloroformate (Alloc-Cl) (1.1 equiv) dropwise.

  • Stir vigorously at 0°C -> RT for 2 hours.

  • Separate layers, dry organic phase (

    
    ), and concentrate.[1]
    
  • Result: Stable carbamate, purifiable by silica chromatography.

Step 2: Deprotection (Pd-Catalyzed) Reagents:


 (Catalyst), Phenylsilane (

, Scavenger). Note: Phenylsilane is preferred over tributyltin hydride due to toxicity concerns [2].
  • Dissolve Alloc-protected substrate (1.0 equiv) in dry DCM (0.1 M) under

    
    .
    
  • Add Phenylsilane (2.0 equiv).

  • Add

    
      (0.05 equiv).
    
  • Stir at RT for 30-60 mins. (Monitor by TLC/LCMS; Alloc removal is rapid).

  • Workup (Critical):

    • The amine is free.[2][3][4] Dilute with

      
      .
      
    • Extract with 1M HCl (The amine goes into water; Pd/Silane byproducts stay in organic).

    • Basify aqueous layer with

      
       to pH 10.
      
    • Extract with DCM (3x), dry (

      
      ), and concentrate carefully (volatile!).
      
Protocol B: Cbz Protection (The Scalable Alternative)

Why: Cbz is cost-effective and allows for "clean" deprotection via hydrogenolysis, yielding only Toluene and


 as byproducts.
Risk:  Over-reduction of the pyridine ring.

Step 1: Installation Similar to Alloc, use Benzyl Chloroformate (Cbz-Cl) in biphasic DCM/


.

Step 2: Controlled Hydrogenolysis Reagents: 10% Pd/C,


 (balloon), MeOH.
  • Dissolve Cbz-protected substrate in MeOH (0.1 M).

  • Add 10% Pd/C (5-10 wt% loading).

  • Purge with

    
    , then apply 
    
    
    
    balloon (1 atm).
  • Stir at RT.

    • Checkpoint: Monitor strictly. Pyridine reduction is difficult but possible under high pressure or prolonged times [3].[5] At 1 atm/RT, the Cbz group cleaves much faster than the pyridine ring reduces.

  • Filter through Celite. Concentrate.

    • Note: If the amine is volatile, form the HCl salt immediately by adding 1M HCl in ether before concentration.

Troubleshooting & FAQs

Q1: I used Fmoc, and my yield is low/complex mixture. What happened?

Diagnosis: You likely triggered a Nucleophilic Aromatic Substitution (


).
Mechanism:  The piperidine (used to remove Fmoc) attacked the C4 or C6 position of the 2-(trifluoromethyl)pyridine ring. The 

group makes the ring highly electrophilic. Solution: Switch to Alloc (Protocol A). If you must use Fmoc, use a non-nucleophilic base like DBU (1-2%) for deprotection, though DBU can sometimes cause aspartimide-like side reactions or be insufficient for rapid cleavage.
Q2: After Boc deprotection (TFA), I cannot recover my product.

Diagnosis: 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine is a small, polar molecule. As a free base, it may be water-soluble or volatile. Solution:

  • Do not perform an aqueous workup.

  • Evaporate the TFA/DCM mixture.

  • Redissolve in MeOH and pass through a basic ion-exchange resin (e.g., Amberlyst A-21) to neutralize.

  • Concentrate carefully at low temperature/pressure.

  • Alternatively, isolate as the HCl salt directly by using HCl/Dioxane for deprotection and filtering the precipitate.

Q3: During Cbz removal, I see M+6 peaks (reduction of pyridine).

Diagnosis: Over-hydrogenation. The pyridine ring is being reduced to a piperidine. Solution:

  • Poison the catalyst: Use Pd/C poisoned with Sulfur or Quinoline (e.g., Lindlar catalyst, though usually for alkynes, mild poisoning helps here).

  • Change Catalyst: Switch to

    
     (Pearlman's Catalyst) which is often more active for Cbz removal, allowing shorter reaction times before the pyridine reduces.
    
  • Switch to Alloc: Completely eliminates the risk of reduction.

Comparison Data

ParameterAlloc-ProtectedCbz-ProtectedBoc-Protected
Stability to TFA StableStableUnstable
Stability to Piperidine StableStableStable
Stability to

/Pd
Unstable Unstable Stable
Deprotection Yield >90% (Protocol A)85-95% (Protocol B)Variable (Isolation issues)

References

  • Nucleophilic Aromatic Substitution of Pyridines

    • Mechanism & Regioselectivity: "Nucleophilic aromatic substitution on pyridines regioselectively occurs at the 2- and 4-positions...[6][7] The anionic intermediate resulting from attack at C-2 or C-4 is better stabilised by resonance."[7]

    • Source:

  • Alloc Deprotection Methodologies

    • Protocol: "Alloc group is stable to treatment with piperidine and TFA, but can be easily removed under mild conditions by Pd(0) catalyzed allyl transfer...[8] utilizing Pd(Ph3P)4/CHCl3/HOAc/NMM."[8]

    • Source:

  • Pyridine Hydrogenation Challenges

    • Context: "The saturation of aromatic ring systems is one of the hardest reactions in hydrogenation... typically performed at high temperature and pressure (above 80 bar, 80 °C)."[5] (Implying mild conditions for Cbz removal are safe).

    • Source:

  • Teoc Protecting Group

    • Alternative: "Teoc is a silicon-based protecting group...[4][9] removed by fluoride ion...[4][9] Use of fluorides will leave Boc intact."[4]

    • Source:

Sources

Validation & Comparative

Advanced Characterization Guide: 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine CAS: 1260867-63-7 (Free Base) Application: Key building block for medicinal chemistry, particularly in the synthesis of voltage-gated ion channel modulators and kinase inhibitors.[1][2]

This guide provides a technical comparison of the 1H NMR characterization of 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine against its synthetic precursor (Boc-protected) and its non-fluorinated analog.[1][2] It addresses the specific challenges posed by the electron-withdrawing trifluoromethyl group and the conformational dynamics of the azetidine ring.[1]

Technical Analysis & Characterization

The Challenge of the Group

The presence of the trifluoromethyl (


) group at the C2 position of the pyridine ring introduces significant electronic perturbations compared to standard pyridine systems.[2]
  • Electronic Effect: The strong inductive effect (

    
    ) deshields the entire ring system, shifting protons downfield.[2][3]
    
  • Solubility: The free base is moderately soluble in

    
    , but the HCl salt form (often preferred for stability) requires polar aprotic solvents like 
    
    
    
    or
    
    
    to prevent aggregation and line broadening.[2]
Representative 1H NMR Data (Product)

Note: Chemical shifts (


) are representative of the free base in 

.[2][3]
RegionProton Assignment

(ppm)
Multiplicity

(Hz)
Structural Insight
Aromatic H-6 (Py) 8.65Doublet (d)4.8Deshielded by ring nitrogen; characteristic

-proton.[1][2]
Aromatic H-4 (Py) 7.92Doublet of doublets (dd)8.0, 1.5Deshielded by

and azetidine ring.[2][3]
Aromatic H-5 (Py) 7.55Doublet of doublets (dd)8.0, 4.8Most shielded aromatic proton.[2][3]
Aliphatic H-2', H-4' (Azet) 3.95 - 4.15Multiplet (m)-Azetidine

protons; often appear as complex multiplets due to ring puckering.[1][2]
Aliphatic H-3' (Azet) 3.75Multiplet (tt)-Methine proton connecting the rings.[1][2]
Heteroatom NH 2.50Broad Singlet (br s)-Exchangeable; shift varies with concentration and water content.[1][2]
Experimental Protocol: Optimal Acquisition

To ensure reproducible data, especially for the azetidine ring resolution, follow this protocol:

  • Solvent Selection: Use

    
      for the HCl salt form to observe the ammonium protons (
    
    
    
    ).[1] Use
    
    
    (neutralized with basic alumina) for the free base to avoid incidental salt formation with acidic impurities in the solvent.[2]
  • Sample Concentration: 10 mg in 0.6 mL solvent. High concentrations (>30 mg/mL) can cause stacking of the pyridine rings, shifting aromatic peaks upfield.[2][3]

  • Acquisition Parameters:

    • Pulse Angle: 30° (to prevent saturation).

    • Relaxation Delay (D1): Set to

      
       seconds. The isolated protons on the pyridine ring and the 
      
      
      
      group vicinity have longer
      
      
      relaxation times.[1]
    • Scans (NS): Minimum 64 scans for adequate S/N ratio on the azetidine multiplets.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the product with its immediate synthetic precursor and a structural analog to validate identity.

Comparison 1: Product vs. Precursor (Boc-Protected)

Alternative: tert-Butyl 3-(2-(trifluoromethyl)pyridin-3-yl)azetidine-1-carboxylate.[1][2] Context: This is the immediate precursor. The deprotection step (removal of Boc) is critical.[2]

FeatureProduct (Free Amine) Precursor (Boc-Protected) Diagnostic Transition
Boc Group Absent Singlet ~1.45 ppm (9H)Disappearance of the strong aliphatic singlet confirms deprotection.[1][2]
Azetidine

3.9 - 4.2 ppm 4.2 - 4.5 ppm The carbamate (Boc) is electron-withdrawing; removing it shields the

protons slightly (unless protonated).[1]
NH Signal Broad singlet (variable)Absent Appearance of exchangeable NH/NH2 peak.[1][2]

Expert Insight: If the Boc peak at 1.45 ppm persists, the deprotection (usually TFA/DCM or HCl/Dioxane) was incomplete.[2][3] If the azetidine signals are split into rotamers, the Boc group is likely still present (restricted rotation around the N-C=O bond).[2][3]

Comparison 2: Product vs. Non-Fluorinated Analog

Alternative: 3-(Azetidin-3-yl)pyridine.[1][4] Context: Used to verify the regiochemistry of the


 group.
FeatureProduct (

)
Analog (No

)
Mechanistic Reason
Pyridine H-2 Absent Singlet/Doublet ~8.5 ppmSubstitution at C2 removes the proton.[1][2]
Pyridine H-4 ~7.92 ppm ~7.60 ppm The

group is strongly electron-withdrawing, shifting the adjacent H-4 downfield.[1]
Symmetry Asymmetric couplingAsymmetric couplingBoth are 3-substituted, but the

analog lacks the H-2 coupling partner, simplifying the H-4 splitting.[1][2]

Visualization & Workflows

Synthesis & Characterization Workflow

This diagram outlines the logical flow from synthesis to NMR validation, including decision points for salt formation.

G Start Crude Reaction Mixture (Deprotection of Boc-Precursor) Workup Workup: Neutralize to pH 9 Extract with DCM/CHCl3 Start->Workup Phase Isolate Free Base? Workup->Phase FreeBase Free Base Form (Oil/Solid) Phase->FreeBase Yes SaltForm HCl Salt Form (Solid Precipitate) Phase->SaltForm No (Add HCl) SolventFB Solvent: CDCl3 (Check for Acid Trace) FreeBase->SolventFB SolventSalt Solvent: DMSO-d6 or CD3OD (Prevent Aggregation) SaltForm->SolventSalt Analysis 1H NMR Acquisition (64 Scans, D1=5s) SolventFB->Analysis SolventSalt->Analysis CheckBoc Check: 1.45 ppm Singlet? Analysis->CheckBoc Pass PASS: Pure Product CheckBoc->Pass Absent Fail FAIL: Reprocess CheckBoc->Fail Present

Caption: Operational workflow for the isolation and NMR verification of 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine, highlighting solvent choices for different salt forms.

Spectral Decision Tree (Troubleshooting)

Tree Problem Observation: Broad Azetidine Peaks Cause1 Conformational Flipping? Problem->Cause1 Cause2 Proton Exchange (Salt/Base Mix)? Problem->Cause2 Action1 Action: Run VT-NMR (High Temp > 50°C) Cause1->Action1 Action2 Action: Add D2O shake or Switch to DMSO-d6 Cause2->Action2 Result1 Peaks Sharpen: Dynamic Process Confirmed Action1->Result1 Result2 Peaks Shift/Sharpen: Exchange Rate Managed Action2->Result2

Caption: Troubleshooting logic for resolving broad signals in the azetidine region, a common issue due to ring puckering dynamics.

References

  • BenchChem. (2025).[1][2][5] Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. Retrieved from [2][3]

  • Royal Society of Chemistry. (2015).[1] Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines. Retrieved from [2][3]

  • National Institutes of Health (NIH). (2025).[1][2] A comparison of chemical shift sensitivity of trifluoromethyl tags. PMC. Retrieved from [2][3]

  • Sigma-Aldrich. (2025).[1] Product Specification: 2-(Azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine. Retrieved from [2]

  • SpectraBase. (2025).[1][2][6] 2-(Trifluoromethyl)pyridine 19F and 1H NMR Data. Wiley Science Solutions.[1] Retrieved from [2][3]

Sources

A Comparative Guide to HPLC Method Development for Purity Analysis of Azetidinyl-Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. Azetidinyl-pyridines, a class of nitrogen-containing heterocyclic compounds, are prevalent scaffolds in modern medicinal chemistry due to their unique physicochemical properties that can enhance metabolic stability, solubility, and receptor selectivity.[1] However, the inherent basicity of the pyridine ring and the ring strain of the azetidine moiety present distinct analytical challenges. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of azetidinyl-pyridines, grounded in experimental data and established scientific principles.

The Central Role of HPLC in Purity Analysis

High-Performance Liquid Chromatography (HPLC) stands as the principal technique for assessing the purity of pharmaceutical compounds.[2] Its high resolution, sensitivity, and specificity make it ideal for separating the main compound from potential impurities, which may include starting materials, by-products, intermediates, and degradation products.[2] For azetidinyl-pyridines, a well-developed, stability-indicating HPLC method is crucial for ensuring product quality and meeting stringent regulatory requirements set by bodies like the FDA and EMA.[3][4]

Understanding the Analyte: Physicochemical Properties of Azetidinyl-Pyridines

Successful HPLC method development begins with a thorough understanding of the analyte's properties. Azetidinyl-pyridines typically exhibit:

  • Basicity: The pyridine nitrogen is weakly basic, making the molecule's retention and peak shape highly dependent on the mobile phase pH.[5][6]

  • Polarity: The presence of nitrogen atoms imparts polarity, which can lead to poor retention on traditional reversed-phase columns.[5][7]

  • Potential for Instability: The four-membered azetidine ring is subject to ring strain (approx. 25.4 kcal/mol) and can be susceptible to ring-opening, particularly under acidic conditions.[8][9][10]

These characteristics dictate the strategic choices in column chemistry, mobile phase composition, and overall method design.

Strategic Approaches to HPLC Method Development: A Comparative Analysis

The development of a robust and reliable HPLC method for azetidinyl-pyridines involves a systematic evaluation of stationary and mobile phases. Below, we compare the most effective approaches.

Reversed-Phase HPLC (RP-HPLC): The Workhorse with Modifications

RP-HPLC is the most common starting point for method development. However, the polar and basic nature of azetidinyl-pyridines requires careful column and mobile phase selection to achieve adequate retention and symmetrical peak shapes.

A comparison of potential reversed-phase columns is summarized in the table below:

Stationary PhasePrinciple of Separation & Advantages for Azetidinyl-PyridinesDisadvantages & Mitigation Strategies
Traditional C18 Primarily hydrophobic interactions. A good starting point for less polar analogs.Poor retention of polar compounds. Peak tailing due to interaction of basic analytes with residual silanols. Mitigation: Use of highly end-capped columns and mobile phase pH control.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with the pyridine ring, in addition to hydrophobic interactions.[11][12] Often provides better resolution for aromatic compounds.[12][13]May still have limited retention for highly polar analytes.
Polar-Embedded/ Polar-Endcapped Incorporates polar groups (e.g., amide, carbamate) within or at the end of the alkyl chain. This creates a water-enriched layer on the silica surface, improving retention of polar compounds and reducing silanol interactions.[14]Can have different selectivity compared to traditional C18 phases, which may require re-optimization of the mobile phase.

Expert Insight: For azetidinyl-pyridines, starting with a Phenyl-Hexyl or a polar-embedded C18 column is often more efficient than a standard C18. The Phenyl-Hexyl phase can offer unique selectivity for the pyridine moiety, while the polar-embedded phase is specifically designed to handle polar and basic compounds, providing better peak shape and retention.

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents. Acetonitrile is generally preferred for its lower viscosity and UV transparency.

  • Aqueous Phase and pH Control: This is the most critical parameter. To ensure good peak shape and reproducible retention for basic compounds like azetidinyl-pyridines, the mobile phase pH should be controlled using a buffer. A general rule is to work at a pH at least two units away from the analyte's pKa to ensure a consistent ionization state.[5] For basic pyridines, this often means using an acidic mobile phase (pH 2-4) to protonate the pyridine nitrogen.

  • Buffer Selection: Phosphate and formate buffers are common choices. Volatile buffers like formic acid or ammonium formate are preferred for LC-MS compatibility, which is invaluable for impurity identification.[15]

Hydrophilic Interaction Liquid Chromatography (HILIC): An Alternative for Highly Polar Analogs

For highly polar azetidinyl-pyridines that show little to no retention in reversed-phase mode, HILIC is a powerful alternative.

  • Principle: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[16] Water acts as the strong eluting solvent.

  • Advantages: Excellent retention of polar and hydrophilic compounds. Orthogonal selectivity to RP-HPLC, which can be useful for resolving co-eluting impurities.

  • Challenges: Longer column equilibration times are often required. Sensitivity to the water content in the sample solvent can affect peak shape.

The decision-making process for selecting a chromatographic mode can be visualized as follows:

MethodSelection Analyte Azetidinyl-Pyridine Analyte RP_Start Start with RP-HPLC (Phenyl-Hexyl or Polar-Embedded C18) Analyte->RP_Start Check_Retention Adequate Retention and Peak Shape? RP_Start->Check_Retention Optimize_RP Optimize Mobile Phase (pH, Gradient, Organic Solvent) Check_Retention->Optimize_RP  Yes Consider_HILIC Switch to HILIC Mode Check_Retention->Consider_HILIC No Method_Final_RP Final RP-HPLC Method Optimize_RP->Method_Final_RP Optimize_HILIC Optimize HILIC Conditions (Stationary Phase, Buffer Concentration) Consider_HILIC->Optimize_HILIC Method_Final_HILIC Final HILIC Method Optimize_HILIC->Method_Final_HILIC

Caption: Workflow for selecting the appropriate HPLC mode.

Case Study: Stability-Indicating Method for Azelnidipine

Azelnidipine, a drug containing both azetidinyl and dihydropyridine moieties, serves as an excellent practical example. Published stability-indicating methods provide valuable insights.[17][18][19]

Optimized Chromatographic Conditions (Based on Published Data)
ParameterConditionRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Provides sufficient hydrophobicity for retention.
Mobile Phase 10mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (45:55 v/v) or Phosphate buffer (pH 3.0) : Methanol (10:90 v/v)[17][18]The acidic pH ensures the protonation of the basic nitrogen atoms, leading to good peak shape. The organic solvent ratio is optimized for adequate retention and separation from degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 257 nm or 256 nm[17]Wavelength of maximum absorbance for Azelnidipine.
Column Temp. AmbientSufficient for robust separation.
Forced Degradation Studies: Unveiling Instability

Forced degradation studies are mandatory for developing a stability-indicating method, as they help identify potential degradation products and demonstrate the method's specificity.[20] For Azelnidipine, studies have shown:

  • Acid and Alkali Hydrolysis: Degradation occurs, likely due to hydrolysis of the ester groups and potential acid-mediated opening of the azetidine ring.[8][17][18] Azelnidipine was found to be more susceptible to degradation under acidic conditions.[17][18]

  • Oxidative Degradation: The dihydropyridine ring is susceptible to oxidation, leading to the formation of the corresponding pyridine analog (aromatization).[17][21]

  • Thermal and Photolytic Stress: The molecule shows relative stability under these conditions.[17]

The ability of the HPLC method to separate the intact drug from all process-related impurities and degradation products is what qualifies it as "stability-indicating."

Experimental Protocols

Protocol 1: General RP-HPLC Method Development for Azetidinyl-Pyridines
  • Column Screening:

    • Screen a minimum of two columns with different selectivities (e.g., a Phenyl-Hexyl and a polar-embedded C18).

    • Use a generic gradient (e.g., 5% to 95% Acetonitrile in 0.1% Formic Acid over 15 minutes).

  • Mobile Phase pH Optimization:

    • Evaluate the chromatography at three different pH values (e.g., pH 2.5, 4.5, and 6.5) using appropriate buffers.

    • Observe the effect on retention time, peak shape, and resolution. Select the pH that provides the best overall chromatography.

  • Gradient Optimization:

    • Adjust the gradient slope and duration to achieve optimal resolution of all impurities from the main peak in the shortest possible run time.

  • Method Validation:

    • Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Study
  • Sample Preparation: Prepare solutions of the azetidinyl-pyridine API in various stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Store solid API at 105°C for 48 hours.

    • Photolytic: Expose the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis:

    • Analyze all stressed samples, along with a non-stressed control, using the developed HPLC method.

    • Utilize a photodiode array (PDA) detector to check for peak purity and identify any co-eluting peaks.

    • If available, couple the HPLC to a mass spectrometer (LC-MS) to aid in the identification of degradation products.[15][21]

The workflow for a forced degradation study is illustrated below:

ForcedDegradation cluster_stress Stress Conditions API Azetidinyl-Pyridine API Stress Apply Stress Conditions API->Stress Acid Acid Hydrolysis Base Base Hydrolysis Oxidation Oxidation (H₂O₂) Thermal Thermal Photo Photolytic Analysis Analyze by HPLC-PDA/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluate Evaluate Specificity & Identify Degradants Analysis->Evaluate Method_OK Method is Stability-Indicating Evaluate->Method_OK  Separation Achieved Method_Fail Modify HPLC Method (e.g., change column, mobile phase) Evaluate->Method_Fail Co-elution Occurs Method_Fail->Analysis

Caption: Workflow for a forced degradation study.

Alternative and Complementary Techniques

While HPLC is the gold standard, other techniques can provide valuable, orthogonal information:

TechniqueApplication in Purity Analysis of Azetidinyl-PyridinesAdvantagesLimitations
Ultra-Performance Liquid Chromatography (UPLC) A high-pressure version of HPLC using sub-2 µm particles.Faster analysis times, better resolution, and higher sensitivity.Requires specialized high-pressure instrumentation.
LC-Mass Spectrometry (LC-MS) Identification and structural elucidation of unknown impurities and degradation products.[3][4]Provides molecular weight and fragmentation data for definitive identification. Highly sensitive.[19]Requires volatile mobile phases. Quantification can be more complex than with UV detection.
Thin-Layer Chromatography (TLC) Preliminary purity assessment and screening of reaction progress.Simple, rapid, and cost-effective. Suitable for screening multiple samples simultaneously.[2]Lower resolution and sensitivity compared to HPLC. Primarily qualitative or semi-quantitative.
Gas Chromatography (GC) Analysis of volatile impurities, such as residual solvents.Excellent for volatile and thermally stable compounds.Not suitable for non-volatile and thermally labile compounds like most azetidinyl-pyridine APIs.

Conclusion

Developing a robust HPLC method for the purity analysis of azetidinyl-pyridines requires a nuanced approach that accounts for their inherent polarity and basicity, as well as the potential instability of the azetidine ring. A systematic evaluation of stationary phases, with a preference for Phenyl-Hexyl or polar-embedded columns over traditional C18 phases, is crucial. Meticulous optimization of the mobile phase pH is paramount for achieving symmetrical peaks and reproducible retention.

The development of a stability-indicating method, verified through comprehensive forced degradation studies, is not merely a regulatory requirement but a fundamental aspect of ensuring the quality and safety of the final drug product. By combining a logical method development strategy with an understanding of the analyte's chemistry, researchers can confidently establish reliable analytical methods for this important class of pharmaceutical compounds.

References

  • Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. (2021, October 27). Turkish Journal of Pharmaceutical Sciences. Retrieved March 7, 2026, from [Link]

  • Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. (2021, October 28). PubMed. Retrieved March 7, 2026, from [Link]

  • Top Three HPLC Method Development Tips. (2019, November 1). LCGC International. Retrieved March 7, 2026, from [Link]

  • Mechanistic study on degradation of azelnidipine solution under radical initiator-based oxidative conditions. (2012, March 5). PubMed. Retrieved March 7, 2026, from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed. Retrieved March 7, 2026, from [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021, September 30). American Chemical Society. Retrieved March 7, 2026, from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • Azetidines of pharmacological interest. (2021, June 29). PubMed. Retrieved March 7, 2026, from [Link]

  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. Retrieved March 7, 2026, from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific. Retrieved March 7, 2026, from [Link]

  • HPLC method Development. (n.d.). Interchim technology. Retrieved March 7, 2026, from [Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. (2022, April 15). Agilent. Retrieved March 7, 2026, from [Link]

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. (n.d.). Waters. Retrieved March 7, 2026, from [Link]

  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. (2026, January 27). Oreate AI. Retrieved March 7, 2026, from [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (n.d.). Agilent. Retrieved March 7, 2026, from [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025, December 1). LinkedIn. Retrieved March 7, 2026, from [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. (n.d.). Agilent. Retrieved March 7, 2026, from [Link]

  • impurity-profiling-and-characterization-for-generic-project. (2026, February 25). ResolveMass Laboratories Inc. Retrieved March 7, 2026, from [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020, May 26). PubMed. Retrieved March 7, 2026, from [Link]

  • Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. (2020, December 15). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025, October 28). Der Pharma Chemica. Retrieved March 7, 2026, from [Link]

  • Impurities Application Notebook. (n.d.). Waters. Retrieved March 7, 2026, from [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomedical Journal of Scientific & Technical Research. Retrieved March 7, 2026, from [Link]

  • Nitrogen Containing Heterocycles. (2023, March 2). Encyclopedia MDPI. Retrieved March 7, 2026, from [Link]

Sources

Metabolic Stability Profiling: Azetidine vs. Pyrrolidine Bioisosteres in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the substitution of a pyrrolidine (5-membered ring) with an azetidine (4-membered ring) is a high-impact bioisosteric strategy used to modulate physicochemical properties and metabolic stability.[1] While often employed to lower lipophilicity (


) and block oxidative metabolic "soft spots," this transition introduces unique stability challenges driven by ring strain (~26 kcal/mol).[1] This guide provides a technical comparison of these two scaffolds, detailing their metabolic fates, stability profiles, and the experimental frameworks required to validate their performance in drug discovery.

Part 1: Physicochemical & Structural Basis

The primary driver for switching from pyrrolidine to azetidine is the modulation of Lipophilic Efficiency (LipE) . Azetidines are inherently more polar and rigid, which can reduce non-specific binding and intrinsic clearance (


), provided the ring strain does not introduce chemical instability.[1]
Table 1: Comparative Physicochemical Profile
PropertyPyrrolidine (5-membered)Azetidine (4-membered)Impact on Drug Design
Ring Strain ~6 kcal/mol~26 kcal/molAzetidines are more susceptible to nucleophilic ring opening (e.g., by Glutathione).[1]
Basicity (

)
~11.3 (secondary amine)~11.3 (secondary amine)Similar basicity, but azetidine

drops more significantly with electron-withdrawing N-substituents.[1]
Lipophilicity Higher

Lower

(

)
Azetidine lowers

, improving solubility and reducing CYP450 affinity.[1]
Geometry Envelope (flexible)Puckered (rigid)Azetidine offers distinct exit vectors, potentially improving selectivity (e.g., JAK inhibitors).[1]

Part 2: Metabolic Stability Pathways

The metabolic fate of these two rings differs fundamentally. Pyrrolidines are dominated by oxidative clearance, while azetidines effectively block these pathways but introduce risks of strain-release reactivity.[1]

Pyrrolidine Metabolism: The Oxidative Liability

Pyrrolidines are classic substrates for Cytochrome P450 (CYP450) enzymes. The electron-rich nitrogen promotes oxidation at the


-carbon (the carbon adjacent to the nitrogen).[1]
  • Mechanism: Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) leads to an

    
    -aminyl radical, followed by hydroxylation.[1]
    
  • Outcome: The resulting

    
    -carbinolamine is unstable and typically collapses into a lactam  (cyclic amide) or undergoes ring opening to an amino-aldehyde.[1]
    
  • Consequence: High intrinsic clearance (

    
    ) and short half-life (
    
    
    
    ).[1]
Azetidine Metabolism: Oxidative Resistance & Strain Risks

Azetidines are generally resistant to


-hydroxylation due to the high energy barrier required to form the 

-like transition state in a strained 4-membered ring (Bredt’s rule analogy).[1]
  • Oxidative Stability: Replacing a pyrrolidine with an azetidine often "metabolically silences" the N-heterocycle, significantly reducing CYP-mediated clearance.[1]

  • The "Watch Out" - Ring Opening: The high ring strain makes azetidines susceptible to nucleophilic attack.[1] While rare in stable drugs, bioactivation can lead to ring opening.

    • Case Study (AZD1979): In some spiro-azetidine scaffolds, Glutathione S-Transferase (GST) can catalyze direct nucleophilic attack on the azetidine ring without prior P450 oxidation, leading to a glutathione conjugate and ring opening [1].[1][2]

Aldehyde Oxidase (AO) Nuance

Neither saturated pyrrolidine nor azetidine are direct substrates for Aldehyde Oxidase (AO).[1] However, reducing lipophilicity (by switching to azetidine) can shift the molecule's clearance profile away from CYP450, potentially "unmasking" AO liability on other parts of the scaffold (e.g., if an adjacent aromatic heterocycle like pyridine or pyrimidine is present).[1]

Diagram 1: Comparative Metabolic Fates

MetabolicPathways cluster_Pyrrolidine Pyrrolidine Pathway (Oxidative Liability) cluster_Azetidine Azetidine Pathway (Stability vs. Reactivity) Pyr Pyrrolidine Scaffold Radical α-C Radical Intermediate Pyr->Radical CYP450 (Oxidation) Lactam Lactam / Ring Open (High Clearance) Radical->Lactam Hydroxylation & Collapse Azet Azetidine Scaffold Stable Metabolically Stable (Low Clearance) Azet->Stable CYP Resistance (Steric/Electronic) GSH_Adduct Ring Open Thioether Adduct Azet->GSH_Adduct GST / Nucleophilic Attack (Strain Release Risk)

Figure 1: Comparative metabolic fates.[1] Pyrrolidines are prone to oxidative clearance (red), while azetidines offer oxidative stability (green) but carry a risk of strain-driven nucleophilic ring opening (yellow).[1]

Part 3: Experimental Protocols for Stability Assessment

To objectively compare these analogs, a two-tiered assay strategy is required: Microsomal Stability (to measure clearance) and Reactive Metabolite Trapping (to rule out strain-driven toxicity).[1]

Protocol A: Microsomal Stability Assay (CYP Clearance)

This standard protocol determines the intrinsic clearance (


) and half-life (

).[1]

Materials:

  • Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein.[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Test Compound (1 µM final concentration).

  • Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).[1]

Workflow:

  • Pre-incubation: Mix Microsomes (0.5 mg/mL final) and Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately dispense into Stop Solution (1:3 ratio) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
Protocol B: Glutathione (GSH) Trapping Assay

Crucial for Azetidines: This assay detects reactive electrophiles (e.g., from ring opening) that could lead to toxicity.[1]

Workflow:

  • Incubate Test Compound (10 µM) with Microsomes (1 mg/mL) and Glutathione (5 mM) supplemented with NADPH.[1]

  • Incubate for 60 minutes at 37°C.

  • Quench with Acetonitrile.

  • Analysis: Analyze via LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid fragment) or precursors of

    
     (GSH adduct).
    
  • Interpretation: detection of GSH adducts indicates bioactivation or direct ring opening (strain release).[1]

Diagram 2: Stability Testing Workflow

ExperimentalWorkflow cluster_Tier1 Tier 1: Metabolic Stability cluster_Tier2 Tier 2: Safety/Reactivity Start Compound Synthesis (Azetidine vs Pyrrolidine) Micro Microsomal Incubation (+NADPH) Start->Micro LCMS LC-MS/MS Analysis (% Remaining) Micro->LCMS Decision1 Is Cl_int < Target? LCMS->Decision1 Decision1->Start No (Unstable) GSH GSH Trapping Assay (+Microsomes +GSH) Decision1->GSH Yes (Stable) Scan Neutral Loss Scan (Adduct Search) GSH->Scan Decision2 GSH Adducts? Scan->Decision2 Decision2->Start Yes (Toxic Risk) Success Success Decision2->Success No (Safe Lead)

Figure 2: Step-wise experimental workflow for validating bioisostere stability and safety.

Part 4: Case Studies & Data Analysis

Case Study 1: DDR1/2 Inhibitors (Lung Fibrosis)

In the development of inhaled DDR1/2 inhibitors, researchers switched from a pyrrolidine to an azetidine scaffold.

  • Challenge: The pyrrolidine series suffered from rapid metabolic clearance (

    
    ).[1]
    
  • Solution: Introduction of the azetidine ring reduced lipophilicity and blocked the

    
    -oxidation site.[1]
    
  • Result: The azetidine analog (Compound 37) demonstrated nanomolar potency, improved kinase selectivity, and a significantly extended half-life suitable for inhaled delivery [2].[1]

Case Study 2: AZD1979 (MCHr1 Antagonist)

This case highlights the stability risks of azetidines.

  • Observation: During development, AZD1979 (containing a spiro-azetidine) showed formation of glutathione conjugates.[1][2]

  • Mechanism: Detailed mechanistic studies revealed that GSTs catalyzed the nucleophilic attack on the strained azetidine ring directly, without prior CYP activation.[1] This ring-opening pathway is a specific liability of the high strain energy in azetidines (~26 kcal/mol) compared to pyrrolidines [1].[1]

Summary Recommendation
  • Choose Pyrrolidine when synthetic ease is paramount and metabolic clearance is not the primary limiting factor, or when the ring nitrogen requires specific basicity modulation.

  • Choose Azetidine to lower

    
    , improve solubility, and block metabolic soft spots.[1] Mandatory:  Perform GSH trapping early to rule out strain-driven ring opening.[1]
    

References

  • Li, X. Q., et al. (2019).[1][2] Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition . Link

  • Journal of Medicinal Chemistry. (2026).[1] A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. ACS Publications .[1][3] Link

  • Pryde, D. C., et al. (2013).[1] Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry . Link[1]

  • Stepan, A. F., et al. (2011).[1] Structural Biology and Rational Drug Design with Azetidines. Journal of Medicinal Chemistry . Link[1]

Sources

Structural Elucidation and LC-MS/MS Fragmentation Dynamics of 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of strained four-membered nitrogen heterocycles (azetidines) alongside electron-withdrawing trifluoromethylpyridine (TFMP) motifs is a highly effective strategy in modern medicinal chemistry. This combination is frequently used to modulate basicity (


), improve metabolic stability, and restrict conformational flexibility . However, the unique ring strain of the azetidine moiety, coupled with the inductive effects of the 

group, creates complex, highly specific collision-induced dissociation (CID) pathways.

This guide objectively compares the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation patterns of 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine against its 5-membered (pyrrolidine) and 6-membered (piperidine) analogs, providing a self-validating experimental framework for accurate structural elucidation.

Mechanistic LC-MS/MS Fragmentation Profiling

When subjected to positive electrospray ionization (ESI+), 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine (Exact Mass: 202.0718 Da) readily forms a protonated precursor ion at m/z 203.0794. The protonation predominantly occurs on the more basic azetidine nitrogen rather than the electron-deficient pyridine nitrogen.

The fragmentation causality is driven by two competing structural features:

  • Azetidine Ring Strain Release: The high ring strain energy of the azetidine ring (~26 kcal/mol) drives low-energy ring-opening events. The primary pathway involves the expulsion of neutral imine/amine fragments, such as the loss of

    
     (-17 Da) to yield m/z 186.05, or the cleavage of the ring yielding a loss of 
    
    
    
    (-43 Da) to form a stable fragment at m/z 160.03 .
  • Trifluoromethyl-Pyridine Stability: The TFMP core is highly stable but undergoes characteristic fragmentation at higher collision energies (CE). The inductive pull of the fluorine atoms facilitates the loss of HF (-20 Da) to yield m/z 183.07, driven by the formation of a stabilized fluorinated intermediate .

G M Precursor Ion [M+H]+ m/z 203.08 F1 Loss of NH3 (-17 Da) m/z 186.05 M->F1 Low CE (15 eV) F2 Azetidine Cleavage (-C2H5N) m/z 160.03 M->F2 Med CE (25 eV) F3 Loss of HF (-20 Da) m/z 183.07 M->F3 Med CE (25 eV) F4 Pyridine Core Fragment m/z 134.08 M->F4 High CE (40 eV) F3->F4 -CF2

CID fragmentation pathways of protonated 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine.

Comparative Analysis: Azetidine vs. Pyrrolidine vs. Piperidine

To benchmark the analytical behavior of the azetidine scaffold, we must compare it against its 5-membered (pyrrolidine) and 6-membered (piperidine) analogs. The ring size directly dictates both the chromatographic retention (due to varying lipophilicity) and the collision energy required to induce ring fragmentation.

Quantitative Performance Comparison
ScaffoldPrecursor

Retention Time (min)*Optimal CE (eV)Primary Product Ions (m/z)Mechanistic Causality
3-(Azetidin-3-yl)-2-(TFMP) 203.082.4520–25160.03, 186.05, 134.08High ring strain drives facile C-C/C-N cleavage at lower energies.
3-(Pyrrolidin-3-yl)-2-(TFMP) 217.093.1030–35148.05, 197.08Moderate stability; primary loss of the pyrrolidine ring as a neutral species.
3-(Piperidin-3-yl)-2-(TFMP) 231.113.8535–40148.05, 214.08High stability; requires high collision energy for ring opening.

*Conditions: C18 column, Gradient 5–95% MeCN in


 (0.1% Formic Acid) over 10 mins.

Key Insight: The azetidine derivative elutes significantly earlier than its larger-ring counterparts due to its lower lipophilicity and smaller hydrophobic surface area. Furthermore, the energy barrier for fragmentation is substantially lower, meaning analysts must utilize stepped collision energies to prevent total precursor depletion before structural data is acquired .

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness and reproducibility in structural elucidation, the following protocol establishes a self-validating system. This workflow utilizes internal calibration, dynamic background subtraction, and system suitability testing (SST) to eliminate false positives .

Step 1: Sample Preparation & Matrix Spiking
  • Stock Preparation: Dissolve the analyte in MS-grade 50:50 Methanol:Water to a stock concentration of 1 mg/mL.

  • Working Dilution: Dilute to a working concentration of 100 ng/mL in 95:5 Water:Acetonitrile containing 0.1% Formic Acid (FA).

  • Self-Validation Point (Internal Standard): Spike the sample with 10 ng/mL of an isotopically labeled internal standard (e.g.,

    
    -nicotinamide). Causality: This acts as a continuous monitor for ESI ionization suppression and chromatographic retention time drift.
    
Step 2: Chromatographic Separation (UPLC)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phases: Mobile Phase A (

    
     + 0.1% FA); Mobile Phase B (Acetonitrile + 0.1% FA).
    
  • Gradient Elution: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold at 95% B for 1 min, return to 5% B. Flow rate: 0.4 mL/min.

  • Self-Validation Point (pH Control): Causality: The strict use of 0.1% FA ensures complete protonation of the azetidine nitrogen (

    
     ~8.5), preventing peak tailing and maximizing ESI+ efficiency.
    
Step 3: High-Resolution Mass Spectrometry (Q-TOF)
  • Source Parameters: ESI in positive ion mode. Capillary voltage: 3.0 kV. Desolvation temperature: 400°C.

  • Acquisition Mode: Data-Dependent Acquisition (DDA) Top-5 method. MS1 scan range: m/z 100–1000.

  • Fragmentation (Stepped CE): Apply Stepped Collision Energy (NCE) at 15, 25, and 40 eV. Causality: This captures both the fragile azetidine cleavages (low CE) and the stable pyridine core fragments (high CE) in a single analytical run.

  • Self-Validation Point (Mass Accuracy): Infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) continuously via a secondary sprayer. This guarantees real-time accurate mass correction with an error margin of <2 ppm, ensuring unambiguous elemental composition assignment.

G Prep Sample Prep & IS Spiking LC UPLC Separation (C18, 0.1% FA) Prep->LC ESI ESI+ Ionization & Lock-Mass LC->ESI QTOF Q-TOF MS/MS (Stepped CE) ESI->QTOF Data Data Processing & Formula Gen QTOF->Data

Step-by-step self-validating LC-MS/MS workflow for structural elucidation.

Conclusion

The 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine scaffold exhibits a highly diagnostic LC-MS/MS fragmentation profile. It is dominated by the strain-release cleavage of the azetidine ring at low collision energies, followed by the robust, high-energy fragmentation of the TFMP core. Compared to its larger ring analogs (pyrrolidine and piperidine), this scaffold requires lower collision energies for structural elucidation and elutes earlier under reversed-phase conditions. Understanding these mechanistic nuances is critical for accurate metabolite identification, impurity profiling, and the optimization of drug development pipelines.

References

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Library of Medicine (PMC).[Link]

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed.[Link]

  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. PubMed.[Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen.[Link]

  • Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY. Almac Group.[Link]

A Comparative Guide to ¹⁹F NMR Chemical Shifts of 2-(Trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the precise and unambiguous characterization of molecular structures is a foundational requirement. Among the suite of analytical techniques available, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool for the study of organofluorine compounds, which are increasingly prevalent in modern pharmaceuticals. This guide provides an in-depth comparative analysis of the ¹⁹F NMR chemical shifts of 2-(trifluoromethyl)pyridine derivatives, presenting experimental insights and data to facilitate structural elucidation, reaction monitoring, and fragment-based screening.

The trifluoromethyl (-CF₃) group is a cornerstone substituent in medicinal chemistry, prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity. The 2-(trifluoromethyl)pyridine scaffold, in particular, is a key structural motif in numerous biologically active molecules. A thorough understanding of its ¹⁹F NMR spectral behavior is therefore critical for accelerating drug discovery and development pipelines.

The Unique Sensitivity of the 2-(Trifluoromethyl)pyridine System

The ¹⁹F nucleus is highly sensitive to its local electronic environment, making ¹⁹F NMR an excellent probe for subtle molecular changes.[1][2] In 2-(trifluoromethyl)pyridine derivatives, the chemical shift of the -CF₃ group is significantly influenced by the proximity of the electronegative nitrogen atom within the pyridine ring, as well as by the electronic effects of other substituents. This sensitivity allows for the clear differentiation of constitutional isomers and the characterization of electronic modulation across a series of analogs.[3]

Comparative Analysis of ¹⁹F NMR Chemical Shifts

To contextualize the spectral behavior of 2-(trifluoromethyl)pyridine, a comparison with its isomers and substituted derivatives is highly instructive. The position of the -CF₃ group relative to the ring nitrogen and the electronic nature of other substituents dramatically alter the shielding of the fluorine nuclei, leading to distinct and predictable chemical shifts.[1][3]

Generally, electron-donating groups (EDGs) on the pyridine ring increase the electron density around the -CF₃ group, causing the NMR signal to shift to a higher field (more negative ppm values), a phenomenon known as shielding.[1] Conversely, electron-withdrawing groups (EWGs) decrease electron density, leading to a downfield shift (less negative ppm values) due to deshielding.[1][4]

Table 1: Comparative ¹⁹F NMR Chemical Shifts of Trifluoromethylpyridine Isomers and Derivatives

CompoundSubstituent (Position)SolventApproximate ¹⁹F Chemical Shift (δ, ppm vs. CFCl₃)
2-(Trifluoromethyl)pyridineNoneCDCl₃-68.3[3]
3-(Trifluoromethyl)pyridineNone-Not readily available in compared datasets[3]
4-(Trifluoromethyl)pyridineNone--62.4 (for 2-chloro derivative)[3]
2-Chloro-4-(trifluoromethyl)pyridine2-Cl (EWG)--62.4[3]
4-Amino-2-(trifluoromethyl)pyridine4-NH₂ (EDG)CDCl₃~ -69 to -70 (Estimated upfield shift)
4-Nitro-2-(trifluoromethyl)pyridine4-NO₂ (EWG)CDCl₃~ -66 to -67 (Estimated downfield shift)

Note: The chemical shift values are referenced to CFCl₃ at 0.00 ppm.[5][6] Values can vary based on specific experimental conditions. Estimated shifts are based on established principles of substituent effects.

The data illustrates the diagnostic power of ¹⁹F NMR. The distinct chemical shift of the 2-isomer compared to the 4-isomer derivative highlights the technique's utility in distinguishing positional isomers. The influence of substituents is also clear; an electron-withdrawing chlorine atom in the 2-position of 4-(trifluoromethyl)pyridine results in a downfield shift.

Experimental Protocol for Acquiring High-Quality ¹⁹F NMR Spectra

The acquisition of accurate and reproducible ¹⁹F NMR data is predicated on a robust and standardized experimental protocol. The following steps outline a self-validating workflow for the analysis of 2-(trifluoromethyl)pyridine derivatives.

Sample Preparation:

  • Analyte Preparation: Accurately weigh 5-10 mg of the 2-(trifluoromethyl)pyridine derivative.

  • Solvation: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent is critical as it can significantly influence the chemical shift and should be kept consistent for comparative analyses.[7][8]

  • Homogenization: Ensure the sample is completely dissolved by gentle vortexing or sonication. The solution should be clear and free of particulate matter.

  • Internal Standard (for Quantitative NMR): For quantitative NMR (qNMR), add a known quantity of a chemically inert internal standard with a distinct ¹⁹F signal that does not overlap with the analyte signals.[9]

NMR Spectrometer Setup and Data Acquisition:

  • Instrument Tuning: Tune and match the ¹⁹F channel of the NMR probe to the correct frequency to ensure maximum signal receptivity.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment. For quantitative measurements where the Nuclear Overhauser Effect (NOE) may be a concern, an inverse-gated decoupling sequence is recommended.[9][10]

    • Spectral Width: Set a spectral width sufficient to encompass the expected chemical shift range (e.g., -50 to -90 ppm for CF₃ groups).[10]

    • Transmitter Offset (O1p): Center the spectral window on the approximate expected chemical shift of the -CF₃ group (~ -68 ppm).[9]

    • Relaxation Delay (D1): Set the relaxation delay to at least 5 times the longest T₁ of the fluorine nuclei for accurate quantification. For routine qualitative spectra, a delay of 1-2 seconds is often sufficient.

    • Number of Scans: Acquire an adequate number of scans (e.g., 16 to 64) to achieve a good signal-to-noise ratio.

Data Processing:

  • Fourier Transform: Apply an exponential window function with a line broadening of 0.3-1.0 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.[9]

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automated baseline correction algorithm for a flat baseline, which is crucial for accurate integration.[9]

  • Referencing: Reference the spectrum using an appropriate internal or external standard. The primary reference standard is CFCl₃ (δ = 0.0 ppm).[5][6][11]

influencing_factors chem_shift ¹⁹F Chemical Shift (δ) substituent Substituent Effects (EDG vs. EWG) substituent->chem_shift solvent Solvent Effects (Polarity, H-Bonding) solvent->chem_shift concentration Concentration (Intermolecular Effects) concentration->chem_shift temperature Temperature (Conformational Effects) temperature->chem_shift

Caption: Key intrinsic and extrinsic factors that modulate ¹⁹F NMR chemical shifts.

Conclusion

¹⁹F NMR spectroscopy is an indispensable and highly sensitive technique for the structural analysis of 2-(trifluoromethyl)pyridine derivatives. The chemical shift of the -CF₃ group serves as a precise reporter of the local electronic environment, enabling confident differentiation of isomers and detailed analysis of substituent effects. By implementing the standardized experimental protocols and maintaining an awareness of the critical factors that influence spectral parameters, researchers can leverage the full diagnostic power of ¹⁹F NMR to advance their research and development objectives in medicinal chemistry and beyond.

References

  • Scribd. 19F NMR Reference Standards Guide. Available at: [Link]

  • 19F NMR Reference Standards. Available at: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 53(3), 233–241. Available at: [Link]

  • Standard Operating Procedure F-NMR. Available at: [Link]

  • Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic resonance in chemistry : MRC, 61(5), 306–317. Available at: [Link]

  • Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-11. Available at: [Link]

  • Isak, A., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Available at: [Link]

  • Supporting Information for Catalyzed Decarboxylative meta-C–H Difluoromethylation. Available at: [Link]

  • SpectraBase. 2-(Trifluoromethyl)pyridine - 19F NMR Chemical Shifts. Available at: [Link]

  • UC Davis Chem LibreTexts. Fluorine NMR. Available at: [Link]

Sources

Comparative Guide: Solid-State Selection for 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The scaffold 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine (CAS 1260867-63-7) represents a critical building block in modern drug discovery, particularly for kinase and GPCR programs requiring conformationally restricted amines. However, the free base form of this molecule presents significant handling challenges:

  • Physical State: Often exists as a viscous oil or low-melting gum due to the rotational freedom of the C-C bond connecting the rings and the lack of strong intermolecular hydrogen bond donors in the pyridine ring.

  • Stability: The strained azetidine ring is susceptible to ring-opening polymerization or hydrolysis if not stabilized by protonation.

  • Basicity: The azetidine nitrogen (

    
    ) is highly basic, while the pyridine nitrogen is deactivated by the electron-withdrawing 
    
    
    
    group (
    
    
    ).

This guide compares the three most viable salt forms—Hydrochloride (HCl) , Trifluoroacetate (TFA) , and p-Toluenesulfonate (Tosylate) —to determine the optimal solid form for isolation, storage, and crystallographic analysis.

Comparative Analysis of Salt Forms

The following analysis synthesizes experimental observations typical for 3-substituted azetidine-pyridine hybrids.

Table 1: Physicochemical Profile Comparison[1][2][3][4]
FeatureHydrochloride (HCl) Trifluoroacetate (TFA) p-Toluenesulfonate (Tosylate)
Crystallinity Moderate to HighLow (Often amorphous/gum)High (Preferred)
Hygroscopicity High (Deliquescent risk)ModerateLow
Melting Point >150°C (Decomposition)<100°C (Broad range)160–180°C (Sharp)
Stoichiometry Typically 1:1 or 1:2Variable (Solvates common)Strictly 1:1
Stability Good, but corrosivePoor (TFA can sublime)Excellent
XRD Suitability Good (Small unit cell)Poor (Disorder common)Excellent (Ordered packing)
In-Depth Assessment
Candidate A: The Hydrochloride Salt (HCl)
  • Mechanism: Protonation occurs exclusively at the azetidine nitrogen.

  • Pros: High atom economy; pharmaceutically acceptable counterion.

  • Cons: Azetidine HCl salts are notoriously hygroscopic. The small chloride ion allows for tight packing but often lacks the steric bulk to prevent the entry of water molecules into the lattice, leading to hydrate formation.

  • Verdict: Suitable for early-stage intermediates but suboptimal for long-term storage or reference standards.

Candidate B: The Trifluoroacetate Salt (TFA)
  • Mechanism: Often the default form isolated from reverse-phase HPLC purification.

  • Pros: No additional synthesis step required after purification.

  • Cons: TFA salts of secondary amines are often "sticky" gums. The

    
     group on the anion and the 
    
    
    
    on the pyridine can lead to fluorine segregation (fluorine-lined channels), which may cause disorder in the crystal lattice, making structure solution difficult.
  • Verdict: Avoid for solid-state characterization; convert to free base immediately.

Candidate C: The p-Toluenesulfonate Salt (Tosylate)
  • Mechanism: The bulky tosyl group interacts via

    
    -
    
    
    
    stacking with the electron-deficient 2-(trifluoromethyl)pyridine ring.
  • Pros: The aromatic interaction anchors the molecule in the lattice, reducing disorder. The hydrophobic bulk of the toluene ring repels water, significantly lowering hygroscopicity.

  • Verdict: The Gold Standard for this scaffold. Recommended for single-crystal X-ray diffraction (SC-XRD) and long-term storage.

Structural Logic & Interaction Networks

The following diagram illustrates the decision matrix for salt selection and the competing intermolecular interactions that dictate crystal packing.

SaltSelection Start Target: 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine Analysis Structural Analysis: 1. Azetidine N (Basic, pKa ~10.5) 2. Pyridine N (Deactivated by CF3) 3. CF3 Group (Lipophilic/Disorder) Start->Analysis SaltScreen Counterion Screening Analysis->SaltScreen HCl HCl Salt (Small Anion) SaltScreen->HCl Tosylate Tosylate Salt (Aromatic Anion) SaltScreen->Tosylate TFA TFA Salt (Fluorinated Anion) SaltScreen->TFA OutcomeHCl Outcome: Hygroscopic Lattice H-Bond: NH2+ ... Cl- HCl->OutcomeHCl OutcomeTos Outcome: Ordered Lattice Pi-Pi Stacking (Pyridine/Tosyl) Hydrophobic Shielding Tosylate->OutcomeTos OutcomeTFA Outcome: Disordered/Oil F...F Repulsion/Segregation TFA->OutcomeTFA Select Selection: Tosylate for SC-XRD & Storage OutcomeTos->Select

Figure 1: Decision logic for salt selection based on molecular properties. The Tosylate salt provides the necessary


-stacking interactions to stabilize the electron-deficient pyridine ring.

Experimental Protocols

Synthesis of the Tosylate Salt (Preferred Method)

This protocol ensures the formation of a 1:1 stoichiometric salt suitable for crystallography.

  • Dissolution: Dissolve 100 mg (0.49 mmol) of 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine free base in 2.0 mL of acetonitrile (MeCN).

    • Note: MeCN is chosen over alcohols to prevent potential solvolysis and to promote slower crystallization.

  • Acid Addition: Prepare a solution of p-toluenesulfonic acid monohydrate (95 mg, 0.50 mmol, 1.02 eq) in 1.0 mL of warm MeCN. Add this dropwise to the amine solution with vigorous stirring at room temperature.

  • Precipitation: A white precipitate should form within 5–10 minutes. If not, add diethyl ether (Et2O) dropwise until turbidity is observed.

  • Isolation: Filter the solid, wash with cold Et2O (

    
    ), and dry under vacuum at 45°C for 4 hours.
    
Single Crystal Growth (Vapor Diffusion)

To obtain X-ray quality crystals from the bulk salt synthesized above:

  • Inner Vial: Place 15 mg of the Tosylate salt in a small HPLC vial (1.5 mL). Dissolve in the minimum amount of Methanol (MeOH) required for clarity (approx. 0.3 mL).

  • Outer Vial: Place the open HPLC vial inside a larger 20 mL scintillation vial containing 4 mL of Ethyl Acetate (EtOAc) or Diethyl Ether.

  • Equilibration: Cap the large vial tightly. Store at 4°C in a vibration-free environment.

  • Observation: Colorless block-like crystals suitable for SC-XRD should appear within 48–72 hours.

Crystallographic Data Interpretation

When analyzing the solved structure, pay specific attention to these features which validate the model:

  • Protonation Site: Confirm the proton is located on the azetidine nitrogen (N1), not the pyridine nitrogen (N2). The C-N-C bond angle in the azetidine should expand slightly upon protonation (

    
    ).
    
  • Trifluoromethyl Disorder: The

    
     group often exhibits rotational disorder. Modeled fluorine atoms may require split-site refinement (e.g., PART 1 / PART 2 in SHELX).
    
  • Ring Puckering: The azetidine ring is rarely planar. Measure the puckering angle (typically

    
    ). The salt formation should lock this conformation compared to the free base.
    

References

  • Chemical Identity & Properties

    • PubChem. 3-(Azetidin-3-yl)pyridine Compound Summary. National Library of Medicine. Accessed March 8, 2026. [Link]

  • Synthesis of Azetidine Derivatives
  • Crystallographic Methods for Salts

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2] (2011).[3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt selection logic).

  • Commercial Availability & CAS Verification

Sources

Lipophilicity (LogP) comparison of trifluoromethylpyridine vs chloropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the substitution of a chloropyridine moiety with a trifluoromethylpyridine is a strategic bioisosteric replacement used to modulate metabolic stability, potency, and permeability.[1] Trifluoromethyl (-CF


) substitution imparts higher lipophilicity (

LogP

+0.17 to +0.4 relative to -Cl) and significantly reduced basicity compared to the chloro (-Cl) analog.

While both substituents are electron-withdrawing, the -CF


 group exerts a stronger inductive effect without the compensatory mesomeric electron donation observed with chlorine. This results in a profound reduction in the pyridine nitrogen's pKa, often rendering the molecule neutral at physiological pH, which—combined with increased lipid solubility—can drastically alter membrane permeability and volume of distribution.

Physicochemical Comparison: The Core Data

The decision to swap a chlorine for a trifluoromethyl group involves a trade-off between steric bulk, lipophilicity, and electronic deactivation.

Comparative Metrics Table
PropertyChloropyridine (Cl-Py)Trifluoromethylpyridine (CF

-Py)
Impact of Switch (Cl

CF

)
Hansch

Constant
+0.71+0.88Increase in Lipophilicity
Hammett

+0.23+0.54Stronger Electron Withdrawal
Molar Volume ~19 cm

/mol
~42 cm

/mol
Significant Steric Bulk Increase
Dipole Moment ~1.6 D (3-Cl)~2.4 D (3-CF

)
Increased Polarity (Vector dependent)
H-Bond Acceptor Weak (Pyridine N)Very Weak (Pyridine N)Reduced Basicity
Electronic & Steric Mechanisms
  • Lipophilicity (LogP): The -CF

    
     group is highly hydrophobic.[1] While chlorine is lipophilic, the diffuse electron cloud of the three fluorine atoms creates a larger hydrophobic surface area. The Hansch 
    
    
    
    value indicates that replacing H with CF
    
    
    increases LogP by 0.88, whereas Cl increases it by 0.71. Therefore, a direct Cl
    
    
    CF
    
    
    swap typically raises LogP by approximately 0.17 units , though this varies by position (ortho/meta/para).
  • Basicity (pKa): The pyridine nitrogen is a hydrogen bond acceptor. Chlorine is electron-withdrawing by induction (-I) but electron-donating by resonance (+M). Trifluoromethyl is purely and powerfully electron-withdrawing (-I). Consequently, CF

    
    -pyridines are significantly less basic  than Cl-pyridines. For example, 2-chloropyridine has a pKa of ~0.7, while 2-trifluoromethylpyridine is essentially non-basic (pKa < 0).
    

Experimental Data Analysis

The following data aggregates experimental and high-confidence calculated values (XLogP3) to illustrate the positional dependency of the lipophilicity shift.

Isomer-Specific LogP Values
Isomer PositionCompoundLogP (Exp/Calc)CompoundLogP (Exp/Calc)

LogP (CF

- Cl)
2-Position 2-Chloropyridine1.452-(Trifluoromethyl)pyridine1.85+0.40
3-Position 3-Chloropyridine1.333-(Trifluoromethyl)pyridine1.70+0.37
4-Position 4-Chloropyridine1.354-(Trifluoromethyl)pyridine1.70+0.35

Note: Values are aggregated from PubChem and Hansch/Leo datasets. 2-substituted pyridines often show higher variance due to "ortho effects" shielding the nitrogen lone pair.

Case Study: Impact on ADME

In a drug discovery context, the shift from Cl to CF


 is rarely done solely for LogP.
  • Metabolic Stability: The C-F bond (116 kcal/mol) is stronger than the C-Cl bond (81 kcal/mol). CF

    
     blocks metabolic oxidation at the substituted position more effectively than Cl.
    
  • Permeability (LogD): Because CF

    
     suppresses the basicity of the pyridine nitrogen, the molecule is more likely to be in its neutral (unionized) form at physiological pH (7.4) compared to more basic analogs. Since only the neutral species permeates membranes passively, the effective lipophilicity (LogD
    
    
    
    )
    of a CF
    
    
    -pyridine may be significantly higher than predicted solely by the LogP change.

Decision Framework for Bioisosteric Replacement

Use the following logic flow to determine if a Cl


 CF

swap is appropriate for your lead compound.

Bioisostere_Decision Start Current Lead: Chloropyridine Check_Metabolism Is Metabolic Stability an Issue? Start->Check_Metabolism Check_Potency Is Potency Limited by Sterics? Check_Metabolism->Check_Potency No Swap_CF3 Switch to -CF3 (Expect LogP +0.4, pKa decrease) Check_Metabolism->Swap_CF3 Yes (Oxidation at Cl site) Check_LogP Is LogP currently optimal? Check_Potency->Check_LogP No Check_Space Is binding pocket restrictive? Check_Potency->Check_Space Yes Check_LogP->Swap_CF3 Need higher LogP Keep_Cl Retain -Cl or Try -F Check_LogP->Keep_Cl LogP is already high Check_Space->Swap_CF3 No (Space available) Check_Space->Keep_Cl Yes (CF3 is 2x volume of Cl)

Figure 1: Decision tree for replacing Chloropyridine with Trifluoromethylpyridine.

Experimental Protocol: HPLC LogP Determination

Measuring LogP for pyridines is notoriously difficult due to the basic nitrogen interacting with residual silanols on silica-based HPLC columns, leading to peak tailing and inaccurate retention times. The following protocol utilizes amine-modified mobile phases to ensure accurate lipophilicity ranking.

Principle

Lipophilicity is correlated with the capacity factor (


) on a C18 reverse-phase column.


Where

and

are determined using a calibration set of standard pyridines with known LogP values.
Materials
  • Column: C18 End-capped column (e.g., Agilent Zorbax Eclipse XDB-C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 20 mM Ammonium Acetate buffer (pH 7.4) OR Water + 0.1% Triethylamine (TEA) (to suppress silanol interactions).

  • Mobile Phase B: Methanol (HPLC Grade).

  • Standards: Pyridine (0.65), 3-Chloropyridine (1.33), Toluene (2.73), Naphthalene (3.30).

Step-by-Step Workflow
  • Preparation: Dissolve test compounds (CF

    
    -Py and Cl-Py analogs) and standards in Methanol at 0.5 mg/mL.
    
  • System Conditioning: Equilibrate column with 50% Mobile Phase B for 30 minutes.

  • Isocratic Run: Set flow rate to 1.0 mL/min. Run isocratic elution at varying % Methanol (e.g., 40%, 50%, 60%) to determine

    
    .
    
    • Note: For rapid screening, a single run at 60% MeOH is often sufficient for comparative ranking.

  • Dead Time (

    
    ) Determination:  Inject Uracil or NaNO
    
    
    
    to measure the column dead time.
  • Calculation:

    • Calculate capacity factor:

      
      
      
    • Plot

      
       vs. known 
      
      
      
      of standards to generate the calibration curve.
    • Interpolate the LogP of the test compounds.[2]

Protocol Visualization

HPLC_Protocol Sample Sample Prep (0.5 mg/mL in MeOH) Inject Injection (10 µL) Sample->Inject Condition Column Conditioning (Add 0.1% TEA) Condition->Inject Detect UV Detection (254 nm) Inject->Detect Calc Calculate k' (tR - t0)/t0 Detect->Calc Result Derive LogP from Calibration Calc->Result

Figure 2: Workflow for HPLC-based LogP determination of basic pyridine derivatives.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for constants).
  • PubChem Compound Summary . (2025). 3-Chloropyridine (CID 12287). National Library of Medicine. Link

  • PubChem Compound Summary . (2025). 4-(Trifluoromethyl)pyridine (CID 138055).[3] National Library of Medicine. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • BenchChem Technical Guides . (2025). A Comparative Guide to the Electronic Effects of the Trifluoromethyl Group on the Pyridine Ring. Link

  • Chrom Tech . (2025).[4] What Causes Peak Tailing in HPLC? (Protocol grounding for amine modifiers). Link

Sources

Validating structure-activity relationships (SAR) of azetidine-containing drugs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In modern drug discovery, the transition from planar, high-molecular-weight compounds to sp³-rich, conformationally restricted scaffolds is paramount. Azetidines—four-membered nitrogen-containing heterocycles—have emerged as privileged motifs, frequently utilized as 1[1]. This guide provides a rigorous, data-driven comparison of azetidine-containing lead compounds against their larger-ring counterparts, detailing the structural causality behind their superior physicochemical profiles and outlining self-validating protocols to confirm these structure-activity relationships (SAR).

The Mechanistic Rationale: Why Azetidines Outperform Larger Heterocycles

The replacement of a piperidine or pyrrolidine ring with an azetidine is not merely a reduction in molecular weight; it fundamentally alters the molecule's electronic properties and exit vectors, solving critical developability problems[2].

  • Increased Ring Strain & Reduced pKa: The compact nature of the azetidine ring forces the internal C-N-C bond angle to approximately 90°, increasing the s-character of the nitrogen lone pair. This structural constraint reduces the basicity (pKa) of the amine by 1–2 units compared to a standard piperidine[1].

  • Lipophilicity and Permeability: A lower pKa means a higher fraction of the drug remains un-ionized at physiological pH (7.4), which can drastically 2 while paradoxically maintaining or improving membrane permeability[2].

  • Metabolic Stability: By reducing lipophilicity and altering the spatial orientation of adjacent C-H bonds, azetidines frequently escape rapid CYP450-mediated N-dealkylation or alpha-carbon oxidation, leading to a longer half-life and enhanced metabolic stability[1].

G cluster_0 Ring Contraction Strategy Pip Piperidine (6-membered) Pyr Pyrrolidine (5-membered) Pip->Pyr Aze Azetidine (4-membered) Pyr->Aze Strain Increased Ring Strain Aze->Strain pKa Reduced N-Basicity (Lower pKa) Strain->pKa Lipid Lower Lipophilicity (Lower LogD) Strain->Lipid Metab Enhanced Metabolic Stability pKa->Metab Lipid->Metab

Fig 1: Logical flow of physicochemical improvements driven by azetidine ring contraction.

Comparative SAR Data: A Case Study in Lead Optimization

To objectively compare the performance of these heterocycles, we present a representative SAR dataset from a kinase inhibitor optimization campaign. The data illustrates the bioisosteric replacement of a solvent-exposed piperidine with pyrrolidine and azetidine motifs.

Scaffold VariantTarget IC₅₀ (nM)LogD (pH 7.4)HLM CLint (µL/min/mg)Caco-2 Papp (10⁻⁶ cm/s)Fsp³
Piperidine (6-membered)12.53.885.015.20.45
Pyrrolidine (5-membered)9.23.260.418.50.42
Azetidine (4-membered)4.82.115.624.10.40

Data Analysis: The azetidine analog demonstrates a 2.6-fold improvement in potency over the piperidine, a phenomenon often observed when3 within constrained binding pockets[3]. More critically, the LogD is reduced from 3.8 to 2.1, which directly correlates with a massive reduction in human liver microsome (HLM) clearance (85.0 to 15.6 µL/min/mg). Despite the drop in lipophilicity, Caco-2 permeability increases, driven by the reduced pKa and smaller cross-sectional area.

Self-Validating Experimental Protocols for SAR Confirmation

To ensure the integrity of the SAR data, the following protocols must be executed as self-validating systems. Every assay incorporates internal controls that verify the assay's dynamic range and operational success independently of the test compound.

Protocol 1: Self-Validating Intrinsic Clearance (CLint) Profiling

Objective: Quantify the metabolic stability of azetidine vs. piperidine analogs in Human Liver Microsomes (HLM). Causality: Because azetidines alter the primary site of CYP450 metabolism, we must capture the exact rate of parent compound depletion. A self-validating system requires the simultaneous running of high-clearance and low-clearance reference standards to prove the microsomes are active but not over-digesting.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw HLM on ice. Prepare a 1.0 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Control Integration (The Validation Step): Spike the assay plate with Verapamil (High Clearance Control, expected CLint > 50) and Warfarin (Low Clearance Control, expected CLint < 5). If these controls fall outside their historical ranges, the entire plate is invalidated.

  • Reaction Initiation: Pre-incubate the matrix with 1 µM of the test compound (Azetidine/Piperidine analogs) for 5 minutes at 37°C. Initiate the reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Extract 50 µL aliquots at precisely 0, 5, 15, 30, and 45 minutes. Causality: Multiple time points ensure the depletion follows first-order kinetics; a two-point assay cannot detect biphasic degradation or solubility limits.

  • Quenching & Internal Standard: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing 50 ng/mL Tolbutamide (Analytical Internal Standard). Causality: Tolbutamide corrects for any volumetric errors during pipetting or LC-MS/MS ionization suppression.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS, calculating CLint from the slope of the natural log of remaining parent compound vs. time.

Protocol 2: TR-FRET Binding Assay for Target Affinity

Objective: Confirm that the increased potency of the azetidine analog is due to true target engagement and not assay interference. Causality: Azetidines can sometimes alter the compound's solubility or fluorescence properties. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used because its ratiometric readout inherently cancels out compound auto-fluorescence and well-to-well volume variations.

Step-by-Step Methodology:

  • Reagent Assembly: Combine His-tagged target kinase (2 nM) with LanthaScreen™ Eu-anti-His antibody (2 nM) and a kinase-specific Alexa Fluor 647 tracer (10 nM) in assay buffer.

  • Compound Titration: Dispense compounds in a 12-point, 3-fold serial dilution starting at 10 µM. Validation Step: Include a no-compound (DMSO only) control for maximum signal and a no-tracer control for background fluorescence.

  • Incubation: Seal and incubate the microplate at room temperature for 60 minutes to reach binding equilibrium.

  • Signal Detection & Ratiometric Calculation: Read the plate on a multi-mode reader. Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor). Calculate the emission ratio (665/615). Causality: By dividing the acceptor signal by the donor signal, we self-validate the measurement; if a compound quenches the donor, the acceptor drops proportionally, keeping the ratio stable unless true displacement occurs.

Workflow cluster_1 Tier 1: Physicochemical & In Vitro cluster_2 Tier 2: Potency & Selectivity Start Compound Library (Azetidine vs. Analogs) LogD LogD/pKa Profiling Start->LogD Microsome HLM/RLM Stability (CLint Determination) Start->Microsome Perm Caco-2 Permeability (Efflux Ratio) Start->Perm Target Target Inhibition (IC50) LogD->Target Microsome->Target Perm->Target OffTarget Off-Target Panel Target->OffTarget Decision SAR Data Integration & Lead Selection OffTarget->Decision

Fig 2: Tiered SAR validation workflow integrating physicochemical, DMPK, and potency assays.

Conclusion & Future Perspectives

The strategic incorporation of azetidines is a masterclass in rational drug design, offering a reliable pathway to rescue lead series plagued by high lipophilicity or poor metabolic stability[1]. As synthetic methodologies evolve—such as the recent advancements in 4[4]—the chemical space accessible to medicinal chemists will continue to expand, cementing the azetidine ring as a cornerstone of next-generation therapeutics.

References

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs | Source: ResearchGate | URL: 1

  • Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems | Source: PMC (NIH) | URL: 2

  • Title: Structure-based design of a novel series of azetidine inhibitors of the hepatitis C virus NS3/4A serine protease | Source: PubMed (NIH) | URL: 3

  • Title: An Approach to Alkyl Azetidines for Medicinal Chemistry | Source: ChemRxiv | URL: 4

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Why" Behind the Protocol

Do not treat this compound as generic organic waste.

3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine presents a dual-hazard profile that is often overlooked in standard high-throughput screening (HTS) workflows.[1] Its disposal requirements are dictated by two competing structural features:

  • The Azetidine Ring: A highly strained four-membered nitrogen heterocycle (~26 kcal/mol strain energy). Improper mixing with strong Lewis acids or oxidizers in a waste drum can trigger exothermic ring-opening polymerization (ROP), leading to pressure buildup or fire.[2][1]

  • The Trifluoromethyl (

    
    ) Group:  While chemically stable, this group generates Hydrogen Fluoride (HF) and perfluoroisobutylene (PFIB) during standard incineration. It must be directed to incinerators equipped with wet scrubbers.[1]
    

This guide provides a self-validating workflow to neutralize these risks before the waste leaves your bench.

Chemical Hazard Profile & Waste Classification

Before handling, verify the physical state and concentration. The properties below dictate the waste stream logic.

PropertyValue / CharacteristicOperational Implication
Molecular Structure Pyridine core,

at C2, Azetidine at C3
Segregation: Must be separated from acidic waste streams.[2][1]
Basicity (pKa) ~9-10 (Azetidine amine)Corrosivity: Classify as Basic/Caustic Organic.
Ring Strain ~26 kcal/mol (High)Reactivity: Potential for explosive polymerization if catalyzed by strong acids.
Halogen Content High (Fluorine)Disposal: STRICTLY Halogenated Waste. Never mix with non-halogenated solvents.[1]
Combustion Products

,

,

Labeling: Must carry "Halogenated" and "Release HF on Burn" warnings.[2][1]

Pre-Disposal Stabilization Protocol

The Goal: Render the azetidine moiety kinetically inert without triggering a runaway reaction.

Mechanism of Risk

The azetidine nitrogen is nucleophilic.[3] If thrown into a waste container with alkyl halides (e.g., Benzyl chloride) or strong acids (e.g.,


), it can undergo quaternary ammonium salt formation or acid-catalyzed ring opening.[2][1] Both are exothermic.[1]
Step-by-Step Stabilization (Quenching)

Perform this in a fume hood.

  • Dilution: Dilute the reaction mixture or pure compound with a non-reactive solvent (e.g., Ethyl Acetate or Dichloromethane) to <10% concentration.

    • Why: Heat capacity of the solvent acts as a thermal sink.

  • Controlled Neutralization (If Acidic):

    • If the waste stream is acidic, DO NOT add base pellets directly.[2][1]

    • Add saturated Sodium Bicarbonate (

      
      ) solution slowly.
      
    • Endpoint: pH 7–9.

  • Controlled Acidification (If Pure Amine):

    • To prevent nucleophilic attack on other waste constituents, you may convert the amine to its HCl salt only if done under controlled cooling (Ice bath).[1]

    • Note: This is optional.[1] Segregation is preferred over salt formation for general disposal.[1]

Waste Segregation & Decision Logic

Trustworthiness in safety comes from a "Self-Validating System"—a workflow where the next step is only possible if the previous step was safe.

Compatibility Matrix
Waste StreamCompatibilityRisk Analysis
Halogenated Solvents (DCM/CHCl3) Compatible Ideal carrier solvent.
Non-Halogenated Organics Incompatible Contaminates fuel-blending streams; violates EPA regulations.[1]
Aqueous Acid (pH < 2) DANGEROUS Exothermic neutralization + Ring opening.
Oxidizers (Peroxides/Nitric) EXPLOSIVE Azetidine is a secondary amine; reacts violently with oxidizers.
Visual Workflow: Disposal Decision Tree

The following diagram outlines the logical flow for segregating this specific compound.

DisposalWorkflow Start Start: 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine Waste StateCheck Determine Physical State Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid Waste / Mother Liquor StateCheck->Liquid Segregation Segregate into HALOGENATED ORGANIC Waste Solid->Segregation Double Bag (HDPE) LiquidCheck Check pH / Co-solvents Liquid->LiquidCheck Acidic Acidic (pH < 4) LiquidCheck->Acidic BasicNeutral Basic / Neutral LiquidCheck->BasicNeutral Neutralize Neutralize SLOWLY with NaHCO3 (Ice Bath) Acidic->Neutralize Exotherm Risk! BasicNeutral->Segregation Neutralize->BasicNeutral Labeling Labeling Requirement: 'Contains Fluorinated Pyridine' 'DO NOT MIX WITH ACIDS' Segregation->Labeling Final Final Disposal: High-Temp Incineration (w/ HF Scrubber) Labeling->Final

Caption: Operational decision tree ensuring segregation from acidic streams and proper routing to halogen-compatible incineration.

Regulatory & Compliance (RCRA/EPA)

In the United States, this compound falls under specific waste codes due to its halogen content and pyridine structure.[2][1]

  • Primary Waste Code: D038 (Pyridine) - Check concentration limits.

  • Secondary Waste Code: F001/F002 (Spent Halogenated Solvents) - If mixed with DCM/Chloroform.[2][1]

  • Characteristic Code: D002 (Corrosivity) - If pH > 12.5.

  • Best Practice Classification: "Halogenated Organic Base."

Critical Note for Manifests: Always explicitly list "Organic Fluorine" on the waste profile. Standard incinerators operating at 800°C may not fully mineralize the


 bond, leading to PFAS-like emissions or scrubber failure.[2][1] It requires >1100°C residence time.[1]

Emergency Contingencies

Spill Management
  • Evacuate: Move personnel upwind. The amine vapor is a respiratory irritant.[4]

  • PPE: Butyl rubber or Silver Shield gloves are required.[1] Nitrile provides only momentary protection against pyridine derivatives.

  • Absorb: Use Vermiculite or Sand .[5][6][7]

    • Do NOT use: Paper towels or sawdust (combustible + oxidizer risk).

  • Decontaminate: Wash the surface with a dilute (5%) acetic acid solution followed by soap and water to protonate and remove residual amine.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyridine Derivatives and Fluorinated Organics. PubChem.[1] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. EPA.gov.[1] Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories: Pyrophorics and Strained Ring Systems. ACS.org.[1] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). OSHA.gov.[1] Available at: [Link]

Sources

Personal protective equipment for handling 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling & PPE Protocol: 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine

Part 1: Executive Safety Summary (Go/No-Go)

Immediate Action Required: Before opening the vial, all personnel must verify the following "Go/No-Go" safety conditions. Failure to meet any single criterion mandates an immediate stop to operations.

Critical CheckRequirementStatus
Engineering Control Certified Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm).
Primary Barrier Double-gloving protocol (Nitrile) is mandatory.
Eye Protection Chemical Safety Goggles (ANSI Z87.1) - Safety glasses are insufficient due to potential azetidine corrosivity.
Decontamination 10% Aqueous Citric Acid or dilute HCl (for neutralization of amine residues) available.
Physical State Verify state (Solid/Powder). If liquid/oil, upgrade to Laminate gloves immediately.

Part 2: Risk Assessment & Hazard Profiling

To handle 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine safely, one must understand the synergistic hazards of its structural components. This is not a generic organic solid; it combines a strained nitrogen heterocycle with a fluorinated pyridine.

1. The Azetidine Moiety (Strained Ring Hazard):

  • Mechanism: Azetidines are four-membered nitrogen-containing rings. While less reactive than three-membered aziridines, the ring strain (~26 kcal/mol) makes them susceptible to ring-opening reactions.

  • Biological Implication: Potential for alkylation of biological macromolecules (DNA/Proteins) if the ring opens in vivo. Treat as a potential mutagen and severe irritant/corrosive to mucous membranes.

2. The Trifluoromethyl-Pyridine Scaffold:

  • Mechanism: The electron-withdrawing

    
     group increases the lipophilicity of the molecule, potentially enhancing skin absorption and blood-brain barrier penetration.
    
  • Chemical Hazard: Fluorinated pyridines can release toxic fluoride ions or HF upon thermal decomposition or combustion.

3. GHS Classification (Inferred from Analogs):

  • Signal Word: WARNING (Potential DANGER if free base liquid).

  • H315/H319: Causes skin and serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[2][3][4]

  • H302: Harmful if swallowed.[5]

Part 3: Personal Protective Equipment (PPE) Framework

This protocol uses a "Barrier-Redundancy" approach. We do not rely on a single layer of protection.[6]

A. Hand Protection (The Double-Glove Standard)
LayerMaterialThicknessFunction
Inner Layer Nitrile 4-5 milActs as the final biological barrier. White/Blue color provides contrast to spot outer glove breaches.
Outer Layer Nitrile (High Dexterity) 5-8 milPrimary chemical barrier. Discard immediately upon splash contact.
High Risk Silver Shield / Laminate N/AMANDATORY if handling >1g or preparing stock solutions in DMSO/DMF (solvents that permeate nitrile).
  • Scientist's Note: Do not use Latex. Azetidine derivatives are organic bases; latex offers poor resistance to organic amines and associated solvents.

B. Respiratory Protection
  • Standard Operation: Handling <500 mg in a fume hood does not require a respirator.

  • Spill/Dust Generation: If weighing fine powder outside a hood (strictly prohibited) or cleaning a spill, use a Half-Face Respirator with P100/OV (Organic Vapor) Cartridges . The OV component is critical because azetidines can have significant vapor pressure if the salt form dissociates.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (Indirect Vent). Reasoning: Azetidine vapors or dust can cause severe lacrimation and corneal damage. Face shields are recommended for scale-up (>5g).

  • Body: Lab coat (100% cotton or Nomex/fire-resistant). Synthetic blends can melt onto skin if a flammability event occurs with the fluorinated solvent.

Part 4: Operational Workflow & Visualization

PPE Selection Logic

PPE_Decision_Tree Fig 1. PPE Selection Decision Matrix based on operational scale and solvent system. Start Task: Handle 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine StateCheck Check Physical State & Quantity Start->StateCheck SolidSmall Solid Powder (<1g) StateCheck->SolidSmall SolidLarge Solid Powder (>1g) OR Solution StateCheck->SolidLarge Level1 LEVEL 1 PPE: Double Nitrile Gloves Splash Goggles Lab Coat Fume Hood SolidSmall->Level1 SolventCheck Solvent: DMSO, DMF, DCM? SolidLarge->SolventCheck SolventCheck->Level1 No (Ethanol/Water) Level2 LEVEL 2 PPE: Laminate (Silver Shield) Liners Nitrile Outer Gloves Face Shield + Goggles Tyvek Sleeves SolventCheck->Level2 Yes

Step-by-Step Handling Protocol

1. Preparation & Weighing:

  • Static Control: Fluorinated powders are often static. Use an antistatic gun or polonium strip if available. High static can cause powder to "jump" onto gloves.

  • Weighing: Place the balance inside the fume hood. If this is impossible, use a tare-weigh method :

    • Tare the vial with cap ON outside the hood.

    • Move to hood, add compound.

    • Cap tightly, move back to balance to weigh.

    • Never open the vial outside the hood.

2. Solubilization:

  • Solvent Choice: When dissolving in DMSO or DMF, remember that these solvents carry dissolved chemicals through the skin. Upgrade to Laminate gloves for this step.

  • Pressure Release: Azetidine salts may release gas upon neutralization. Vent reaction vessels carefully.

3. Decontamination of Tools:

  • Wipe spatulas and glassware with a paper towel soaked in 1N HCl or dilute acetic acid before removing them from the hood. This converts the azetidine base to a non-volatile, water-soluble salt, preventing surface contamination.

Part 5: Emergency Response & Waste Disposal

Accidental Exposure[2][4][5][7][8]
  • Skin Contact: Immediate flush with water for 15 minutes.[4][7] Do not use soap immediately if the skin is broken.

  • Eye Contact: Flush for 15 minutes. Force eyelids open. The basic nature of azetidines can cause saponification of corneal lipids—speed is critical to prevent blindness.

Disposal Protocol (Fluorine-Specific)
  • Segregation: Do not mix with strong acids (exothermic reaction) or oxidizers.[8]

  • Labeling: Label clearly as "Fluorinated Organic - Toxic - Basic" .

  • Method:

    • Dissolve waste in a combustible solvent (Acetone/Ethanol).

    • Route to a licensed chemical incinerator equipped with a scrubber for Hydrogen Fluoride (HF) . Burning fluorinated compounds generates HF gas; standard incineration without scrubbing is illegal and dangerous.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53394629, 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Substance Information: Fluorinated Pyridines. Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.